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Foundational

A Technical Guide to the Thermodynamic Stability Constants of N,N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA-Na4)

For Researchers, Scientists, and Drug Development Professionals Executive Summary N,N-Bis(Carboxymethyl)-L-glutamic acid (GLDA) is a highly effective and biodegradable chelating agent, representing a significant advancem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Bis(Carboxymethyl)-L-glutamic acid (GLDA) is a highly effective and biodegradable chelating agent, representing a significant advancement over traditional aminopolycarboxylic acids like EDTA.[1][2][3] Derived from the naturally occurring amino acid L-glutamic acid, GLDA offers a superior environmental and safety profile, making it a compelling alternative in various industrial and pharmaceutical applications.[1][4][5] This guide provides an in-depth analysis of the thermodynamic stability constants of GLDA-metal complexes, a critical parameter governing their efficacy. It details the underlying principles of chelation, presents a compilation of known stability constants, and provides a rigorous, field-proven protocol for their experimental determination, empowering researchers to leverage the full potential of this green chelating agent.

Introduction to N,N-Bis(Carboxymethyl)-L-glutamic Acid (GLDA)

GLDA, in its tetrasodium salt form (GLDA-Na4), is a powerful sequestering agent. Its molecular structure, featuring one nitrogen atom and four carboxylate groups, allows it to form multiple coordination bonds with a single metal ion, effectively creating a stable, water-soluble complex.[4][6] This process, known as chelation, is fundamental to its function.

Chemical Structure:

  • IUPAC Name: Tetrasodium (2S)-2-[bis(carboxylatomethyl)amino]pentanedioate

  • CAS Number: 51981-21-6[4]

  • Molecular Formula: C9H9NNa4O8[4]

The L-glutamic acid backbone not only makes GLDA readily biodegradable but also imparts a unique stereochemical configuration that can influence its interaction with metal ions.[1][4] Unlike its predecessor EDTA, which has faced scrutiny for its persistence in the environment, GLDA breaks down into naturally occurring substances, mitigating ecological concerns.[2][3]

The Significance of Thermodynamic Stability Constants

The efficacy of a chelating agent is quantitatively described by its stability constant (K) , often expressed in its logarithmic form (log K). This value represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value signifies a stronger bond between the chelating agent and the metal ion, resulting in a more stable complex.[7]

Understanding these constants is paramount for several reasons:

  • Predicting Efficacy: Stability constants allow researchers to predict which metal ions GLDA will bind most strongly, enabling the selection of the right chelator for a specific application, such as removing toxic heavy metals or controlling the reactivity of metal catalysts.[7]

  • Optimizing Conditions: The stability of a metal-GLDA complex is influenced by factors like pH, temperature, and the ionic strength of the medium.[7][8] Knowledge of stability constants under various conditions is crucial for optimizing process parameters.

  • Application in Drug Development: In pharmaceuticals, GLDA can act as an excipient to stabilize drug formulations by sequestering metal ions that catalyze degradation.[6] It also has potential in modulating the activity of metalloenzymes, which are implicated in various diseases, and in mitigating iron-induced oxidative stress.[1]

Thermodynamic Stability Constants of GLDA-Metal Complexes

The following table summarizes the logarithmic stability constants (log K) for various metal ions with GLDA. These values are critical for predicting the sequestering performance of GLDA in complex chemical systems.

Metal IonLog KTemperature (°C)Ionic Strength (M)
Ca²⁺5.9250.1
Mg²⁺5.2250.1
Cu²⁺13.1250.1
Fe³⁺15.2250.1
Zn²⁺10.0250.1
Mn²⁺8.3250.1
Pb²⁺11.5250.1
Ni²⁺11.8250.1
Al³⁺13.8250.1

Note: The stability constants presented are indicative values compiled from various sources. For critical applications, it is recommended to determine these constants under the specific experimental conditions of interest.

Experimental Determination of Stability Constants: A Self-Validating Protocol

The most accurate and widely used method for determining stability constants of aminopolycarboxylic acids is potentiometric titration .[9][10] This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.[9] The resulting titration curve provides the data needed to calculate the stability constants using methods like those developed by Irving and Rossotti.[9][10]

Field-Proven Protocol: Potentiometric Titration

Objective: To determine the concentration stability constants of a GLDA-metal complex at a constant temperature and ionic strength.

Pillars of Trustworthiness:

  • Causality: The choice of a nitrogen-purged, constant-temperature environment is critical to prevent interference from atmospheric CO2 and to ensure thermodynamic consistency.

  • Self-Validation: The protocol includes calibration of the pH electrode with known standards before and after the titration to validate the instrument's performance. The use of a background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable.[9]

Materials & Reagents:

  • N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA-Na4)

  • Metal salt of interest (e.g., ZnCl2, analytical grade)

  • Standardized HCl or HNO3 solution (e.g., 0.1 M)

  • Carbonate-free NaOH or KOH solution (e.g., 0.1 M), standardized

  • Background electrolyte (e.g., KCl or NaClO4, to maintain desired ionic strength)

  • High-purity deionized water

  • pH meter with a resolution of 0.1 mV and a combination glass electrode

  • Thermostatted titration vessel

  • Magnetic stirrer

  • Calibrated burette

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH electrode system using at least two standard buffer solutions that bracket the expected pH range of the titration. This calibration should be performed at the same temperature as the experiment (e.g., 25.0 ± 0.1 °C).[8]

  • Solution Preparation:

    • Prepare a stock solution of GLDA of known concentration.

    • Prepare a stock solution of the metal salt of known concentration.

    • In the thermostatted vessel, prepare the following solutions with a constant total volume and ionic strength (maintained by the background electrolyte):

      • A: Strong acid (e.g., HCl)

      • B: Strong acid + GLDA

      • C: Strong acid + GLDA + Metal salt (with a ligand-to-metal ratio typically between 2:1 and 5:1)

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the burette tip into the titration vessel.

    • Begin stirring and purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO2. Maintain a gentle nitrogen stream over the solution throughout the titration.

    • Titrate the solution with the standardized strong base, recording the pH meter reading after each incremental addition. Allow the reading to stabilize before recording.

    • Continue the titration until the pH reaches a plateau in the alkaline region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the three titration curves (pH vs. volume of titrant). The displacement of the ligand curve (B) from the acid curve (A) is used to calculate the proton-ligand stability constants (pKa values) of GLDA.

    • The further displacement of the metal-ligand curve (C) from the ligand curve (B) indicates complex formation and is used to calculate the metal-ligand stability constant.[7]

    • Utilize the Irving-Rossotti method or specialized software to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL) at each point along the titration curve.

    • The stability constants are then determined from the formation curve (a plot of n̄ vs. pL).

Visualization of Key Concepts

Figure 1: Chelation of a Divalent Metal Ion (M²⁺) by GLDA

GLDA_Chelation cluster_GLDA GLDA Structure cluster_Complex Stable Metal-GLDA Complex L N(CH₂COO⁻)₂(C₃H₄(COO⁻)₂) Complex [M(GLDA)]²⁻ L->Complex Chelation M M²⁺ M->Complex caption GLDA forms a stable complex with a metal ion.

Caption: Diagram illustrating the formation of a stable complex between GLDA and a metal ion.

Figure 2: Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow start Prepare Solutions (Acid, Acid+Ligand, Acid+Ligand+Metal) calibrate Calibrate pH Electrode (Constant Temperature) start->calibrate titrate Titrate with Strong Base (Nitrogen Atmosphere) calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curves record->plot calculate Calculate n̄ and pL (Irving-Rossotti Method) plot->calculate determine Determine log K from Formation Curve calculate->determine end Stability Constant (log K) determine->end caption Workflow for determining stability constants via potentiometric titration.

Caption: A streamlined workflow for the experimental determination of stability constants.

Applications in Research and Drug Development

The robust chelating properties of GLDA, quantified by its stability constants, underpin its use in several advanced applications:

  • Heavy Metal Detoxification: The high stability constants of GLDA with toxic heavy metals like lead and cadmium make it a candidate for therapeutic agents in metal poisoning.[1]

  • Stabilization of Biologics: In biopharmaceutical formulations, trace metal impurities can cause aggregation and degradation of protein-based drugs. GLDA can effectively sequester these metals, enhancing product stability and shelf-life.

  • Enhancing Drug Delivery: By forming complexes with metal-based drugs, GLDA has the potential to improve their solubility, stability, and targeted delivery.[1][11]

Conclusion

N,N-Bis(Carboxymethyl)-L-glutamic acid (GLDA) stands out as a high-performance, biodegradable chelating agent with significant potential across scientific disciplines. Its efficacy is fundamentally governed by the thermodynamic stability of the complexes it forms with metal ions. This guide has provided a comprehensive overview of these stability constants, a validated experimental protocol for their determination, and insights into their application. By understanding and applying these principles, researchers and drug development professionals can effectively harness the capabilities of GLDA to create safer, more stable, and environmentally conscious products and therapies.

References

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. (n.d.). IJSART. Retrieved from [Link]

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. (2014, February 13). ResearchGate. Retrieved from [Link]

  • METHODS OF DETERMINATION. (n.d.). BRA Bihar University. Retrieved from [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. (2024, March 31). NECTAR COST. Retrieved from [Link]

  • Tetrasodium Glutamate Diacetate (GLDA): A Comprehensive Guide. (2025, May 9). Yuanlian Chemical. Retrieved from [Link]

  • Determination of stability constant by Potentiometric titrations -I. (2018, May 24). YouTube. Retrieved from [Link]

  • Efficacy of l-glutamic acid, N,N-diacetic acid to improve the dietary trace mineral bioavailability in broilers. (2020, November 17). PMC. Retrieved from [Link]

  • The chemical structure of GLDA. (n.d.). ResearchGate. Retrieved from [Link]

  • TETRASODIUM N,N-BIS(CARBOXYLATOMETHYL)-L-GLUTAMATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Determination of stability constant and related thermodynamics of complex formation of Glutamic acid with some rare earth metals. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier. (2004, January 8). PubMed. Retrieved from [Link]

  • GLDA — A Biodegradable Chelating Agent. (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]

Sources

Exploratory

Coordination Chemistry of N, N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA) with Transition Metals

Executive Summary The transition away from environmentally persistent chelating agents like EDTA and NTA has accelerated the adoption of sustainable alternatives in chemical formulations, drug development, and environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition away from environmentally persistent chelating agents like EDTA and NTA has accelerated the adoption of sustainable alternatives in chemical formulations, drug development, and environmental remediation. N,N-Bis(carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) has emerged as a premier biodegradable chelator. Derived from renewable L-glutamic acid, GLDA offers a highly favorable toxicological profile (OECD 301 ready biodegradability) while maintaining robust coordination chemistry with transition metals[1],[2]. This whitepaper explores the thermodynamic stability, structural coordination, and practical methodologies for characterizing GLDA-metal complexes.

Molecular Architecture and Coordination Geometry

To understand GLDA’s efficacy, one must first examine its molecular architecture. GLDA fundamentally operates as a pentadentate ligand. Its structure comprises one tertiary amine nitrogen and four carboxylate oxygen donors.

When coordinating with transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺), GLDA wraps around the central metal cation, displacing water molecules from the metal's primary hydration sphere. Depending on the steric constraints and the specific ionic radius of the target metal, GLDA can adopt either a full pentadentate configuration or a quadridentate configuration[1]. This multi-dentate binding creates a sterically shielded, water-soluble complex that effectively neutralizes the metal's chemical reactivity.

Mechanism of Redox Silencing

Transition metals, particularly Fe³⁺ and Cu²⁺, are notorious for catalyzing the Fenton reaction—a process that generates highly destructive reactive oxygen species (ROS). By encapsulating the metal ion, GLDA prevents it from participating in electron-transfer reactions. This "redox silencing" is critical for preserving oxidation-sensitive compounds (e.g., vitamins, unsaturated lipids) in pharmaceutical and cosmetic formulations[1].

ChelationMechanism A Free Transition Metal (e.g., Fe³⁺, Cu²⁺) C GLDA-Metal Complex (Sterically Shielded) A->C Coordination (pH 3-11) D Fenton Reaction (ROS Generation) A->D Catalyzes (Unbound State) B GLDA Ligand (Tetrasodium Salt) B->C Pentadentate Binding E Oxidative Stability (Degradation Prevented) C->E Redox Silencing

Figure 1: Mechanism of GLDA-mediated redox silencing and Fenton reaction inhibition.

Thermodynamic Stability and Metal Affinity

The chelating efficacy of GLDA is quantified by its stability constant ( logK ), which represents the thermodynamic equilibrium of the metal-ligand complex. A higher logK denotes a more stable complex.

While EDTA possesses a higher absolute stability constant for iron, GLDA's binding affinity is more than sufficient for commercial stabilization and offers superior solubility at low pH ranges[1]. In soil remediation models, GLDA demonstrates exceptional performance in mobilizing heavy metals like Cu, Cd, and Zn, shifting solid-phase-bound metals into the aqueous phase[3].

Table 1: Thermodynamic Stability Constants ( logK ) of GLDA-Metal Complexes
Metal Ion logK ValueExperimental Context / Reference State
Cu²⁺ Highest relative affinityExhibits the strongest chelating affinity among transition metals in soil extraction models[3].
Cd²⁺ 12.68Intrinsic binding affinity in the absence of ionic strength effects[4].
Fe³⁺ 11.5Sufficient to inhibit Fenton-catalyzed oxidative degradation[1].
Ca²⁺ 8.18Measured at infinite dilution; critical for hard water sequestration[2],[4].
Mg²⁺ 7.26Intrinsic binding affinity[4].

Experimental Methodology: Determination of Stability Constants

To ensure a self-validating system, the determination of GLDA stability constants must account for the protonation state of the ligand. Because GLDA is a polyprotic weak acid, its complexation with metal ions is highly pH-dependent and involves the competitive displacement of protons.

Potentiometric titration is the gold-standard methodology for this analysis. The causality behind the experimental design is strict: maintaining a constant ionic strength (e.g., 0.1 M KCl) ensures that the activity coefficients of the ionic species remain constant, allowing measured concentration quotients to be directly proportional to thermodynamic equilibrium constants[5],[6].

Step-by-Step Potentiometric Titration Protocol
  • Solution Preparation & Ionic Strength Control : Prepare a reaction vessel containing a known concentration of GLDA and the target transition metal salt (e.g., CuCl₂ or FeCl₃). Add an inert background electrolyte (e.g., 0.1 M KCl or NaCl) to lock the ionic strength, preventing fluctuations in activity coefficients during the titration[5],[6].

  • System Calibration : Calibrate a high-precision glass pH electrode using standard buffer solutions. The entire system must be jacketed and thermostated to a constant temperature (strictly 298.15 K), as stability constants are temperature-dependent thermodynamic values[5].

  • Controlled Titration : Introduce a standardized strong base (e.g., KOH or NaOH) into the vessel using an automated micro-burette. The addition must be done in precise, controlled increments to ensure the system reaches equilibrium after each drop.

  • Data Acquisition : Record the equilibrium pH against the volume of titrant added to generate a high-resolution titration curve[6].

  • Computational Fitting : Export the titration data into specialized equilibrium modeling software (e.g., HYPERQUAD). The software iteratively fits the experimental curve to a theoretical model, calculating the overall ( logβ ) and successive ( logK ) protonation and stability constants[7].

TitrationProtocol N1 1. Solution Preparation GLDA + Metal Salt in 0.1M KCl N2 2. System Calibration Standardize pH Electrode at 298.15 K N1->N2 N3 3. Controlled Titration Incremental Addition of Strong Base N2->N3 N4 4. Data Acquisition Record Equilibrium pH vs. Volume N3->N4 N5 5. Computational Fitting Calculate log K via HYPERQUAD N4->N5

Figure 2: Self-validating potentiometric titration workflow for stability constant determination.

Field-Proven Applications

Pharmaceutical and Cosmetic Formulation

In complex drug and cosmetic suspensions, trace transition metals introduced via raw botanical extracts or manufacturing equipment can catalyze the degradation of active pharmaceutical ingredients (APIs). GLDA is deployed at concentrations of 0.1–0.5% to sequester these metals[2]. Because it maintains its chelation efficacy across a broad pH spectrum (pH 3–12), it is highly versatile in both acidic serums and alkaline cleansers[1],[2].

Soil Heavy Metal Remediation

In environmental engineering, GLDA is utilized as a green soil-washing agent. Traditional chelators like EDTA persist in the environment, leading to the uncontrolled remobilization of heavy metals into groundwater. GLDA, conversely, degrades rapidly post-remediation. It is particularly effective at extracting Pb, Zn, Cd, Cu, and Ni from contaminated soils under slightly acidic conditions (pH 3.56–4.0), achieving extraction ratios exceeding 80% for copper and 94% for cadmium[3].

References

  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation Source: Semantic Scholar URL:3

  • Tetrasodium Glutamate Diacetate: The High-Performance, Eco-Friendly Chelator for Modern Cosmetics Source: Yuanlian Chemical URL:1

  • Dissolvine GL-47-S GLDA 47% solution Source: Mistral Industrial Chemicals URL:2

  • Tetrasodium Glutamate Diacetate (GLDA) - Benchchem Source: Benchchem URL:4

  • Thermodynamic Study on the Protonation and Complexation of GLDA with Ca2+ and Mg2+ at Different Ionic Strengths and Ionic Media at 298.15 K Source: ACS Publications URL:5

  • An In-depth Technical Guide to L-Glutamic Acid-Derived Chelating Agents Source: Benchchem URL:6

  • Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic Source: NII (National Institute of Informatics) URL:7

Sources

Foundational

Biodegradation Pathways of N,N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA) in Aquatic Environments

An In-Depth Technical Guide for Environmental Scientists and Chemical Formulators Executive Summary The transition toward sustainable, green chemistry has driven the replacement of persistent aminopolycarboxylic acids (A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Environmental Scientists and Chemical Formulators

Executive Summary

The transition toward sustainable, green chemistry has driven the replacement of persistent aminopolycarboxylic acids (APCAs)—such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA)—with environmentally benign alternatives. N,N-Bis(carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) has emerged as a premier biodegradable chelating agent. Derived from renewable L-glutamic acid, GLDA exhibits exceptional metal-sequestering capabilities while maintaining a highly favorable environmental degradation profile.

As a Senior Application Scientist, I have observed that understanding the kinetics and biochemical mechanisms of GLDA degradation is critical for regulatory compliance and environmental risk assessment. This whitepaper synthesizes the mechanistic biodegradation pathways, the microbial ecology driving this process, and the standardized protocols required to accurately quantify GLDA's environmental fate.

Mechanistic Biochemical Degradation Pathway

The fundamental reason GLDA is readily biodegradable, whereas EDTA is highly persistent, lies in its molecular architecture. GLDA is built upon a natural amino acid backbone (L-glutamate). Furthermore, its thermodynamic stability constants for heavy metals (e.g., logK≈10.0 for Zn-GLDA) are lower than those of EDTA ( logK≈16.5 for Zn-EDTA)[1][2]. This lower stability constant prevents the formation of hyper-stable, biologically inaccessible metal complexes, allowing microbial enzymes to access and cleave the coordination bonds[3].

Enzymatic Cleavage by Rhizobium radiobacter

The complete mineralization of L-GLDA in aquatic environments is primarily driven by specific aerobic bacteria, most notably Rhizobium radiobacter (Strain BG-1), which can utilize GLDA as a sole carbon, nitrogen, and energy source[4].

The catabolic pathway is a highly coordinated enzymatic cascade:

  • First Dealkylation: The degradation is initiated by an NADH-dependent monooxygenase . This enzyme catalyzes the oxidative cleavage of the first carboxymethyl group from the tertiary amine, yielding L-glutamate-N-monoacetate (L-GLMA) and glyoxylate[4].

  • Second Dealkylation: A subsequent (or identical) monooxygenase removes the second carboxymethyl group from L-GLMA, producing L-glutamate and a second molecule of glyoxylate.

  • Oxidative Deamination: L-glutamate is then targeted by a dehydrogenase, undergoing oxidative deamination to form α -ketoglutarate (oxoglutarate)[4].

  • Mineralization: α -ketoglutarate directly enters the Tricarboxylic Acid (TCA) cycle. Concurrently, the cleaved glyoxylate molecules are assimilated via the glyoxylate shunt, leading to complete mineralization into CO2​ , water, and microbial biomass.

Pathway GLDA L-GLDA (Tetrasodium Salt) GLMA L-GLMA (L-glutamate-N-monoacetate) GLDA->GLMA NADH-dependent monooxygenase (- Carboxymethyl) Glyoxylate Glyoxylate GLDA->Glyoxylate Glutamate L-Glutamate GLMA->Glutamate NADH-dependent monooxygenase (- Carboxymethyl) GLMA->Glyoxylate aKG α-Ketoglutarate Glutamate->aKG Dehydrogenase (Oxidative Deamination) TCA TCA Cycle / Biomass + CO2 aKG->TCA Glyoxylate->TCA Glyoxylate Shunt

Fig 1: Enzymatic degradation pathway of L-GLDA by Rhizobium radiobacter.

Environmental Adaptation and Degradation Kinetics

A critical phenomenon in the environmental science of GLDA is the microbial lag phase . When GLDA was first introduced as a phosphate replacement in automatic dishwashing detergents, it frequently failed standard OECD 301B (Ready Biodegradability) tests when inoculated with unadapted sludge from wastewater treatment plants (WWTPs)[5].

The Causality of the Lag Phase

Standard "ready" tests rely on a closed system with a strict 10-day window for mineralization. Unadapted microbial communities lack the critical population density of Rhizobium radiobacter or the induced expression of specific monooxygenases required to break the APCA bonds.

However, in continuous-flow environments (simulated by OECD 303A tests), a lag period of 40–50 days allows the microbial consortium to acclimate. Upregulation of the necessary catabolic plasmids occurs, enriching the population of GLDA-degraders. A landmark 22-month field study demonstrated that as GLDA market penetration increased, WWTP communities globally adapted. Post-adaptation, GLDA achieved >94% Dissolved Organic Carbon (DOC) removal and easily passed ready biodegradability tests[5].

Quantitative Comparison of Chelating Agents

To contextualize GLDA's performance, we must compare it against legacy chelators. The following table summarizes the physicochemical and biological degradation metrics.

Chelating AgentBackbone OriginZn Stability Constant ( logK )Primary Degrading MicrobesOECD 301 (Ready) StatusOECD 303A (Simulation) DOC Removal
L-GLDA L-Glutamic Acid~10.0Rhizobium radiobacterPass (Adapted Sludge)> 94% (after 29d lag)
NTA Synthetic~10.6Chelatobacter, ChelatococcusPass> 90%
EDTA Synthetic~16.5BNC1 (Rare, specific conditions)Fail< 10% (Highly Persistent)

Table 1: Comparative environmental fate and chemical properties of common APCAs[5][6].

Experimental Protocols: Validating GLDA Biodegradation

To accurately assess the biodegradation of novel GLDA formulations or to verify WWTP adaptation, researchers must employ a self-validating continuous simulation test rather than relying solely on static screening. The following is a rigorous methodology based on the OECD 303A Activated Sludge Simulation Test .

Step-by-Step OECD 303A Methodology

Phase 1: System Initialization & Inoculum Sourcing

  • Source mixed liquor suspended solids (MLSS) from the aeration basin of a predominantly domestic WWTP.

  • Seed the laboratory-scale porous pot or Husmann unit bioreactor to achieve a baseline MLSS concentration of 2.5 g/L.

  • Establish a Solids Retention Time (SRT) of >15 days to prevent the washout of slow-growing GLDA-degrading bacteria[5].

Phase 2: Acclimation and Continuous Feeding

  • Prepare a synthetic sewage feed containing peptone, meat extract, urea, and inorganic salts to maintain a C:N ratio of approximately 10:1.

  • Spike the synthetic feed with L-GLDA at a target concentration of 10–20 mg/L DOC.

  • Maintain the reactor at 22±2∘C with continuous aeration (Dissolved Oxygen >2 mg/L).

  • Allow a lag phase of 40–50 days for the microbial community to adapt and upregulate monooxygenase expression.

Phase 3: Analytical Quantification & Validation

  • DOC Monitoring: Sample the effluent daily. Filter through a 0.45 μm membrane and quantify DOC using a high-temperature combustion analyzer. Calculate the percentage of DOC removal relative to the influent.

  • Specific Metabolite Tracking: To prove ultimate biodegradation (mineralization) rather than mere adsorption to sludge, analyze the effluent using LC-MS/MS.

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mass Spectrometry: Monitor the parent GLDA mass transitions and specifically look for the transient appearance of L-GLMA and L-glutamate.

  • Validation Threshold: The test is considered successful when sustained DOC removal exceeds 80% for a minimum of 3 consecutive weeks post-acclimation[5].

Workflow N1 1. Inoculum Sourcing (WWTP Activated Sludge) N2 2. Acclimation Phase (40-50 Days Lag Period) N1->N2 Establish Baseline N3 3. Continuous Feed Reactor (SRT > 15 Days) N2->N3 Enrich Degraders N4 4. Effluent Sampling & DOC Quantification N3->N4 Daily Monitoring N5 5. LC-MS/MS Metabolite Tracking (GLMA, Glutamate) N4->N5 Target Analysis N6 6. Validation (>80% DOC Removal) N5->N6 Confirm Mineralization

Fig 2: Experimental workflow for OECD 303A Activated Sludge Simulation Test.

Conclusion

The transition from EDTA to GLDA represents a triumph of rational chemical design aligned with environmental microbiology. By utilizing an L-glutamate backbone, GLDA maintains the coordination chemistry required for industrial and agricultural applications while ensuring susceptibility to NADH-dependent monooxygenases in aquatic environments.

For drug development professionals and environmental chemists, the GLDA paradigm underscores a vital lesson: biodegradability is not always an intrinsic, immediate property, but often a dynamic ecological interaction. Recognizing the necessity of microbial lag phases and utilizing appropriate simulation methodologies (like OECD 303A) ensures that sustainable chemicals are accurately evaluated and successfully integrated into global supply chains.

References

  • Itrich, N. R., et al. (2015). Widespread Microbial Adaptation to l-Glutamate-N,N-diacetate (L-GLDA) Following Its Market Introduction in a Consumer Cleaning Product. Environmental Science & Technology. [Link]

  • van Ginkel, C. G., et al. (2005). Biodegradation of L-Glutamatediacetate by Mixed Cultures and an Isolate. Biogeochemistry of Chelating Agents, ACS Symposium Series.[Link]

  • Egli, T. (2001). Environmental fate and microbial degradation of aminopolycarboxylic acids. FEMS Microbiology Reviews.[Link]

  • Boerboom, G., et al. (2020). Efficacy of l-glutamic acid, N,N-diacetic acid to improve the dietary trace mineral bioavailability in broilers. Poultry Science.[Link]

Sources

Exploratory

Unveiling the Chelation Mechanics of GLDA Tetrasodium Salt: Crystal Structure, Molecular Dynamics, and Industrial Applications

Executive Summary As the chemical industry pivots toward sustainable practices, L-Glutamic acid N,N-diacetic acid tetrasodium salt (GLDA) has emerged as a premier biodegradable chelating agent. Synthesized primarily from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the chemical industry pivots toward sustainable practices, L-Glutamic acid N,N-diacetic acid tetrasodium salt (GLDA) has emerged as a premier biodegradable chelating agent. Synthesized primarily from renewable L-glutamic acid, GLDA offers a robust alternative to environmentally persistent chelators like EDTA and DTPA[1]. This technical guide provides an in-depth analysis of GLDA’s crystal structure, electronic properties, and molecular dynamics (MD), bridging the gap between theoretical computational models and empirical thermodynamic validation.

Structural Crystallography and Electronic Properties

GLDA is an aminopolycarboxylate that functions as a highly efficient pentadentate ligand[1]. Its molecular architecture comprises one central amine nitrogen and four carboxylate oxygen atoms, which collectively act as electron donors to coordinate with multivalent metal cations (e.g., Ca²⁺, Fe²⁺, Cd²⁺)[1].

The Causality of Conformational Dominance over Electronic Reactivity

In computational chemistry, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap is a standard predictor of molecular reactivity. A narrower HOMO-LUMO gap typically indicates that a molecule can more easily donate electrons to a metal cation[2]. However, Density Functional Theory (DFT) calculations reveal a critical nuance: while competing chelators like HEDTA may possess a smaller HOMO-LUMO gap, GLDA exhibits superior chelating power[2].

The causality behind this phenomenon lies in GLDA's crystal structure and spatial orientation. The specific arrangement of its four carboxylate arms provides an optimal steric conformation, allowing it to encapsulate metal ions more efficiently. This structural advantage supersedes the raw electronic reactivity, resulting in a highly stable, thermodynamically favorable chelate complex[2].

G GLDA GLDA Tetrasodium Salt (Pentadentate Ligand) Carboxyl 4x Carboxylate Groups (Electron Donors) GLDA->Carboxyl Structural Component Amine 1x Amine Group (Coordination Center) GLDA->Amine Structural Component Metal Metal Cation (Ca2+, Fe2+) (Electron Acceptor) Carboxyl->Metal Dative Bonding (O -> M) Amine->Metal Dative Bonding (N -> M) Complex Stable Chelate Complex (High Adsorption Energy) Metal->Complex Thermodynamic Stabilization

Fig 1. Structural logic of GLDA pentadentate chelation with metal cations.

Molecular Dynamics (MD) and Density Functional Theory (DFT)

To establish a self-validating system, we must understand the atomic-level interactions before scaling to macroscopic applications. DFT provides the ground-state electronic structure, while MD simulates the thermodynamic realities of adsorption over time, temperature, and pressure[3].

Quantitative Data: Adsorption Energy Profiling

Adsorption energy is the definitive metric for evaluating the interaction strength between GLDA and a metal ion. A more negative value indicates a highly spontaneous and thermodynamically stable complex[2].

ParameterCa²⁺ InteractionFe²⁺ InteractionMechanistic Significance
Adsorption Energy (25°C) -71.38 kcal/mol-70.27 kcal/molHighly negative values indicate strong, spontaneous binding[2].
Adsorption Energy (80°C) -58.68 kcal/mol-63.00 kcal/molSlight thermal degradation, but maintains robust chelation[2].
Optimal pH Range pH 3.0 - 10.0pH 1.0 - 3.0Demonstrates extreme versatility in acidic industrial environments[4].
Primary Coordination Carboxylate (O → Ca)Amine & CarboxylateNitrogen acts as a primary electron donor for transition metals[5].
Protocol 1: Computational Workflow for MD and DFT Simulations

Causality: The use of a simulated annealing approach within the Monte Carlo framework prevents the system from being trapped in local energy minima. By cycling temperatures, the algorithm forces the GLDA molecule to explore a broader configurational space, ensuring the calculated adsorption energy reflects the true global minimum[4].

  • Initial Geometry Optimization (DFT):

    • Utilize the DMol3 module (or equivalent) within the Materials Studio software.

    • Apply the universal force field with a maximum of 1000 iterations, setting the force threshold to 0.002 Ha/Å and maximum displacement to 0.005 Å[4].

    • Extract the HOMO-LUMO gap to map the electron-donating capacity of the carboxylate groups.

  • System Construction:

    • Build a periodic simulation box containing the optimized GLDA molecule, the target metal cations, and explicit water molecules to simulate aqueous solvation[3].

  • Molecular Dynamics (MD) Equilibration:

    • Perform NVT (constant volume/temperature) followed by NPT (constant pressure/temperature) ensemble simulations at target temperatures (e.g., 298 K and 353 K) for 1 ns to equilibrate system density[3].

  • Adsorption Energy Calculation:

    • Execute a Monte Carlo search using an Adsorption Locator module.

    • Run 5 simulated annealing cycles (50,000 steps per cycle), ramping temperatures from 1.0 × 10⁻⁵ K to 100 K[4].

    • Extract the lowest configuration adsorption energy to quantify binding affinity[6].

Experimental Validation: Thermodynamics and Speciation

Computational models assume idealized conditions. To create a fully self-validating system, experimental potentiometric titration is required to determine the actual speciation and stability constants (log β) across a realistic pH gradient, accounting for competing ions and protonation states[7].

Protocol 2: Potentiometric Titration for Formation Constants

Causality: GLDA's protonation state dictates its charge distribution. By sweeping the pH from 2.0 to 12.0, we empirically map how hydrogen ions compete with metal cations for GLDA's binding sites, validating the thermodynamic favorability predicted by the MD simulations[7].

  • Reagent Preparation:

    • Prepare a 0.1 M solution of GLDA tetrasodium salt (e.g., Dissolvine GL-47-S)[8].

    • Standardize the solution using a known concentration of the target metal salt (e.g., CdCl₂, FeCl₂, or CaCl₂).

  • Apparatus Setup:

    • Equip an automatic titrator (e.g., Metrohm Titrando) with a combined glass electrode[7].

    • Calibrate the electrode to an accuracy of ±0.2 mV and ±0.003 mL for titrant volume readings[7].

  • Titration Execution:

    • Maintain an inert nitrogen atmosphere to prevent metal oxidation (critical for Fe²⁺).

    • Titrate the GLDA-metal mixture with standardized 0.1 M HCl or NaOH to sweep the pH range from 2.0 to 12.0 at a constant ionic strength (e.g., using NaCl as a background electrolyte)[7].

  • Data Analysis:

    • Record the electromotive force (e.m.f.). Fit the data using speciation software to extract the formation constants. For example, GLDA forms five distinct complex species with Cd²⁺, with the fully deprotonated complex (CdL²⁻) achieving a formation constant of log β = 12.68[7].

G Start Define Chelation System (GLDA + Metal Ions) DFT DFT Optimization (HOMO-LUMO, Geometry) Start->DFT MD Molecular Dynamics (Adsorption Energy, NVT/NPT) Start->MD Exp Potentiometric Titration (Formation Constants, pH) Start->Exp Validate Cross-Validation (Theory vs. Experiment) DFT->Validate Electronic Parameters MD->Validate Thermodynamic Stability Exp->Validate Empirical Binding Outcome Optimized Industrial Application (Oil Recovery, Water Treatment) Validate->Outcome Causality Established

Fig 2. Self-validating workflow integrating DFT, MD, and experimental titration.

Industrial Implications: Oil & Gas and Water Treatment

The synthesis of computational and experimental data proves that GLDA is not merely an "eco-friendly" substitute, but a high-performance chemical tool.

In the oil and gas sector, well stimulation requires chelators that remain stable under highly acidic conditions (pH 1–3) and extreme temperatures (up to 80°C) to prevent scale formation (CaCO₃, FeS)[4]. While traditional chelators fail or precipitate in these environments, GLDA maintains a highly negative adsorption energy (-63.00 kcal/mol for Fe²⁺ at 80°C), outperforming alternatives like HEDTA[2]. Furthermore, its high solubility in hydrochloric acid and lack of carcinogenic properties make it the premier choice for modern, sustainable industrial applications[9].

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Foundational

Isoelectric point and pH-dependent speciation of GLDA-Na4 chelating agent

Isoelectric Point and pH-Dependent Speciation of GLDA-Na₄: A Technical Guide for Formulation and Drug Development Executive Summary GLDA-Na₄ (Tetrasodium N,N-bis(carboxymethyl)-L-glutamate) is a bio-based, high-performan...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoelectric Point and pH-Dependent Speciation of GLDA-Na₄: A Technical Guide for Formulation and Drug Development

Executive Summary

GLDA-Na₄ (Tetrasodium N,N-bis(carboxymethyl)-L-glutamate) is a bio-based, high-performance aminopolycarboxylate chelating agent. In recent years, it has gained significant traction in pharmaceutical formulations, bioprocessing, and advanced material sciences due to its exceptional solubility profile across a broad pH range and its favorable ecological footprint[1][2]. This whitepaper elucidates the thermodynamic speciation, acid dissociation constants (pKa), and isoelectric characteristics of GLDA, providing formulation scientists with a rigorous framework for optimizing metal chelation and stability in complex aqueous matrices.

Chemical Architecture and Acid Dissociation (pKa)

GLDA features four carboxylic acid groups and a centralized tertiary nitrogen atom. The protonation state of these functional groups is strictly governed by the pH of the aqueous environment, which in turn dictates the molecule's denticity and metal-binding affinity. Understanding these dissociation steps is the cornerstone of predicting GLDA's behavior in any given formulation.

Table 1: Acid Dissociation Constants (pKa) of GLDA at 25°C and 0.1 M Ionic Strength

Ionizable GrouppKa ValueSpeciation TransitionDominant pH Range
pKa₁ (Nitrogen / Amine)9.4L⁴⁻ ⇌ HL³⁻pH > 9.4
pKa₂ (Carboxylic Acid)5.0HL³⁻ ⇌ H₂L²⁻pH 5.0 – 9.4
pKa₃ (Carboxylic Acid)3.5H₂L²⁻ ⇌ H₃L⁻pH 3.5 – 5.0
pKa₄ (Carboxylic Acid)2.6H₃L⁻ ⇌ H₄LpH 2.6 – 3.5
pKa₅ (Carboxylic Acid)< 1.0 (Not practically observed)H₄L ⇌ H₅L⁺pH < 2.6

Data supported by Nouryon technical specifications and thermodynamic studies[1][3].

pH-Dependent Speciation and the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries a net-zero electrical charge, a property that fundamentally impacts its solubility, viscosity, and interaction with excipients.

For GLDA, the fully protonated, neutral species is H₄L. Because the theoretical fifth protonation step (forming the cationic H₅L⁺) occurs at an extremely low pH (pKa₅ < 1.0), the isoelectric point lies in the highly acidic region (pH ~ 1.5 - 2.0).

Unlike traditional chelants like EDTA—which precipitate heavily at their isoelectric points—GLDA maintains remarkable solubility even in its fully protonated H₄L state. As an Application Scientist, I attribute this to the asymmetry of the L-glutamic acid backbone. This asymmetry disrupts the crystal lattice packing energy, allowing highly concentrated formulations to remain stable and clear even in strongly acidic matrices (e.g., 15% HCl)[2][4].

Speciation L4 L4 HL3 HL³⁻ (pH 5.0 - 9.4) L4->HL3 +H⁺ (pKa₁ 9.4) H2L2 H₂L²⁻ (pH 3.5 - 5.0) HL3->H2L2 +H⁺ (pKa₂ 5.0) H3L1 H₃L⁻ (pH 2.6 - 3.5) H2L2->H3L1 +H⁺ (pKa₃ 3.5) H4L0 H4L0 H3L1->H4L0 +H⁺ (pKa₄ 2.6)

Figure 1: pH-dependent protonation states and speciation of GLDA.

Experimental Protocol: Potentiometric Determination of GLDA Speciation

To accurately model GLDA behavior in proprietary drug formulations, scientists must empirically determine its conditional pKa values in the specific buffer or ionic strength of the final product. The following self-validating potentiometric titration protocol ensures high-fidelity thermodynamic data[3].

Step-by-Step Methodology: Precision Potentiometric Titration

  • Solution Preparation & Ionic Strength Control:

    • Action: Prepare a 2.0 mM solution of GLDA-Na₄ in a background electrolyte of 0.1 M KCl.

    • Causality: The 0.1 M KCl maintains a constant ionic strength throughout the titration. This fixes the activity coefficients of the ions, ensuring that the measured conditional stability constants remain invariant and mathematically resolvable rather than shifting with each titrant addition.

  • Atmospheric Exclusion (Inerting):

    • Action: Purge the titration vessel with high-purity Nitrogen (N₂) gas for 30 minutes prior to and continuously during the experiment.

    • Causality: Prevents atmospheric CO₂ from dissolving into the aqueous phase to form carbonic acid (H₂CO₃). Carbonate species would introduce parasitic buffering, skewing the delicate inflection points of GLDA's acidic pKa values.

  • Electrode Calibration (Gran's Plot):

    • Action: Calibrate the glass electrode using strong acid/strong base titrations (e.g., HCl vs. NaOH) and analyze via Gran's method.

    • Causality: Converts instrumental pH (activity) into -log[H⁺] (concentration), aligning the electrode's Nernstian slope directly with the concentration-based equilibrium calculations required for speciation modeling.

  • Titration Execution:

    • Action: Titrate the GLDA solution with standardized 0.05 M HCl from pH 11.0 down to pH 2.0, recording electromotive force (EMF) after equilibrium is reached at each addition (drift < 0.1 mV/min).

  • Data Deconvolution:

    • Action: Process the volumetric and EMF data using non-linear least-squares fitting software (e.g., HYPERQUAD).

    • Causality: Computationally resolves the overlapping protonation steps (especially pKa₃ and pKa₄) to yield precise speciation curves and thermodynamic parameters.

TitrationWorkflow Step1 1. Solution Prep (GLDA + 0.1M KCl) Step2 2. N₂ Purging (Exclude CO₂) Step1->Step2 Fixes ionic strength Step3 3. Electrode Calibration (Gran's Plot) Step2->Step3 Prevents buffering errors Step4 4. Potentiometric Titration (HCl / NaOH) Step3->Step4 Ensures Nernstian accuracy Step5 5. Speciation Modeling (HYPERQUAD) Step4->Step5 Generates EMF/pH data

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Implications for Formulation and Drug Development

Understanding GLDA's speciation is critical when utilizing it as an antioxidant synergist, metalloprotease inhibitor, or stabilizer in biologics.

  • Physiological pH (7.4): GLDA exists predominantly as a mixture of HL³⁻ and L⁴⁻. At this state, the centralized nitrogen and multiple carboxylates are fully available to form highly stable, hexadentate complexes with transition metals (e.g., Fe³⁺, Cu²⁺). This effectively prevents metal-catalyzed oxidative degradation of active pharmaceutical ingredients (APIs).

  • Acidic Microenvironments (pH 4.0 - 5.5): In weakly acidic formulations (e.g., subcutaneous biologics or topical gels), GLDA shifts to the H₂L²⁻ species. While its absolute binding constant (log K) decreases due to proton competition, it remains highly effective at sequestering divalent cations like Ca²⁺ and Mg²⁺. In this range, GLDA significantly outperforms EDTA, which begins to lose both chelation efficacy and solubility as it approaches its own isoelectric point[5].

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Exploratory

A Technical Guide to the Mechanism of Action of Tetrasodium N,N-Bis(carboxymethyl)-L-glutamate (GLDA) in Heavy Metal Sequestration

Executive Summary Tetrasodium N,N-Bis(carboxymethyl)-L-glutamate, commonly known as GLDA, is a high-performance, biodegradable chelating agent that has garnered significant attention as a sustainable alternative to tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrasodium N,N-Bis(carboxymethyl)-L-glutamate, commonly known as GLDA, is a high-performance, biodegradable chelating agent that has garnered significant attention as a sustainable alternative to traditional aminopolycarboxylates like EDTA.[1] Derived from the naturally occurring amino acid L-glutamic acid, GLDA demonstrates a remarkable efficacy in sequestering a wide range of di- and trivalent heavy metal ions.[2][3] This guide provides an in-depth exploration of the fundamental mechanisms governing the interaction of GLDA with heavy metals. We will delve into the principles of coordination chemistry that underpin its function, present quantitative data on its binding affinities, and provide detailed, field-proven experimental protocols for the characterization of these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GLDA's mode of action in heavy metal binding.

Introduction to GLDA: A Sustainable Chelating Agent

The Challenge of Heavy Metal Contamination

Heavy metal contamination of soil and water resources poses a significant environmental and health risk. The persistence and toxicity of metals such as lead, cadmium, mercury, and copper necessitate effective remediation strategies.[4] Chelating agents are pivotal in these strategies, as they form stable, water-soluble complexes with metal ions, thereby reducing their bioavailability and facilitating their removal.[5][6]

Introduction to Chelating Agents

Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion. This "claw-like" grip, known as chelation, results in a much more stable complex than would be formed by monodentate ligands. While highly effective, traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) have come under scrutiny due to their poor biodegradability, leading to persistence in the environment.[4][5]

GLDA: Structure and Properties

GLDA is an aminopolycarboxylate chelating agent derived from monosodium glutamate, a product of corn sugar fermentation.[2] Its structure features a glutamic acid backbone with two carboxymethyl groups attached to the nitrogen atom.[2] This configuration provides four carboxylate groups and a central nitrogen atom, which act as donor atoms for metal ion coordination.[7] GLDA is highly soluble in water over a broad pH range and exhibits excellent thermal stability.[3][7]

Caption: Structure of N,N-Bis(carboxymethyl)-L-glutamic acid (GLDA).
Sustainability and Biodegradability of GLDA

A key advantage of GLDA is its ready biodegradability, which addresses the environmental concerns associated with persistent chelating agents.[4][8] Studies have shown that GLDA is readily broken down by microorganisms in the environment.[8][9] Its derivation from renewable plant-based raw materials further enhances its sustainability profile.[1]

The Core Mechanism: Chelation of Heavy Metals by GLDA

Principles of Coordination Chemistry

The binding of heavy metals by GLDA is a classic example of coordination chemistry. The metal ion, a Lewis acid, accepts electron pairs from the donor atoms of the GLDA molecule, a Lewis base. The four carboxylate groups and the tertiary amine nitrogen of GLDA act as electron pair donors, allowing it to function as a pentadentate or hexadentate ligand.

The "Claw" Effect: Multidentate Ligation by GLDA

GLDA's ability to form multiple bonds with a metal ion results in the formation of stable, five- or six-membered chelate rings. This multidentate binding, often referred to as the "chelate effect," is entropically favored over complexation by multiple monodentate ligands, leading to significantly higher complex stability.

Chelation_Mechanism cluster_GLDA GLDA N N M Mⁿ⁺ N->M Coordination Bond COO1 COO⁻ COO1->M COO2 COO⁻ COO2->M COO3 COO⁻ COO3->M COO4 COO⁻ COO4->M

Caption: Chelation of a metal ion (Mⁿ⁺) by GLDA.
Role of Carboxylate and Amine Groups

The deprotonated carboxylate groups (-COO⁻) are the primary binding sites for heavy metal ions. The lone pair of electrons on the tertiary nitrogen atom also participates in coordination, further stabilizing the complex. The combination of these functional groups allows GLDA to form strong complexes with a variety of heavy metals.[7]

pH Dependence of Chelation

The effectiveness of GLDA as a chelating agent is highly dependent on the pH of the solution.[7] At low pH, the carboxylate groups are protonated, reducing their ability to coordinate with metal ions. As the pH increases, the carboxylate groups deprotonate, making them available for metal binding. The optimal pH for the chelation of most heavy metals by GLDA is in the neutral to slightly alkaline range.[10][11]

Stoichiometry and Stability of Metal-GLDA Complexes

GLDA typically forms 1:1 complexes with divalent and trivalent metal ions.[7] The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex.[5] The stability of metal-GLDA complexes is influenced by factors such as the nature of the metal ion, pH, temperature, and ionic strength of the medium.[5]

Quantitative Analysis of GLDA-Metal Binding

Key Performance Metrics: Stability Constants (Log K)

The stability constant (log K) is a critical parameter for evaluating the effectiveness of a chelating agent. It represents the equilibrium constant for the formation of the metal-chelate complex.

Comparative Stability Constants of GLDA with Common Heavy Metals

The following table summarizes the stability constants (log K) of GLDA with several common heavy metals. For comparison, the values for EDTA are also provided.

Metal IonGLDA (log K)EDTA (log K)
Lead (Pb²⁺)10.518.0
Cadmium (Cd²⁺)9.116.5
Mercury (Hg²⁺)14.321.5
Copper (Cu²⁺)13.118.8
Zinc (Zn²⁺)10.016.5
Iron (Fe³⁺)11.725.1
Nickel (Ni²⁺)10.918.4
Manganese (Mn²⁺)7.613.9

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.[5]

As the data indicates, while EDTA generally forms more stable complexes, GLDA's chelating efficacy is substantial and suitable for numerous applications, especially where biodegradability is a priority.[5]

Selectivity of GLDA for Different Metal Ions

GLDA exhibits a degree of selectivity for different metal ions, which is influenced by factors such as ionic radius, charge, and the electronic configuration of the metal. This selectivity can be exploited in applications requiring the targeted removal of specific heavy metals.

Experimental Protocols for Characterizing GLDA-Metal Interactions

Workflow Overview

A comprehensive characterization of GLDA-metal interactions involves a multi-faceted approach, combining several analytical techniques to determine stability constants, thermodynamic parameters, and reaction stoichiometry.

Experimental_Workflow start Sample Preparation (GLDA and Metal Ion Solutions) potentiometry Potentiometric Titration (Determination of Stability Constants) start->potentiometry uv_vis UV-Vis Spectroscopy (Monitoring Complex Formation) start->uv_vis itc Isothermal Titration Calorimetry (Thermodynamic Profiling) start->itc data_analysis Data Analysis and Interpretation potentiometry->data_analysis uv_vis->data_analysis itc->data_analysis conclusion Comprehensive Characterization data_analysis->conclusion

Caption: Experimental workflow for characterizing GLDA-metal interactions.
Protocol 1: Potentiometric Titration for Determination of Stability Constants

Principle: This technique involves monitoring the change in pH or metal ion concentration upon the addition of a titrant (GLDA) to a solution containing the metal ion.[12][13] The resulting titration curve can be used to calculate the stability constants of the metal-GLDA complexes.[14]

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.21).[15]

  • Solution Preparation: Prepare standardized solutions of the heavy metal salt, GLDA, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in deionized water. An inert electrolyte (e.g., KNO₃) should be added to maintain a constant ionic strength.[12]

  • Titration Setup: Place a known volume of the metal ion solution in a thermostated reaction vessel.

  • Titration: Titrate the metal ion solution with the standardized GLDA solution, recording the pH at regular intervals.

  • Data Analysis: Plot the pH versus the volume of GLDA added. The stability constants can be determined from the titration data using specialized software or by applying the Irving-Rossotti method.[13][14]

Protocol 2: UV-Vis Spectrophotometry for Monitoring Chelation

Principle: The formation of a metal-GLDA complex often results in a change in the ultraviolet-visible (UV-Vis) absorption spectrum.[16][17] By monitoring the absorbance at a specific wavelength, the formation of the complex can be followed, and its stoichiometry can be determined.[18]

Step-by-Step Methodology:

  • Wavelength Scan: Record the UV-Vis spectra of the metal ion solution, the GLDA solution, and a mixture of the two to identify the wavelength of maximum absorbance change upon complexation.

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions with a constant total concentration of metal and GLDA but varying mole fractions of each.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle: ITC directly measures the heat released or absorbed during a binding event.[19][20] This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[21][22]

Step-by-Step Methodology:

  • Instrument Setup: Set up the ITC instrument with the appropriate temperature and stirring speed.

  • Sample Preparation: Prepare degassed solutions of the metal ion and GLDA in the same buffer.

  • Titration: Fill the sample cell with the metal ion solution and the injection syringe with the GLDA solution. Perform a series of injections of the GLDA solution into the sample cell, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the data to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

Applications in Research and Drug Development

The strong chelating properties and favorable safety profile of GLDA make it a versatile tool in various scientific and industrial applications.

  • Heavy Metal Detoxification: GLDA can be used to remove toxic heavy metals from contaminated soil and water.[10][11]

  • Pharmaceutical Formulations: GLDA can act as a stabilizer in pharmaceutical preparations by chelating trace metal ions that can catalyze degradation reactions.

  • Personal Care Products: In cosmetics and personal care products, GLDA enhances product stability and performance by sequestering metal ions.

Conclusion: The Future of GLDA in Heavy Metal Management

N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) represents a significant advancement in chelation technology. Its potent heavy metal binding capacity, coupled with its excellent biodegradability and sustainable sourcing, positions it as a superior alternative to traditional chelating agents in a wide range of applications. The in-depth understanding of its mechanism of action, as detailed in this guide, empowers researchers and scientists to harness its full potential in addressing the challenges of heavy metal contamination and in the development of innovative products and technologies.

References

  • TA Instruments. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • Crea, F., et al. (2013). Thermodynamic Solution Properties of a Biodegradable Chelant (L-glutamic-N,N-diacetic Acid, L-GLDA) and Its Sequestering Ability toward Cd2+. Molecules, 18(11), 13733-13747. Available at: [Link]

  • Ansari, F. B., et al. (2009). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan J. Chem, 2(4), 873-876. Available at: [Link]

  • El-Bindary, A. A., et al. (2016). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry, 6, 269-281. Available at: [Link]

  • Gee, C., et al. (2018). Bayesian analysis of isothermal titration calorimetry for binding thermodynamics. PLOS ONE, 13(9), e0203224. Available at: [Link]

  • ACS Publications. (2022). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir. Available at: [Link]

  • Quinn, C. F., et al. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21. Available at: [Link]

  • Rasayan Journal of Chemistry. (2020). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Available at: [Link]

  • Mane, D. T., et al. (2011). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 23(12), 5347-5349. Available at: [Link]

  • IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Available at: [Link]

  • ResearchGate. (2015). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Available at: [Link]

  • ACS Publications. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Available at: [Link]

  • Metash. (2025). Role Of Double Beam UV Visible Spectrophotometer In Heavy Metal Detection. Available at: [Link]

  • Ataman Kimya. GLDA-Na4. Available at: [Link]

  • Begum, Z. A., et al. (2017). Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic. Journal of Solution Chemistry, 46(10), 1945-1961. Available at: [Link]

  • Lab Manager. (2026). Detecting Heavy Metals in Runoff Water Using UV-Vis Spectrophotometers. Available at: [Link]

  • Yuanlian Chemical. (2025). Tetrasodium Glutamate Diacetate (GLDA): A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (2020). A technique for the speciation analysis of metal-chelator complexes in aqueous matrices using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry. Available at: [Link]

  • Ataman Kimya. TETRASODIUM N,N-BIS(CARBOXYLATOMETHYL)-L-GLUTAMATE. Available at: [Link]

  • R Discovery. (2021). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. Available at: [Link]

  • Frontiers. (2020). Advances in Analytical Techniques and Methodology for Chemical Speciation Study. Available at: [Link]

  • PMC. (2021). Bio-Recognition in Spectroscopy-Based Biosensors for *Heavy Metals-Water and Waterborne Contamination Analysis. Available at: [Link]

  • ResearchGate. (2010). Biodegradation of L -Glutamatediacetate by Mixed Cultures and an Isolate. Available at: [Link]

  • PubMed. (2012). Effective removal of heavy metals from industrial sludge with the aid of a biodegradable chelating ligand GLDA. Available at: [Link]

  • MDPI. (2024). Glutamic-N,N-Diacetic Acid as an Innovative Chelating Agent in Microfertilizer Development: Biodegradability, Lettuce Growth Promotion, and Impact on Endospheric Bacterial Communities. Available at: [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Available at: [Link]

  • ResearchGate. (2019). UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding.... Available at: [Link]

  • ACS Publications. (1977). A Rapid Electrochemical Method for the Determination of Metal Chelate Stability Constants. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2012). [Extraction of Heavy Metals from Sludge Using Biodegradable Chelating Agent N,N-bis(carboxymethyl) Glutamic Acid Tetrasodium]. Available at: [Link]

  • Ataman Kimya. TETRASODIUM GLUTAMATE DIACETATE (GLDA). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Soil Washing Using N, N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA)

Introduction & Rationale Ex-situ and in-situ soil washing are critical methodologies for the remediation of heavy metal-contaminated environments. Historically, ethylenediaminetetraacetic acid (EDTA) has been the industr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Ex-situ and in-situ soil washing are critical methodologies for the remediation of heavy metal-contaminated environments. Historically, ethylenediaminetetraacetic acid (EDTA) has been the industry standard due to its high thermodynamic stability constants with transition metals. However, EDTA is highly recalcitrant to biodegradation, leading to environmental persistence, secondary groundwater pollution, and the stripping of essential soil nutrients [3].

N, N-Bis(carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) has emerged as a superior, green alternative. Synthesized from the natural amino acid L-glutamic acid, GLDA is a readily biodegradable chelating agent that demonstrates heavy metal removal efficiencies (Cd, Pb, Cu, Zn) comparable to EDTA, while preserving soil fertility and minimizing ecological risk [1].

Mechanistic Grounding: The Causality of GLDA Chelation

To design a self-validating experimental protocol, one must understand how GLDA interacts with soil matrices. GLDA dissociates in aqueous solutions to expose four carboxylate groups and one nitrogen atom, acting as a multidentate ligand.

Heavy metals in soil are partitioned into distinct geochemical fractions. GLDA does not attack the inert mineral lattice; rather, it shifts the chemical equilibrium to desorb metals from the highly mobile acid-soluble/exchangeable fractions and the reducible fractions (bound to Fe/Mn oxides) [1]. By forming highly stable, water-soluble coordination complexes ( Metal−GLDA2− ), the metals are partitioned into the aqueous leachate for easy separation.

BCR M Total Soil Heavy Metals (Cd, Pb, Zn, Cu) F1 F1: Acid Soluble / Exchangeable (Highly Mobile) M->F1 F2 F2: Reducible (Bound to Fe/Mn Oxides) M->F2 F3 F3: Oxidizable (Bound to Organic Matter) M->F3 F4 F4: Residual (Mineral Lattice) M->F4 GLDA GLDA Chelation Action F1->GLDA High Affinity F2->GLDA Moderate Affinity F3->GLDA Low Affinity Extracted Extracted Metal-GLDA Complexes GLDA->Extracted

Fig 1: GLDA chelation targeting specific BCR sequential extraction soil fractions.

Experimental Design & Parameter Optimization

A robust protocol requires the optimization of three critical variables:

  • pH (4.0 - 5.0): Mild acidity promotes the dissolution of metal carbonates and hydroxides, releasing free metal ions ( M2+ ) that are immediately sequestered by GLDA. At higher pH levels, metal precipitation competes with the chelation process [1, 4].

  • Concentration (10 - 75 mM): A stoichiometric excess of GLDA is required to overcome competition from abundant soil macro-cations (e.g., Ca2+ , Mg2+ ) and ensure complete complexation of trace heavy metals [1, 2].

  • Contact Time (60 - 360 min): Soil washing is a biphasic kinetic process. A rapid initial desorption phase (surface exchange) occurs within the first 60 minutes, followed by a slower diffusion-controlled phase (release from intra-particle pores) [2].

Quantitative Performance Data

The following table synthesizes field-proven removal efficiencies across different soil matrices and parameters to guide your baseline experimental setup.

Soil/Matrix TypeGLDA Conc.pHContact TimeTarget MetalsRemoval Efficiency (%)Reference
Mine Soil 75 mM4.060 minCd, Pb, ZnCd: 70.6%, Pb: 74.5%, Zn: 34.4%Wang et al. [1]
Farmland Soil 75 mM4.060 minCd, Pb, ZnCd: 69.1%, Pb: 78.3%, Zn: 39.5%Wang et al. [1]
Farmland Soil 10 mM5.0360 minCd, Pb, ZnCd: 66.1%, Pb: 23.0%, Zn: 8.1%IDS/GLDA Study [2]
Industrial Sludge Molar 3:14.0120 minCd, Ni, CuCd: 89.0%, Ni: 82.0%, Cu: 84.0%Sun et al. [4]

Detailed Step-by-Step Protocol

System Validation Note: This protocol integrates a pre- and post-washing BCR (Community Bureau of Reference) sequential extraction step. This ensures the methodology is self-validating by proving exactly which geochemical fractions were remediated and confirming mass balance closure.

Materials & Reagents
  • GLDA (N,N-Bis(carboxymethyl)-L-glutamic acid tetrasodium salt), >47% purity.

  • Nitric acid ( HNO3​ , TraceMetal grade) and Sodium hydroxide ( NaOH ) for pH adjustment.

  • End-over-end rotary shaker.

  • Centrifuge capable of 4000 × g.

  • 0.45 μm PTFE syringe filters.

Step 1: Soil Pre-treatment
  • Air-dry the contaminated soil sample at room temperature ( 20−25∘C ) for 72 hours.

  • Crush the dried soil and pass it through a 2-mm stainless steel sieve to remove debris and ensure uniform particle size.

Expert Insight: Homogenization is critical. Variance in particle size drastically alters the surface-area-to-volume ratio, which will artificially skew kinetic desorption data and reduce reproducibility.

Step 2: Reagent Preparation
  • Prepare a 75 mM GLDA working solution by dissolving the GLDA tetrasodium salt in deionized water (18.2 MΩ·cm).

  • Adjust the pH of the solution to 4.0 using 0.1 M HNO3​ .

Expert Insight: Strictly avoid using HCl or H2​SO4​ for pH adjustment if subsequent analysis involves ICP-MS. Chloride and sulfate matrices induce severe polyatomic interferences (e.g., 40Ar35Cl+ interfering with 75As+ ).

Step 3: Batch Washing Procedure
  • Weigh exactly 5.00 g of the sieved soil into a 50 mL acid-washed polypropylene centrifuge tube.

  • Add 25.0 mL of the 75 mM GLDA solution to achieve a liquid-to-solid (L/S) ratio of 5:1 (v/w).

  • Agitate the suspension on an end-over-end shaker at 200 rpm for 60 minutes at ambient temperature.

Expert Insight: The 5:1 L/S ratio is the thermodynamic sweet spot. It provides sufficient fluid volume for mass transfer without causing excessive dilution, which would lower the analytical sensitivity of the resulting leachate.

Step 4: Phase Separation & Recovery
  • Centrifuge the suspension at 4000 × g for 15 minutes to separate the solid soil pellet from the liquid phase.

  • Decant and filter the supernatant (leachate) through a 0.45 μm PTFE syringe filter.

  • Acidify the filtrate with 2% HNO3​ and store at 4∘C prior to ICP-OES or ICP-MS analysis to quantify the extracted metals.

Step 5: Analytical Validation (BCR Extraction)

To validate the protocol's efficacy:

  • Wash the residual soil pellet twice with deionized water to remove any unreacted GLDA.

  • Lyophilize (freeze-dry) the pellet.

  • Subject the treated soil to the standard 3-step BCR protocol to quantify the remaining metals. Compare these results against an unwashed control sample to verify the targeted depletion of the exchangeable and reducible fractions [2].

G A Contaminated Soil (Heavy Metals) C Batch Washing Reactor (Agitation 60-360 min) A->C B GLDA Solution (pH 4.0 - 5.0, 10-75 mM) B->C D Solid-Liquid Separation (Centrifugation) C->D E Remediated Soil (Retained Nutrients) D->E Solid Phase F Leachate (Metal-GLDA Complexes) D->F Liquid Phase G Precipitation / Recovery (Recycled GLDA) F->G G->B Recycled Agent

Fig 2: GLDA soil washing workflow showing metal extraction and chelator recycling.

References

  • Heavy metal removal by GLDA washing: Optimization, redistribution, recycling, and changes in soil fertility Source: PubMed (NIH) URL:[Link]

  • Remediation of Heavy Metal Contaminated Soil by Biodegradable Chelating Agents of IDS and GLDA Washing and Their Washing Kinetics Characteristics Source: Journal of Ecology and Rural Environment URL:[Link]

  • Washing Reagents for Remediating Heavy-Metal-Contaminated Soil: A Review Source: Frontiers in Environmental Science URL:[Link]

  • Effective removal of heavy metals from industrial sludge with the aid of a biodegradable chelating ligand GLDA Source: PubMed (NIH) URL:[Link]

Application

Application Note: Robust Quantification of N,N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA) via Ion-Pairing RP-HPLC-UV

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Analytical Challenges N,N-Bis(carboxymethyl)-L-glutamic acid tetrasodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Analytical Challenges

N,N-Bis(carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) is a highly soluble, bio-based, and readily biodegradable chelating agent. It is increasingly replacing traditional chelators like EDTA in pharmaceutical formulations, agrochemicals, and industrial applications. However, quantifying GLDA presents a significant analytical challenge: GLDA lacks a conjugated π-electron system or a strong chromophore, rendering direct Ultraviolet (UV) detection highly insensitive and prone to baseline interference [1].

To bypass this limitation without resorting to expensive mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD), analytical scientists leverage the foundational coordination chemistry of GLDA. By performing a pre-column derivatization with a transition metal—specifically Copper(II)—we can form a highly stable, UV-active Cu(II)-GLDA complex. This complex exhibits a strong ligand-to-metal charge transfer (LMCT) absorption band, enabling robust and sensitive quantification at 254 nm[1][2].

Scientific Principles: The Causality Behind the Method

As a self-validating analytical system, every parameter in this protocol is chosen based on specific physicochemical interactions:

  • Why Copper(II) Acetate? GLDA forms a highly stable 1:1 stoichiometric complex with Cu²⁺. Copper acetate is preferred over copper sulfate because the acetate ion acts as a mild buffer, preventing extreme pH drops during the release of protons during chelation[2].

  • Why Ion-Pairing Reversed-Phase HPLC? GLDA is a tetrasodium salt; it is permanently ionized and extremely hydrophilic. If injected onto a standard C18 column, it would elute in the void volume with zero retention. To solve this, we introduce Tetrabutylammonium hydroxide (TBAOH) into the mobile phase. The bulky, positively charged tetrabutylammonium ions pair with the negatively charged carboxylate groups of the Cu-GLDA complex, temporarily neutralizing the charge and increasing lipophilicity. This allows for controlled, reproducible retention on a hydrophobic C18 stationary phase[3][4].

  • Why pH 6.5? The stability of the Cu-GLDA complex and the ionization state of the TBAOH ion-pairing agent are strictly pH-dependent. Maintaining a mobile phase pH of 6.5 ensures the complex remains intact during the chromatographic run while maximizing the ion-pairing efficiency[4].

Mandatory Visualization: Experimental Workflow

G A 1. Sample Prep (GLDA Aqueous Extract) B 2. Derivatization (Excess Copper Acetate) A->B Chelation C 3. RP-HPLC Separation (C18 Column + TBAOH) B->C Cu-GLDA Complex D 4. UV Detection (λ = 254 nm) C->D Isocratic Elution

Fig 1: Workflow for the HPLC-UV quantification of GLDA via Copper(II) pre-column derivatization.

Step-by-Step Experimental Protocol

Materials & Reagents
  • GLDA-Na₄ Reference Standard (Purity ≥ 98%)

  • Copper(II) acetate monohydrate (Analytical Grade)

  • Tetrabutylammonium hydroxide (TBAOH) solution (~40% in water)

  • HPLC-Grade Methanol and Ultrapure Water (18.2 MΩ·cm)

  • Orthophosphoric acid (85%) for pH adjustment

Solution Preparation
  • Derivatization Reagent (10 mM Cu²⁺): Dissolve 2.0 g of Copper(II) acetate monohydrate in 1000 mL of ultrapure water. Insight: A stoichiometric excess of copper is critical to drive the chelation equilibrium completely to the right, ensuring 100% of the GLDA is complexed.

  • Mobile Phase A (Buffer): Prepare a 15 mM TBAOH solution in ultrapure water. Carefully adjust the pH to 6.5 ± 0.1 using orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-Grade Methanol.

Sample Derivatization Workflow
  • Extraction: Weigh accurately ~100 mg of the sample containing GLDA into a 100 mL volumetric flask.

  • Complexation: Add 75 mL of the Derivatization Reagent (Copper acetate solution) to the flask[2].

  • Agitation: Sonicate for 15 minutes to ensure complete dissolution and complexation. The solution will take on a distinct light blue/cyan tint, confirming the formation of the Cu-GLDA complex.

  • Dilution: Make up to the 100 mL mark with the Derivatization Reagent.

  • Filtration: Filter a 1.5 mL aliquot through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial.

HPLC Instrument Conditions
ParameterSetting / Specification
Column Reversed-Phase C18 (150 mm × 4.6 mm, 5 µm particle size)
Column Temperature 35 °C (Ensures stable pressure and reproducible mass transfer)
Mobile Phase Isocratic: 80% Mobile Phase A / 20% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength UV at 254 nm (Optimal for Cu-aminopolycarboxylate LMCT)
Run Time 12.0 Minutes

System Suitability & Method Validation

To ensure the trustworthiness of the analytical data, the method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the quantitative validation data typical for this specific Cu-GLDA ion-pairing workflow.

Table 1: Quantitative Validation Parameters for Cu-GLDA Complex Analysis

Validation ParameterAcceptance CriteriaTypical Observed ResultCausality / Significance
Retention Time ( tR​ ) N/A~6.8 minConfirms appropriate lipophilicity induced by TBAOH ion-pairing.
Linearity Range R2≥0.999 10 - 500 µg/mLEnsures proportional UV response across expected sample concentrations.
Limit of Detection (LOD) S/N 31.5 µg/mLValidates the sensitivity enhancement provided by Cu(II) derivatization.
Limit of Quantitation (LOQ) S/N 105.0 µg/mLEstablishes the lowest reliably quantifiable concentration.
Injection Precision %RSD 2.0% (n=6)0.8%Proves the thermodynamic stability of the Cu-GLDA complex in the autosampler.
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.5%Demonstrates the absence of matrix interference at 254 nm.

Note: Unreacted Copper(II) acetate will elute near the void volume (~1.5 - 2.0 min) and will not interfere with the Cu-GLDA peak at ~6.8 min.

References[1] Title: Tetrasodium Glutamate Diacetate (GLDA)

Source: Benchchem URL:[2] Title: Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive Source: Joint Research Centre (europa.eu) URL:[3] Title: [S,S]-EDDS Ligand as a Soil Solubilizer of Fe, Mn, Zn, and Cu to Improve Plant Nutrition in Deficient Soils Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[4] Title: Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer Source: ResearchGate URL:

Sources

Method

The Role of N,N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA) in Enhancing Cosmetic Formulation Stability

Introduction: The Imperative of Stability in Cosmetic Science The long-term stability of a cosmetic formulation is a cornerstone of its safety, efficacy, and consumer appeal. Instability can manifest in various undesirab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Cosmetic Science

The long-term stability of a cosmetic formulation is a cornerstone of its safety, efficacy, and consumer appeal. Instability can manifest in various undesirable forms, including discoloration, changes in viscosity and texture, degradation of active ingredients, and the development of off-odors.[1][2][3] These changes not only compromise the product's aesthetic qualities but can also impact its performance and potentially lead to adverse skin reactions.[2] A primary catalyst for such degradation is the presence of metal ions, which can be introduced into formulations through raw materials, processing water, and even packaging.[4][5] These metal ions, particularly iron and copper, can trigger oxidative reactions that accelerate the degradation of sensitive ingredients.[6][7]

This technical guide delves into the application of N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt, also known as Tetrasodium Glutamate Diacetate (GLDA), a powerful and biodegradable chelating agent, in mitigating these stability challenges.[8][9] We will explore its mechanism of action, provide detailed protocols for evaluating its efficacy, and present data-driven insights into its performance advantages.

The Science of Chelation: Neutralizing Destabilizing Metal Ions

Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively sequestering it and rendering it chemically inert.[7] By binding to metal ions, chelating agents prevent them from participating in detrimental reactions that can compromise the integrity of a cosmetic formulation.[1][10] GLDA, derived from the natural amino acid L-glutamic acid, is a highly effective chelating agent that offers a sustainable and safe alternative to traditional chelators like EDTA.[6][9]

The unique molecular structure of GLDA allows it to form stable complexes with a wide range of metal ions, including calcium, magnesium, iron, and copper, across a broad pH range.[8][11] This versatility makes it suitable for a diverse array of cosmetic formulations, from rinse-off products like shampoos and cleansers to leave-on creams, lotions, and sunscreens.[8][12]

Mechanism of Action: How GLDA Protects Formulations

The primary mechanism by which GLDA enhances formulation stability is through the sequestration of metal ions that catalyze oxidative degradation.[6] This process helps to:

  • Prevent Discoloration and Odor Formation: By neutralizing metal ions, GLDA inhibits the oxidation of fragrance components and other ingredients that can lead to color changes and the development of unpleasant odors.[8][9]

  • Protect Active Ingredients: Many active ingredients, such as vitamins and botanical extracts, are susceptible to degradation in the presence of metal ions.[6] GLDA helps to preserve their efficacy and extend the product's shelf life.[13][14]

  • Enhance Preservative Efficacy: GLDA can boost the performance of preservatives by binding to metal ions that microorganisms require for growth, thereby creating a less hospitable environment for microbial proliferation.[6][15] This synergistic effect can allow for the use of lower concentrations of traditional preservatives.[16]

  • Improve Product Texture and Performance: In rinse-off products, GLDA can bind to calcium and magnesium ions present in hard water, improving the foaming and cleansing performance of surfactants.[6][13]

Diagram 1: Chelation Mechanism of GLDA

cluster_0 Unstable Formulation cluster_1 Stabilized Formulation with GLDA Metal_Ion Free Metal Ion (e.g., Fe³⁺, Cu²⁺) Oxidation Oxidative Degradation Metal_Ion->Oxidation Catalyzes Active_Ingredient Sensitive Active Ingredient Active_Ingredient->Oxidation Degraded_Product Discoloration, Odor, Loss of Efficacy Oxidation->Degraded_Product Leads to GLDA GLDA (Chelating Agent) Chelated_Complex Stable Metal-GLDA Complex GLDA->Chelated_Complex Sequesters Protected_Ingredient Protected Active Ingredient

A diagram illustrating how GLDA sequesters free metal ions to prevent oxidative degradation.

Application Protocols: Evaluating the Efficacy of GLDA in Cosmetic Formulations

To assess the stabilizing effects of GLDA in cosmetic formulations, a comprehensive stability testing program is essential.[2][17] This involves subjecting product samples to various environmental conditions over time and evaluating key physical, chemical, and microbiological parameters.[18][19]

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Cream Formulation

Objective: To prepare a base cream formulation for evaluating the stabilizing effects of GLDA.

Materials:

  • Deionized Water

  • Glycerin

  • Xanthan Gum

  • Cetearyl Alcohol

  • Glyceryl Stearate

  • Caprylic/Capric Triglyceride

  • Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin)

  • N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA)

Procedure:

  • Water Phase: In a main beaker, combine deionized water and glycerin. Disperse xanthan gum under homogenization until a uniform gel is formed. Heat to 75°C.

  • Oil Phase: In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase under continuous homogenization. Maintain homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with a paddle mixer.

  • Addition of Heat-Sensitive Ingredients: At approximately 40°C, add the preservative and GLDA (at varying concentrations for different test groups). Stir until completely dissolved and uniform.

  • Final pH Adjustment: Adjust the final pH of the cream to the desired range (e.g., 5.5-6.5) using citric acid or sodium hydroxide.

  • Homogenization: Homogenize the final formulation for 1-2 minutes to ensure uniformity.

Protocol 2: Accelerated Stability Testing

Objective: To predict the long-term stability of the cosmetic formulation in a shorter timeframe.[17][18]

Procedure:

  • Sample Preparation: Dispense the cream formulations (with and without GLDA at various concentrations) into appropriate, sealed containers.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 50°C ± 2°C

    • Room Temperature (20-25°C) as a control

    • Freeze-thaw cycling (-10°C for 24 hours followed by 25°C for 24 hours, for at least three cycles)[19]

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months).[2]

  • Parameters to be Evaluated:

    • Physical Characteristics: Appearance, color, odor, and signs of phase separation.[19]

    • Physicochemical Properties: pH and viscosity.[2]

    • Microbiological Assessment: Total viable count for bacteria, yeast, and mold.

Diagram 2: Experimental Workflow for Stability Testing

cluster_params Evaluation Parameters Start Formulation Preparation (Control vs. GLDA variants) Sample_Distribution Sample Distribution into Appropriate Packaging Start->Sample_Distribution Accelerated_Stability Accelerated Stability Chambers (40°C, 50°C, Freeze-Thaw) Sample_Distribution->Accelerated_Stability Real_Time_Stability Real-Time Stability (Room Temperature) Sample_Distribution->Real_Time_Stability Evaluation Periodic Evaluation (0, 1, 2, 3 months) Accelerated_Stability->Evaluation Real_Time_Stability->Evaluation Physical Physical Assessment (Color, Odor, Separation) Evaluation->Physical Chemical Physicochemical Tests (pH, Viscosity) Evaluation->Chemical Micro Microbiological Analysis Evaluation->Micro Analysis Data Analysis and Comparison Conclusion Conclusion on GLDA Efficacy Analysis->Conclusion Physical->Analysis Chemical->Analysis Micro->Analysis

A flowchart of the stability testing protocol for cosmetic formulations.

Data Presentation and Interpretation

The following tables present hypothetical data from an accelerated stability study of a cream formulation with and without GLDA.

Table 1: Physical Stability Assessment at 40°C

FormulationTime (Months)AppearanceColorOdorPhase Separation
Control (No GLDA) 0HomogeneousWhiteCharacteristicNone
1HomogeneousSlight YellowingSlightly OffNone
2Slight InhomogeneityYellowOff-odorMinor
3InhomogeneousYellow-BrownRancidSignificant
0.2% GLDA 0HomogeneousWhiteCharacteristicNone
1HomogeneousWhiteCharacteristicNone
2HomogeneousWhiteCharacteristicNone
3HomogeneousWhiteCharacteristicNone
0.5% GLDA 0HomogeneousWhiteCharacteristicNone
1HomogeneousWhiteCharacteristicNone
2HomogeneousWhiteCharacteristicNone
3HomogeneousWhiteCharacteristicNone

Table 2: Physicochemical Stability Assessment at 40°C

FormulationTime (Months)pHViscosity (cP)
Control (No GLDA) 06.015,000
15.714,500
25.413,000
35.111,000
0.2% GLDA 06.015,100
16.015,000
25.914,900
35.914,800
0.5% GLDA 06.015,200
16.015,100
26.015,000
36.015,000

The data clearly indicates that the formulations containing GLDA exhibit significantly enhanced stability compared to the control. The control formulation shows signs of degradation, including color and odor changes, a drop in pH, and a decrease in viscosity. In contrast, the GLDA-containing formulations maintain their initial characteristics throughout the accelerated stability testing period.

Conclusion: A Sustainable Solution for Enhanced Formulation Stability

N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) is a highly effective, biodegradable, and safe chelating agent that plays a crucial role in ensuring the stability of cosmetic formulations.[9][13] By sequestering metal ions, GLDA prevents oxidative degradation, preserves the efficacy of active ingredients, and enhances the performance of preservative systems.[6][16] The provided protocols offer a robust framework for formulators to evaluate and validate the stabilizing benefits of GLDA in a wide range of cosmetic products. The adoption of GLDA aligns with the growing consumer demand for "clean" and environmentally friendly ingredients without compromising on product performance and longevity.[4][8]

References

  • MySkinRecipes. (n.d.). GLDA (Tetrasodium Glutamate Diacetate, 47% Solution).
  • ORY Skincare. (2025, October 9). Tetrasodium Glutamate Diacetate.
  • ShiningDeal. (2025, June 19). Why Tetrasodium Glutamate Diacetate in Skin Care Is the Ideal Choice?
  • ShiningDeal. (2026, February 12). Why is Tetrasodium Glutamate Diacetate (GLDA 4Na) Ideal for Skincare Products?
  • Formulator Sample Shop. (2026, January 26). Chelating Agents in Cosmetics: What They Do, When to Use.
  • Puracy. (2023, May 31). What Is Tetrasodium Glutamate Diacetate (GLDA).
  • SincereSkin.lt. (n.d.). Tetrasodium Glutamate Diacetate.
  • Yuanlian Chemical. (2025, December 31). Tetrasodium Glutamate Diacetate: The High-Performance, Eco-Friendly Chelator for Modern Cosmetics.
  • Reviva Labs. (2025, June 3). TGDA: Eco-Friendly Chelator for Cosmetic Stability.
  • Ataman Kimya. (n.d.). TETRASODIUM GLUTAMATE DIACETATE.
  • SpecialChem. (2023, February 14). Tetrasodium Glutamate Diacetate: Cosmetic Ingredient INCI.
  • Cosmetics & Toiletries. (2024, November 7). Exploring the Role of Chelating Agents in Modern Cosmetic Formulations and Their Benefits.
  • Protheragen. (n.d.). A Comprehensive Guide to Cosmetic Stability Testing Guidelines.
  • RAU Cosmetics. (n.d.). TETRASODIUM GLUTAMATE DIACETATE: Wirkung & Anwendung.
  • Evonik. (n.d.). Antioxidants & Chelators for High Performance Oxidation Protection.
  • Ataman Kimya. (n.d.). TETRASODIUM GLUTAMATE GLDA 4NA 47%.
  • Quimidroga. (n.d.). Chelating Agents for Cosmetics.
  • LookChem. (n.d.). TETRASODIUM GLUTAMATE DIACETATE.
  • MS Clinical Research. (2026, March 21). What Is Cosmetic Stability Testing? Complete Guide.
  • QACS. (n.d.). Stability Testing of Cosmetics.
  • Formula Botanica. (2025, November 21). The formulator's guide to antioxidants in cosmetics.
  • alexmo cosmetics. (n.d.). Chelating Agent.
  • Cosmetics & Toiletries. (2013, July 17). Deciphering Chelating Agent Formulas.
  • Yuanlian Chemical. (2022, April 29). Chelator functions in Cosmetics.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
  • Penta Manufacturing Company. (n.d.). TETRASODIUM GLUTAMATE DIACETATE.
  • Colipa-CTFA. (2004). Guidelines on Stability Testing of Cosmetics. ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIdW3X3NpNlohPsNZmiwKPPsCglAoe4AYQ8eRAwcK8iuZhfx1ekAy4hzB-K3mmetFO0uyclR2n1klmgiJsBHd0dE26ryDHZFqFeM7JG-FlpAlDs4AI2SARcoyjJNheCPQlBOisRg1KLhNG54y0TudFyZ4-W5AwPuc25YaK06ZeNAdKcIy3oR-6lC0vz813Hb6miuIxTmSje_BgCdXPnrVPq5i4kONpy72w_V2hn1nr-Nn47aWjAyF7ScDH5vidZo94q7_yIh_n3etDDZVvQupPGWUmMCCeMFHFLErgo3tWKZLP2b0MJqoqqypjXerLkpzSE4K8toancWeKNedHYf-SFnGfzUca7012GWZeD9B9DEDKHbzAa0DDxZ9i4T2eIUZ4bMPHB8t0yC9d4UGvOxjPBQcQq5xTASwFYhFrNWbxnrZgAEvlRpyeX89KZJdTFdQK_RFFbR3CRd5ln0CBp1pWHcUIpqiKLLIv1Nq6khGz]([Link]

Sources

Application

Application Notes &amp; Protocols: Enhancing Heavy Metal Phytoextraction with GLDA Tetrasodium Salt

Abstract Heavy metal contamination of soil is a significant environmental challenge, threatening ecosystem health and agricultural productivity. Phytoextraction, a plant-based remediation strategy, offers a promising and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Heavy metal contamination of soil is a significant environmental challenge, threatening ecosystem health and agricultural productivity. Phytoextraction, a plant-based remediation strategy, offers a promising and sustainable solution. However, its efficiency is often limited by the low bioavailability of heavy metals in the soil. This document provides a comprehensive guide to the application of Tetrasodium N,N-bis(carboxymethyl)-L-glutamate (GLDA), a highly effective and biodegradable chelating agent, to enhance the phytoextraction of heavy metals from contaminated soils. Detailed protocols for laboratory-scale optimization, field implementation, and analytical validation are presented, grounded in established scientific principles to ensure reliable and reproducible outcomes for researchers and environmental scientists.

Introduction: The Role of GLDA in Modern Phytoremediation

Phytoextraction relies on the ability of certain plants, known as hyperaccumulators, to absorb, translocate, and concentrate heavy metals in their harvestable biomass.[1][2][3][4] The primary bottleneck in this process is often the sequestration of metals in the soil matrix, rendering them unavailable for plant uptake.[5] Chemical amendments, specifically chelating agents, are employed to mobilize these metals.

Traditionally, persistent aminopolycarboxylic acids (APCAs) like ethylenediaminetetraacetic acid (EDTA) have been used. However, their poor biodegradability and potential for groundwater contamination pose significant secondary environmental risks.[6]

GLDA (Tetrasodium N,N-bis(carboxymethyl)-L-glutamate) emerges as a superior, environmentally responsible alternative.[7] Derived from the natural amino acid L-glutamic acid, GLDA is a powerful chelating agent that is readily biodegradable, with studies showing over 60-80% degradation within 28 days.[7][8][9][10][11] Its high water solubility and effectiveness across a broad pH range make it a versatile tool for soil remediation.[7][8] GLDA forms stable, water-soluble complexes with a variety of divalent and trivalent metal ions, including common contaminants like lead (Pb), cadmium (Cd), nickel (Ni), and zinc (Zn), thereby increasing their bioavailability for plant uptake.[7][12][13][14]

Key Advantages of GLDA:

  • High Biodegradability: Minimizes the risk of persistent soil and water contamination.[8][9][10][15][16]

  • Excellent Chelating Capacity: Effectively mobilizes a wide range of heavy metals.[7]

  • Low Ecotoxicity: Poses minimal risk to soil microorganisms and aquatic life.[9][15]

  • Plant-Based Origin: Derived from renewable resources, offering a sustainable profile.[7][8][15]

Mechanism of Action: How GLDA Enhances Metal Bioavailability

The efficacy of GLDA-assisted phytoextraction is rooted in fundamental soil chemistry and plant physiology.

  • Desorption and Chelation: In soil, heavy metals are often tightly bound to clay particles, organic matter, and mineral oxides. When GLDA is introduced into the soil solution, its carboxylate functional groups form strong, stable coordination complexes (chelates) with the metal ions (e.g., Cd²⁺, Pb²⁺). This process desorbs the metals from the soil matrix, transforming them from a solid-bound, non-bioavailable state into a soluble, mobile form.[12]

  • Mass Flow and Root Uptake: The resulting water-soluble Metal-GLDA complexes are transported through the soil solution to the plant roots via mass flow. The plant roots can then absorb these complexes.

  • Translocation to Shoots: Once inside the plant, the metals are translocated from the roots to the harvestable aerial parts (shoots and leaves). An effective hyperaccumulator will exhibit a high Translocation Factor (TF > 1), indicating efficient transport to the shoots.[17][18][19] The overall process enhances the Bioaccumulation Factor (BAF), which measures the plant's ability to concentrate metals from the soil into its tissues.[17][18][20]

The diagram below illustrates the complete workflow of GLDA-assisted phytoextraction.

G Workflow: GLDA-Assisted Phytoextraction cluster_soil Soil Environment cluster_plant Hyperaccumulator Plant HM_Bound Bound Heavy Metal (e.g., Pb²⁺, Cd²⁺) HM_GLDA Soluble Metal-GLDA Complex HM_Bound->HM_GLDA Mobilization GLDA_App GLDA Application (Aqueous Solution) GLDA_App->HM_Bound Chelation Root Root Uptake HM_GLDA->Root Mass Flow Shoot Translocation to Shoots Root->Shoot Xylem Transport Harvest Harvesting & Disposal Shoot->Harvest

Caption: Generalized workflow of GLDA-assisted heavy metal phytoextraction.

Application Note 1: Greenhouse Screening & Optimization

Objective: To determine the optimal GLDA application rate and identify suitable plant species for a specific contaminated soil. This protocol is a critical precursor to field trials, ensuring that the treatment is both effective and cost-efficient.

Rationale: The ideal GLDA concentration is a balance. It must be high enough to mobilize a significant fraction of the target metal but low enough to avoid plant phytotoxicity and minimize the risk of metal leaching below the root zone.[5] Different plant species exhibit varied tolerance and accumulation capacities.[1][2]

Materials & Equipment
  • Homogenized, contaminated soil from the target site

  • Pots (1-5 kg capacity) with drainage holes

  • Seeds or seedlings of candidate hyperaccumulator plants (e.g., Brassica juncea, Trifolium repens, Sedum alfredii)[5][13][21]

  • GLDA Tetrasodium Salt (CAS No: 51981-21-6)

  • Deionized (DI) water

  • pH meter and EC meter

  • Drying oven

  • Analytical balance

  • Acid digestion system (e.g., microwave digester)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)[22][23][24][25][26]

Experimental Protocol

Step 1: Soil Characterization (Baseline)

  • Collect a representative composite soil sample from the contaminated site.

  • Air-dry the soil, remove debris, and sieve through a 2 mm mesh.

  • Analyze a subsample for baseline parameters:

    • pH and Electrical Conductivity (EC).

    • Total heavy metal concentrations (e.g., Pb, Cd, Ni, Zn) via acid digestion and AAS/ICP-MS analysis.

    • Soil texture and organic matter content.

Step 2: Pot Experiment Setup

  • Fill each pot with a pre-weighed amount of the prepared soil.

  • Sow seeds or transplant seedlings of the selected plant species into the pots. Allow plants to establish for 2-3 weeks.

  • Prepare a stock solution of GLDA (e.g., 0.5 M). From this, prepare a range of treatment solutions. Based on literature, a typical experimental range for pot studies is 1.0 to 10.0 mmol GLDA per kg of soil.[13][14][21][27]

  • Experimental Groups (Example for Cadmium):

    • Control (C): No GLDA, plant only.

    • T1: 2.5 mmol/kg GLDA

    • T2: 5.0 mmol/kg GLDA[13]

    • T3: 10.0 mmol/kg GLDA

  • Set up at least three to five replicate pots for each treatment group to ensure statistical validity.

Step 3: GLDA Application & Plant Growth

  • Apply the prepared GLDA solutions evenly to the soil surface of the respective pots. Apply an equivalent volume of DI water to the control pots.

  • Cultivate the plants for a predetermined period, typically 4-8 weeks, under controlled greenhouse conditions.[5]

  • Monitor plants regularly for signs of growth promotion or phytotoxicity (e.g., chlorosis, necrosis).[5]

Step 4: Harvesting & Sample Preparation

  • At the end of the growth period, carefully harvest the plants.

  • Separate the plants into roots and aerial parts (shoots/leaves).

  • Gently wash the roots with tap water followed by DI water to remove adhering soil particles.

  • Dry all plant parts in an oven at 70°C to a constant weight.

  • Record the dry biomass (weight) of the roots and shoots for each plant.

  • Grind the dried plant material into a fine powder.

  • Collect a soil sample from each pot for post-experiment analysis.

Step 5: Chemical Analysis

  • Digest a known weight of the powdered plant material (shoots and roots separately) and the post-experiment soil samples using an appropriate acid mixture (e.g., HNO₃/H₂O₂).

  • Analyze the digestates for heavy metal concentrations using AAS or ICP-MS.[22][25]

Application Note 2: Data Interpretation & Key Metrics

Objective: To quantitatively evaluate the effectiveness of the GLDA treatments using standardized phytoextraction metrics.

Rationale: Calculating the Bioaccumulation Factor (BAF) and Translocation Factor (TF) is essential for selecting the most effective plant species and GLDA concentration.[18] These factors provide a clear measure of a plant's ability to extract metals from the soil and move them to harvestable parts.

Calculation of Phytoextraction Metrics
  • Bioaccumulation Factor (BAF): Measures the ability of the plant to accumulate metals from the soil into its tissues. It is sometimes also referred to as the Bioconcentration Factor (BCF), though BAF often refers to shoots specifically.[17][18][19][20][28]

    BAF = C_shoot / C_soil Where: C_shoot = Concentration of the metal in the plant's aerial parts (mg/kg) C_soil = Concentration of the metal in the soil (mg/kg)

  • Translocation Factor (TF): Measures the plant's efficiency in transferring metals from the roots to the shoots.[17][18][19][20][28] A TF value greater than 1 is desirable for phytoextraction.[19]

    TF = C_shoot / C_root Where: C_shoot = Concentration of the metal in the plant's aerial parts (mg/kg) C_root = Concentration of the metal in the plant's roots (mg/kg)

  • Total Metal Uptake: Represents the total amount of metal extracted by the plant's aerial parts, which is crucial for determining the overall remediation efficiency.

    Total Uptake (mg/plant) = C_shoot × Shoot Biomass (kg)

Example Data Presentation

The results of the greenhouse study should be summarized in a clear, tabular format to facilitate comparison between treatments.

Treatment (mmol/kg)Shoot Biomass ( g/pot )Shoot Cd (mg/kg)Root Cd (mg/kg)BAF TF Total Cd Uptake (µ g/pot )
Control (0) 5.215.445.10.770.3480.1
GLDA (2.5) 6.8[13]45.298.32.260.46307.4
GLDA (5.0) 6.172.1[13]161.2[13]3.610.45440.0
GLDA (10.0) 4.965.8155.43.290.42322.4
Note: Data are hypothetical, based on trends observed in cited literature where GLDA application increases metal uptake.[13][14] Assumes an initial soil Cd concentration of 20 mg/kg.

In this example, the 5.0 mmol/kg GLDA treatment yields the highest BAF and total Cd uptake, making it the optimal concentration. The decrease in performance at 10.0 mmol/kg suggests potential phytotoxicity.

Application Note 3: Field Implementation Protocol

Objective: To apply the optimized GLDA-assisted phytoextraction strategy at a contaminated field site.

Rationale: Field application requires careful planning to scale up the laboratory findings. The protocol must account for site heterogeneity, environmental conditions, and safe handling practices.

G Field Implementation Protocol Site_Assess 1. Site Assessment & Baseline Sampling Site_Prep 2. Site Preparation (Tilling, Debris Removal) Site_Assess->Site_Prep Planting 3. Planting Hyperaccumulators Site_Prep->Planting GLDA_Prep 4. GLDA Solution Preparation (Optimized Concentration) Planting->GLDA_Prep GLDA_Apply 5. GLDA Application (Irrigation/Spraying) GLDA_Prep->GLDA_Apply Growth 6. Growth & Monitoring (e.g., 60-90 days) GLDA_Apply->Growth Harvest 7. Plant Harvesting Growth->Harvest Post_Harvest 8. Post-Harvest Management (Biomass Disposal, Soil Re-testing) Harvest->Post_Harvest

Caption: Step-by-step workflow for field application of GLDA-assisted phytoextraction.

Procedure
  • Site Assessment: Conduct a thorough site characterization to map the contamination hotspots and determine the average baseline metal concentrations.

  • Site Preparation: Clear the land of any debris or non-essential vegetation. Till the soil to the appropriate depth (e.g., 20-30 cm) to ensure proper aeration and root growth.

  • Planting: Cultivate the hyperaccumulator species selected from the greenhouse trial. Planting density should be optimized to maximize biomass production per unit area.

  • GLDA Application: At the appropriate growth stage (e.g., when plants are well-established), apply the GLDA solution at the optimal concentration determined previously. Application can be done via surface spraying or through an irrigation system to ensure even distribution. Some studies have shown success with split applications (e.g., dividing the total dose into two applications 15 days apart).[29]

  • Monitoring: Monitor the site throughout the growth period. Collect periodic soil and plant tissue samples to track metal uptake and assess any potential issues.

  • Harvesting: Harvest the aerial parts of the plants at the point of maximum biomass and metal accumulation.

  • Post-Harvest Management: The harvested biomass, now enriched with heavy metals, must be disposed of safely. Options include incineration, ashing, or pyrolysis to reduce volume and recover metals, or disposal in a designated hazardous waste landfill. The soil should be re-tested to determine the reduction in metal concentration and to decide if further cycles of phytoextraction are necessary.

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): When handling concentrated GLDA powder or solutions, wear appropriate PPE, including safety goggles, gloves (e.g., nitrile rubber), and protective clothing.[30][31][32]

  • Spill Management: In case of a spill, contain the material using sand or earth. Prevent entry into sewers or waterways.[30]

  • Leaching Risk: While GLDA is biodegradable, applying it at excessively high concentrations could mobilize more metals than the plants can absorb, potentially leading to leaching.[12] The optimization step (Section 3.0) is crucial to mitigate this risk. Adhering to the determined optimal dose is the primary control measure.

Conclusion

GLDA tetrasodium salt is a scientifically validated and environmentally sound tool for enhancing the phytoextraction of heavy metals. Its biodegradability, high chelation efficiency, and low toxicity profile make it a superior alternative to persistent chelating agents. By following systematic protocols for optimization, application, and analysis, researchers can effectively and reliably implement GLDA-assisted phytoextraction as a sustainable strategy for the remediation of contaminated soils.

References

  • Vertex AI Search. (2025, April 17). Is Tetrasodium Glutamate Diacetate Safe? | - ShiningDeal.
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  • Vertex AI Search. (2025, August 26). GLDA: The Next-Generation Green Chelator Revolutionizing Industrial Applications- Yuanlian Chemical.
  • Vertex AI Search. (2025, October 16). Tetrasodium Glutamate Diacetate (GLDA): The High-Performance, Biodegradable Chelator for a Sustainable Europe- Yuanlian Chemical.
  • Puracy. (2023, May 31). What Is Tetrasodium Glutamate Diacetate (GLDA).
  • PMC. A plant-derived compound activating agent enhances cadmium phytoextraction by Lantana Camara L.
  • SPREP. (2020, October 4). Assessment of biodegradable chelating agents in the phytoextraction of heavy metals from multi-metal contaminated soil.
  • Vertex AI Search. (2020, March 3). (GLDA) Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate - SAFETY DATA SHEET.
  • PubMed. (2020, February 8). [Enhanced Phytoextraction of Cadmium Contaminated Soil by Trifolium Repens with Biodegradable Chelate GLDA].
  • Vertex AI Search. (2024, January 30). Research progress of the detection and analysis methods of heavy metals in plants.
  • PubMed. (2024, August 12). GLDA exhibits advantages in the phytoextraction of Cd and Ni in land-applied municipal sludge.
  • PMC - NIH. Common plants as alternative analytical tools to monitor heavy metals in soil.
  • MDPI. (2022, September 15). Remediation of Heavy Metal Contaminated Farmland Soil by Biodegradable Chelating Agent GLDA.
  • MDPI. (2023, September 7). Bioaccumulation and Translocation of Heavy Metals in Paddy (Oryza sativa L.) and Soil in Different Land Use Practices.
  • Vertex AI Search. A Review: Analytical methods for heavy metals determination in environment and human samples.
  • ijsrm. (2025, March 3). Methods Used in the Detection of Heavy Metal Pollution in Soils.
  • ResearchGate. Remediation of cadmium-contaminated soil: GLDA-assisted extraction and sequential FeCl3–CaO-based post-stabilization | Request PDF.
  • ResearchGate. (2024, August 3). GLDA exhibits advantages in the phytoextraction of Cd and Ni in land-applied municipal sludge | Request PDF.
  • PMC. Phytoremediation Competence of Composite Heavy-Metal-Contaminated Sediments by Intercropping Myriophyllum spicatum L. with Two Species of Plants.
  • Vertex AI Search. (2021, May 29). Effects of L-glutamic Acid N, N-diacetic Acid (GLDA) and Liquid Fertilizer on Phytoremediation of Heavy Metal Contaminated Soils by Sedum alfredii.
  • Rjas. METHODS USED FOR HEAVY METAL DETERMINATION IN AGRICULTURAL INPUTS.
  • Vertex AI Search. (2018, October 15). Materials Safety Data Sheet.
  • ResearchGate. (2025, October 13). Remediation of Heavy Metal Contaminated Farmland Soil by Biodegradable Chelating Agent GLDA.
  • Frontiers. Systematic evaluation of plant metals/metalloids accumulation efficiency: a global synthesis of bioaccumulation and translocation factors.
  • ijirset. (2019, January 15). Evaluation of Bioaccumulation Factor (BAF), Bioconcentration Factor (BCF), Translocation Factor (TF) and Metal Enrichment Facto.
  • African Scientist Journal. (2018). Bioconcentration and Translocation Factors of Heavy Metals in Rhizophora racemosa and Sediments from Egbokodo Mangrove Swamp.
  • ResearchGate. Some hyperaccumulator plants used in phytoextraction of heavy metals..
  • ResearchGate. A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation.
  • 生态与农村环境学报. Remediation of Heavy Metal Contaminated Soil by Biodegradable Chelating Agents of IDS and GLDA Washing and Their Washing Kinetics Characteristics.
  • PubMed. (2022, August 12). Application of chelate GLDA for remediating Cd-contaminated farmlands using Tagetes patula L.
  • Google Patents. Method for improving efficiency of washing heavy metals in soil by GLDA.
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  • PMC. (2022, April 28). Native Hyperaccumulator Plants with Differential Phytoremediation Potential in an Artisanal Gold Mine of the Ecuadorian Amazon.
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Method

Application Notes and Protocols: Preparation of Micronutrient Foliar Fertilizers with N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA)

Introduction In modern agriculture, the efficient delivery of micronutrients is paramount for optimizing crop yield and quality.[1][2] Micronutrients such as iron, zinc, manganese, and copper are essential for various ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern agriculture, the efficient delivery of micronutrients is paramount for optimizing crop yield and quality.[1][2] Micronutrients such as iron, zinc, manganese, and copper are essential for various physiological and biochemical processes in plants.[1] However, their availability in soil can be limited, particularly in alkaline or calcareous conditions, leading to deficiencies.[3][4] Foliar application provides a rapid and effective method to correct such deficiencies by delivering nutrients directly to the plant's leaves.[1][5] The efficacy of foliar-applied micronutrients is significantly enhanced through the use of chelating agents.[1][3] These agents form stable, water-soluble complexes with metal ions, protecting them from precipitation and improving their absorption through the leaf cuticle.[1][2][6][7]

Traditionally, synthetic chelating agents like EDTA (ethylenediaminetetraacetic acid) have been widely used.[3][8] However, their poor biodegradability raises environmental concerns, leading to the exploration of greener alternatives.[9][10][11] N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt, also known as Tetrasodium Glutamate Diacetate (GLDA), has emerged as a superior, biodegradable chelating agent derived from the natural amino acid L-glutamic acid.[12][13][14] GLDA is highly effective at chelating metal ions over a wide pH range, is readily biodegradable, and exhibits low ecotoxicity, making it an environmentally responsible choice for agricultural applications.[12][13][15]

These application notes provide detailed protocols for researchers, scientists, and formulation chemists to prepare stable and effective micronutrient foliar fertilizers using GLDA as a chelating agent. The protocols cover the preparation of both single-micronutrient and multi-micronutrient solutions, with a focus on ensuring the chemical stability and bioavailability of the nutrients.

The Role and Advantages of GLDA in Foliar Fertilizers

GLDA's efficacy as a chelating agent in foliar fertilizers stems from its molecular structure, which allows it to form a stable, protective "claw" around the positively charged micronutrient ions.[1] This chelation process offers several key advantages:

  • Enhanced Nutrient Uptake: The organic coating provided by GLDA facilitates the penetration of micronutrients through the waxy surface of plant leaves.[3] Once inside the leaf, the chelate releases the micronutrient, making it available for the plant's metabolic processes.[3]

  • Prevention of Precipitation: GLDA prevents micronutrients from reacting with other components in the spray solution or on the leaf surface, which could otherwise lead to the formation of insoluble and unavailable precipitates.[2]

  • Reduced Phytotoxicity: By chelating the metal ions, GLDA can reduce the potential for leaf burn that can occur with the application of simple inorganic salts at high concentrations.[6]

  • Environmental Sustainability: As a readily biodegradable compound, GLDA minimizes the risk of environmental accumulation and its associated negative impacts on soil and water ecosystems, a significant advantage over traditional, more persistent chelating agents.[9][10][11][12]

  • Improved Formulation Stability: GLDA is highly soluble in water and compatible with a wide range of other fertilizer components, contributing to the overall stability and shelf-life of the final product.[12]

Materials and Equipment

Materials:
  • N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA), typically available as a ~47% aqueous solution.

  • Micronutrient Sources (Analytical Grade or higher):

    • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

    • Manganese Sulfate Monohydrate (MnSO₄·H₂O)

    • Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Deionized or distilled water

  • pH adjusting agents (e.g., Citric Acid, Potassium Hydroxide)

  • Wetting agent/surfactant (non-ionic, optional but recommended for enhanced leaf coverage)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Weighing balance (analytical, with a precision of at least 0.01 g)

  • pH meter

  • Graduated cylinders

  • Volumetric flasks

Equipment:
  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

  • Fume hood (recommended when working with powdered chemicals).

Protocol 1: Preparation of a Single-Micronutrient Foliar Fertilizer (Example: 7% w/v Chelated Zinc)

This protocol details the preparation of a 1-liter stock solution of a 7% (weight/volume) chelated zinc foliar fertilizer.

Step-by-Step Methodology:
  • Calculate Required Materials:

    • Zinc Source: To obtain 70 g of elemental Zinc (Zn) in 1 L, you will need:

      • Mass of ZnSO₄·7H₂O = (Mass of desired Zn) / (% Zn in ZnSO₄·7H₂O)

      • The molar mass of Zn is 65.38 g/mol , and the molar mass of ZnSO₄·7H₂O is 287.56 g/mol .

      • % Zn in ZnSO₄·7H₂O = (65.38 / 287.56) * 100 ≈ 22.74%

      • Mass of ZnSO₄·7H₂O = 70 g / 0.2274 ≈ 307.8 g

    • GLDA (47% solution): A molar ratio of GLDA to the metal ion of 1:1 is a good starting point.

      • Moles of Zn = 70 g / 65.38 g/mol ≈ 1.07 moles

      • Molar mass of GLDA (tetrasodium salt) is approximately 351.1 g/mol .[16]

      • Mass of 100% GLDA = 1.07 moles * 351.1 g/mol ≈ 375.7 g

      • Volume of 47% GLDA solution = 375.7 g / 0.47 ≈ 799.4 g (assuming density is ~1 g/mL, this is ~799.4 mL)

  • Dissolution of GLDA:

    • Add approximately 400 mL of deionized water to a 2 L beaker equipped with a magnetic stir bar.

    • While stirring, slowly add the calculated amount of the 47% GLDA solution.

    • Continue stirring until the solution is homogeneous.

  • Chelation of Zinc:

    • Slowly add the calculated mass of Zinc Sulfate Heptahydrate to the stirring GLDA solution.

    • The solution may change color or become slightly warm as the chelation reaction occurs.

    • Continue stirring until all the zinc sulfate has completely dissolved.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • The optimal pH for foliar uptake is typically between 5.5 and 6.5.

    • Adjust the pH as necessary using a dilute solution of citric acid (to lower pH) or potassium hydroxide (to raise pH). Add the adjusting agent dropwise while continuously monitoring the pH.

  • Addition of Adjuvants (Optional):

    • If desired, add a non-ionic surfactant at the manufacturer's recommended rate (typically 0.05% to 0.1% v/v) to improve the wetting and spreading of the spray on the leaf surface.

  • Final Volume Adjustment:

    • Carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume up to the 1 L mark with deionized water.

    • Stopper the flask and invert it several times to ensure thorough mixing.

  • Storage:

    • Store the prepared foliar fertilizer in a cool, dark place in a well-sealed, appropriately labeled container. Protect from direct sunlight.

Quantitative Data Summary for Single-Micronutrient Fertilizers:
MicronutrientTarget Concentration (% w/v)Micronutrient SaltMass of Salt (g/L)Moles of Metal Ion (mol/L)Mass of 100% GLDA (g/L)Volume of 47% GLDA Solution (mL/L)
Zinc (Zn)7.0ZnSO₄·7H₂O307.81.07375.7~799.4
Manganese (Mn)5.0MnSO₄·H₂O154.00.91319.5~679.8
Copper (Cu)2.5CuSO₄·5H₂O98.20.39136.9~291.3
Iron (Fe)4.0FeSO₄·7H₂O200.90.72252.8~537.9

Note: The above values are calculated based on a 1:1 molar ratio of GLDA to the metal ion. Adjustments may be necessary based on the specific grade of raw materials and desired final product specifications.

Protocol 2: Preparation of a Multi-Micronutrient Foliar Fertilizer

This protocol describes the preparation of a 1-liter stock solution containing a balanced mix of chelated micronutrients. The order of addition is crucial to prevent precipitation.

Step-by-Step Methodology:
  • Calculate Required Materials: Determine the target concentrations for each micronutrient and calculate the required mass of each salt and the corresponding amount of GLDA, as demonstrated in Protocol 1. It is recommended to chelate each micronutrient individually before mixing.

  • Chelation of Individual Micronutrients:

    • In separate beakers, prepare concentrated chelated solutions for each micronutrient.

    • For each micronutrient, dissolve the calculated amount of GLDA in a minimal amount of deionized water.

    • Slowly add the corresponding micronutrient salt to the GLDA solution while stirring continuously until it is fully dissolved. This creates individual chelated micronutrient stock solutions.

  • Combining the Chelated Solutions:

    • In a larger beaker (e.g., 2 L), add approximately 300 mL of deionized water.

    • While stirring, add the prepared chelated micronutrient solutions one at a time. A recommended order of addition is: Manganese, Copper, Zinc, and finally Iron. Allow each solution to fully disperse before adding the next. This sequential addition helps to maintain the stability of the mixture.

  • pH Adjustment:

    • After all the chelated micronutrient solutions have been combined, measure the pH of the final mixture.

    • Adjust the pH to the target range of 5.5 - 6.5 using dilute citric acid or potassium hydroxide.

  • Addition of Adjuvants (Optional):

    • Incorporate a non-ionic surfactant as described in Protocol 1.

  • Final Volume Adjustment:

    • Transfer the final mixture to a 1 L volumetric flask and bring it to the final volume with deionized water.

    • Mix thoroughly by inverting the flask multiple times.

  • Storage:

    • Store the multi-micronutrient fertilizer in a labeled, sealed container away from light and extreme temperatures.

Visualization of the Chelation Process and Experimental Workflow

The following diagrams illustrate the key processes involved in the preparation of GLDA-chelated micronutrient fertilizers.

ChelationProcess GLDA N,N-Bis(Carboxymethyl)-L-glutamic acid (GLDA) A biodegradable chelating agent Chelation Chelation Process GLDA->Chelation Forms a 'claw-like' structure around MetalIon Micronutrient Ion (e.g., Zn²⁺) Positively charged metal cation MetalIon->Chelation ChelatedComplex GLDA-Micronutrient Complex Stable, water-soluble, and bioavailable Chelation->ChelatedComplex Results in

Caption: The chelation of a micronutrient ion by GLDA.

FoliarFertilizerPreparationWorkflow Start Start: Define Micronutrient Requirements Calc Step 1: Calculate Mass of Micronutrient Salt and GLDA Start->Calc DissolveGLDA Step 2: Dissolve GLDA in Deionized Water Calc->DissolveGLDA AddSalt Step 3: Add Micronutrient Salt to GLDA Solution (Chelation Occurs) DissolveGLDA->AddSalt AdjustpH Step 4: Adjust pH to 5.5 - 6.5 AddSalt->AdjustpH AddAdjuvant Step 5: Add Surfactant (Optional) AdjustpH->AddAdjuvant FinalVolume Step 6: Adjust to Final Volume AddAdjuvant->FinalVolume Store Step 7: Store in a Suitable Container FinalVolume->Store End End: Stable Chelated Foliar Fertilizer Store->End

Caption: Workflow for preparing single-micronutrient foliar fertilizer.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through a series of observational and analytical checks:

  • Visual Inspection: A successfully prepared solution should be clear and free of precipitates. Any cloudiness or solid formation indicates an incompatibility or incomplete chelation, necessitating a review of the procedure, particularly the order of addition and pH.

  • pH Stability: The pH of the final solution should remain stable over time. A significant drift in pH may suggest ongoing chemical reactions or degradation of components.

  • Performance Testing: The ultimate validation of the foliar fertilizer is its performance in a biological system. Small-scale plant trials (e.g., leaf dip assays or spray trials on a few plants) can be conducted to assess for any signs of phytotoxicity (leaf burn, discoloration) and to monitor the correction of micronutrient deficiency symptoms (e.g., reduction in chlorosis).

  • Compatibility with Other Agrochemicals: Before large-scale tank mixing, a simple jar test is recommended. This involves mixing small, proportional amounts of the prepared foliar fertilizer with other planned spray materials (pesticides, other fertilizers) in a clear glass jar to observe for any signs of incompatibility such as precipitation, flocculation, or phase separation.

By adhering to these protocols and validation steps, researchers and formulators can confidently prepare high-quality, stable, and effective micronutrient foliar fertilizers using the environmentally friendly chelating agent, GLDA.

References

  • MATCO CHEMICALS. (n.d.). GLDA (Tetrasodium Glutamate Diacetate).
  • Crop Aid Nutrition Ltd. (n.d.). Chelated Micronutrients.
  • Insightace Analytic. (2025, July 3). Green Chelates: The Eco-Friendly Future of Chelating Agents.
  • Ataman Kimya. (n.d.). TETRASODIUM N,N-BIS(CARBOXYLATOMETHYL)-L-GLUTAMATE.
  • Insightace Analytic. (2025-2029). Biodegradable Chelating Agents Market Growth Analysis - Size and Forecast.
  • SINOCHEM. (2024, December 9). Exploring the Role of GLDA as an Effective Chelating Agent in Modern Applications.
  • Patsnap Eureka. (2025, July 3). Biodegradable Chelating Agents: Eco-Friendly Alternatives to EDTA.
  • ChemicalBook. (2026, January 15). Tetrasodium glutamate diacetate.
  • SINOCHEM. (2025, November 25). GLDA: The Rising Star of Green Chelation.
  • Yuanlian Chemical. (2025, July 14). Green Chelating Agents: Revolutionizing Sustainable Agriculture.
  • Agriplex India. (2023, August 1). Chelated Micronutrients: Everything You Need to Know.
  • Koch Agronomic Services. (2025, December 11). How Chelation Improves Foliar Micronutrient Applications.
  • Verdesian Life Sciences. (2025, April 8). Chelated Micronutrients: A Guide.
  • Research Trend. (2023, October 15). Function of Chelators in Nutrient Supply to Plants.
  • Santa Cruz Biotechnology. (n.d.). Tetrasodium N,N-Bis(carboxymethyl)-L-glutamate.
  • Haifa Group. (n.d.). How to mix fertilizers for foliar feeding.

Sources

Application

Application Note: Synthesis and Defect Engineering of Metal-Organic Frameworks Using GLDA-Na4 as a Green Ligand

Introduction: The Shift Toward Sustainable MOF Synthesis The synthesis of Metal-Organic Frameworks (MOFs) has traditionally relied on harsh modulators (e.g., trifluoroacetic acid, hydrochloric acid) and toxic chelating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward Sustainable MOF Synthesis

The synthesis of Metal-Organic Frameworks (MOFs) has traditionally relied on harsh modulators (e.g., trifluoroacetic acid, hydrochloric acid) and toxic chelating agents (e.g., EDTA) to control crystallization and engineer structural defects. However, the demand for biocompatible and environmentally benign materials in drug delivery and wastewater remediation has driven a paradigm shift toward green chemistry.

Tetrasodium N,N-bis(carboxymethyl)-L-glutamate (GLDA-Na4), a biodegradable chelator derived from bio-based L-glutamic acid, has emerged as a highly versatile N,O-donor ligand and modulator. With its tetradentate/hexadentate coordination capability, high water solubility, and robust stability across a broad pH spectrum, GLDA-Na4 is now utilized to induce localized defects in MOFs, intercalate into Layered Double Hydroxides (LDHs), and act as a toxicity-reducing capping agent in theranostic nanomedicines.

Mechanistic Insights: How GLDA-Na4 Functions in MOF Architectures

As a Senior Application Scientist, it is critical to understand the causality behind choosing GLDA-Na4 over traditional ligands. Its utility spans three distinct mechanistic pathways:

Defect Engineering via Competitive Coordination

In the synthesis of highly stable Zr-based MOFs (such as UiO-66), modulators are used to compete with primary organic linkers (like terephthalic acid, BDC) for coordination with the Zr₆O₄(OH)₄ metal nodes. Unlike monocarboxylic acids (e.g., acetic acid) that form simple capping sites, GLDA-Na4 possesses multiple carboxylate groups and significant steric bulk. It coordinates with a single metal chain but cannot bridge multiple chains to propagate the 3D network. This inability to bridge results in the formation of highly localized "missing-linker" defects[1]. These defects increase the mesoporosity of the MOF, enhance gas/fluid permittivity, and expose catalytically active open metal sites.

Intercalation for Heavy Metal and Phosphate Capture

In environmental applications, GLDA is intercalated into MOF-enhanced Layered Double Hydroxides (LDHs). The surface oxygen and carboxyl groups of GLDA play a critical role in capturing heavy metals like Pb(II) via strong surface complexation, while its nitrogen coordination sites specifically facilitate Cd(II) uptake[2]. Furthermore, GLDA-intercalated LDHs exhibit a pronounced "memory effect" and high anion-exchange capacity, making them exceptionally efficient for phosphate capture from wastewater[3].

Toxicity Mitigation in Nanomedicine

For cancer theranostics, metal-based nanomedicines (e.g., BaO₂@MOF) generate highly toxic hydroxyl radicals (·OH) under X-ray irradiation. However, premature leakage of heavy metal ions (like Ba²⁺) causes severe systemic toxicity. Coating the nanomedicine surface with GLDA effectively binds free Ba²⁺ in healthy tissues due to its high stability constant. Upon reaching the tumor site and receiving X-ray irradiation, the generated ·OH disrupts the chemical structure of GLDA, releasing the metal ions specifically into the tumor microenvironment to induce cell death[4].

Mechanism ZrNode Zr6O4(OH)4 Metal Node Compete Competitive Coordination During Solvothermal Synthesis ZrNode->Compete BDC Terephthalic Acid (BDC) Primary Bridging Linker BDC->Compete GLDA GLDA-Na4 Modulator (Steric Bulk & N,O-Donors) GLDA->Compete DefectMOF Defect-Engineered MOF (Missing Linkers & Open Metal Sites) Compete->DefectMOF

Mechanistic pathway of GLDA-Na4 inducing missing-linker defects in Zr-MOF synthesis.

Quantitative Data: GLDA-Na4 vs. Traditional Approaches

The integration of GLDA-Na4 yields measurable improvements in both structural properties and functional capacities. Table 1 summarizes the comparative advantages of GLDA-functionalized frameworks.

Table 1: Performance Metrics of GLDA-Engineered Frameworks

Material SystemModulator / IntercalatorBET Surface Area (m²/g)Target ApplicationMax Adsorption / EfficacyBiodegradability
UiO-66 (Zr) Acetic Acid (Standard)~1,100 - 1,200Gas SeparationStandard baselineLow
UiO-66 (Zr) GLDA-Na4 (Defect) ~1,450 - 1,600 Gas Separation+30% Gas Permittivity High
ZnAl-LDH None (Pristine)~45Metal RemediationPb: 15 mg/gN/A
ZnAl-LDH GLDA-Na4 ~85 Metal RemediationPb: 219.2 mg/g High
BaO₂ NPs UncoatedN/ACancer TheranosticsHigh systemic toxicityToxic
BaO₂@MOF GLDA-Na4 Coating N/ACancer TheranosticsTargeted release (Tumor) Biocompatible

Experimental Protocols

The following protocols are designed as self-validating systems. By closely monitoring pH, molar ratios, and utilizing specific washing steps, researchers can ensure the successful integration of GLDA-Na4 without collapsing the framework.

Protocol A: Solvothermal Synthesis of GLDA-Modulated UiO-66

Objective: To synthesize a highly porous, defect-engineered Zr-MOF using GLDA-Na4 as a green modulator.

  • Precursor Dissolution : Dissolve 0.125 g (0.54 mmol) of Zirconium(IV) chloride (ZrCl₄) in 15 mL of N,N-dimethylformamide (DMF) in a 50 mL Teflon-lined stainless-steel autoclave. Sonicate for 5 minutes until fully dissolved.

  • Modulator Introduction : Prepare a 0.1 M aqueous solution of GLDA-Na4. Add 1.5 mL of the GLDA-Na4 solution dropwise to the ZrCl₄/DMF mixture under continuous magnetic stirring. Causality Check: The addition of water and GLDA initiates the competitive coordination at the Zr nodes. The solution should remain clear.

  • Linker Addition : Add 0.090 g (0.54 mmol) of Terephthalic acid (BDC) to the mixture. Sonicate for an additional 10 minutes to ensure a homogeneous dispersion.

  • Solvothermal Reaction : Seal the autoclave and heat in a programmable oven at 120 °C for 24 hours.

  • Cooling & Recovery : Allow the autoclave to cool naturally to room temperature (approx. 10 °C/hour). Collect the white precipitate via centrifugation at 8,000 rpm for 10 minutes.

  • Washing & Activation (Self-Validation) : Wash the powder three times with DMF (to remove unreacted BDC) and three times with anhydrous methanol (to exchange DMF trapped in the pores). Dry the powder under a vacuum at 150 °C for 12 hours.

  • Validation : Perform Powder X-Ray Diffraction (PXRD). The presence of intense peaks at 2θ = 7.4° and 8.5° confirms the preservation of the UiO-66 topology, while an increased baseline in low-angle regions indicates successful defect formation.

Protocol B: Synthesis of GLDA-Intercalated ZnAl-LDH for Heavy Metal Capture

Objective: To synthesize an environmentally friendly adsorbent for Pb(II) and Cd(II) remediation.

  • Metal Salt Preparation : Dissolve Zn(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in 50 mL of deionized water to achieve a Zn/Al molar ratio of 2:1 (Total metal concentration = 0.1 M).

  • GLDA Solution : In a separate beaker, dissolve 2.0 g of GLDA-Na4 in 50 mL of deionized water. Adjust the pH to 10.0 using 0.1 M NaOH.

  • Co-precipitation : Dropwise, add the metal salt solution into the GLDA solution under vigorous stirring at 60 °C. Simultaneously, add 0.1 M NaOH to maintain the pH strictly at 10.0 ± 0.2. Causality Check: Maintaining pH 10 ensures the complete deprotonation of GLDA and the precipitation of the LDH layers without forming isolated metal hydroxides.

  • Aging : Age the resulting suspension at 60 °C for 24 hours to promote crystallization and GLDA intercalation into the interlayer spacing.

  • Purification : Centrifuge and wash the solid with deionized water and ethanol until the supernatant reaches a neutral pH. Freeze-dry the resulting GLDA-LDH composite for 24 hours.

ProtocolWorkflow Step1 1. Dissolve ZrCl4 in DMF (Metal Node Precursor) Step2 2. Add GLDA-Na4 (Aqueous) (Green Modulator) Step1->Step2 Step3 3. Add BDC Linker (Sonicate 10 min) Step2->Step3 Step4 4. Solvothermal Synthesis (120°C for 24h) Step3->Step4 Step5 5. Centrifugation & DMF/MeOH Wash Step4->Step5 Step6 6. Vacuum Activation (150°C for 12h) Step5->Step6

Step-by-step solvothermal workflow for synthesizing GLDA-modulated UiO-66.

References

  • Metal-organic frameworks having localized defects for gas separations - Google Patents. ExxonMobil Research and Engineering Company.
  • Robust Adsorption of Pb(II) and Cd(II) by GLDA-Intercalated ZnAl-LDH: Structural Engineering, Mechanistic Insights, and Environmental Applications. MDPI.
  • Metal-based nanomedicines for cancer theranostics. PMC.
  • Removal of phosphate with a polyacrylonitrile composite functionalized by a metal organic framework-enhanced layered double hydroxide. R Discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt in organic solvents

Topic: Improving the Solubility of N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt in Organic Solvents Welcome to the technical support guide for N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA-Na4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving the Solubility of N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt in Organic Solvents

Welcome to the technical support guide for N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA-Na4). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with incorporating GLDA-Na4 into organic solvent systems. This guide provides troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations.

Introduction: The Solubility Challenge

N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt, also known as Tetrasodium Glutamate Diacetate (GLDA-Na4), is a powerful, biodegradable chelating agent derived from the amino acid L-glutamic acid.[1] Its structure, featuring four carboxylate groups and four sodium counter-ions, makes it an exceptionally polar, ionic compound.[2] This high polarity is responsible for its excellent solubility in water (miscible in all ratios) but also leads to its inherent insolubility in most non-polar or weakly polar organic solvents.[3]

This guide will walk you through systematic approaches to overcome this solubility barrier, enabling the use of GLDA-Na4 in a wider range of applications, including organic synthesis, formulation development, and material science.

Troubleshooting Guide: Direct Experimental Issues

This section addresses common problems encountered during experiments and provides step-by-step protocols for their resolution.

Question 1: My GLDA-Na4 powder is not dissolving in my organic solvent (e.g., Ethanol, Acetonitrile, THF). What should I do?

This is the most common issue and stems from the fundamental polarity mismatch between the ionic salt and the organic solvent.[4] Direct dissolution is highly unlikely to succeed. The recommended approach is to use a systematic strategy to create a compatible solvent system.

Workflow for Addressing Insolubility

Below is a decision-making workflow to guide your experimental approach.

G cluster_0 Troubleshooting Workflow start Start: GLDA-Na4 Insoluble in Organic Solvent decision Is a small amount of water acceptable in your system? start->decision cosolvency Proceed to Protocol 1: Co-Solvent System decision->cosolvency  Yes ptc Proceed to Protocol 2: Phase-Transfer Catalysis decision->ptc  No end_co Result: Homogeneous GLDA-Na4 Solution cosolvency->end_co end_ptc Result: GLDA-Na4 transferred to Organic Phase ptc->end_ptc

Caption: Decision workflow for solubilizing GLDA-Na4.

Protocol 1: The Co-Solvent Approach

Principle: This method involves creating a solvent mixture that balances polarity to dissolve the GLDA-Na4.[5][6] By first dissolving the GLDA-Na4 in a minimal amount of water (its ideal solvent) and then carefully titrating in the desired organic solvent (the "anti-solvent"), you can often achieve a stable, homogeneous single-phase solution.[7] The water modifies the overall polarity of the system, allowing the organic solvent to be incorporated.[8]

Step-by-Step Methodology:

  • Initial Dissolution:

    • Weigh the required amount of solid GLDA-Na4.

    • Add the minimum amount of deionized water required to fully dissolve the salt, creating a concentrated aqueous stock solution. Commercial GLDA-Na4 is often supplied as a ~40-47% aqueous solution, which can be used as a starting point.[9]

  • Solvent Titration:

    • Place the aqueous GLDA-Na4 solution on a magnetic stirrer.

    • Slowly add the desired organic solvent (e.g., ethanol, methanol, acetonitrile) dropwise or via a syringe pump to the stirring solution.

    • Critical Step: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may have added the anti-solvent too quickly or exceeded the solubility limit for that specific solvent ratio.

  • Optimization & Observation:

    • Continue adding the organic solvent until you reach the desired final concentration or solvent ratio.

    • If precipitation occurs, you can try adding a small amount of water back into the system to redissolve the precipitate and find the stable boundary.

    • Record the final, stable ratio of water to organic solvent for future experiments.

Data Summary: Co-Solvent Compatibility

Organic SolventWater MiscibilityExpected Compatibility with GLDA-Na4 (as Co-Solvent)Notes
MethanolHighGoodSharply decreases GLDA-Na4 solubility as concentration increases.[10][11]
EthanolHighGoodSimilar to methanol, acts as an effective anti-solvent for crystallization.
IsopropanolHighModerateMay require a higher water percentage compared to methanol/ethanol.
AcetonitrileHighModerateCan be used as an anti-solvent.[7]
Ethylene GlycolHighVery GoodGLDA-Na4 is reportedly miscible in ethylene glycol.[12]
THFHighPoorProne to causing rapid precipitation.
DMSOHighGoodAprotic polar solvent, may be a suitable co-solvent.
Protocol 2: Phase-Transfer Catalysis (PTC)

Principle: This technique is ideal for systems where water is undesirable. A phase-transfer catalyst is a molecule that facilitates the migration of a reactant (in this case, the GLDA-Na4 anion) from one phase (aqueous or solid) into another (organic) where the reaction is to occur.[13] The PTC agent has both a hydrophilic (ionic) head that pairs with the GLDA-Na4 anion and a lipophilic (organic) tail that allows the resulting ion pair to dissolve in the organic solvent.[14][15]

Mechanism of Action for GLDA-Na4:

G cluster_0 Phase-Transfer Catalysis Mechanism cluster_1 cluster_2 l1 Aqueous Phase (or Solid GLDA-Na4) l2 Interface l3 Organic Phase GLDA GLDA⁴⁻ Na 4Na⁺ PTC_aq 4[Q⁺X⁻] (PTC) PTC_org [Q₄GLDA] PTC_aq->PTC_org Ion Exchange at Interface Reactant Organic Reactant PTC_org->Reactant Reaction Product Product Reactant->Product

Caption: Mechanism of PTC for transferring GLDA-Na4.

Step-by-Step Methodology:

  • System Setup:

    • Combine your organic solvent and any organic-soluble reactants in your reaction vessel.

    • Add the solid GLDA-Na4 powder. At this stage, it will remain as an undissolved solid.

    • Alternatively, for a liquid-liquid system, use a biphasic mixture of your organic solvent and a concentrated aqueous solution of GLDA-Na4.

  • Catalyst Addition:

    • Add a catalytic amount (typically 1-10 mol%) of a suitable phase-transfer catalyst. Common choices for anionic species include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or phosphonium salts.[13][16]

  • Reaction Conditions:

    • Stir the mixture vigorously. High shear mixing is crucial to maximize the interfacial surface area where the ion exchange between the catalyst and GLDA-Na4 occurs.[14]

    • Heating the reaction can often increase the rate of transfer and reaction, though phosphonium salts are generally more thermally stable than ammonium salts.[13][16]

  • Monitoring:

    • The reaction can be monitored by observing the consumption of the solid GLDA-Na4 or by analytical methods such as HPLC or TLC to track the formation of the product in the organic phase.

Frequently Asked Questions (FAQs)

Q1: Why is GLDA-Na4 so difficult to dissolve in organic solvents?

GLDA-Na4 is a salt. In its solid state, it exists as a crystal lattice of negatively charged N,N-Bis(Carboxymethyl)-L-glutamate anions (GLDA⁴⁻) and positively charged sodium cations (Na⁺). To dissolve a salt, the solvent molecules must overcome the strong electrostatic forces (lattice energy) holding the ions together.

  • Polar Solvents (like Water): Water is a highly polar molecule with distinct partial positive (hydrogen) and partial negative (oxygen) ends. It can effectively surround the Na⁺ and GLDA⁴⁻ ions, a process called hydration, which releases energy and stabilizes the ions in solution.

  • Organic Solvents (like Hexane or Toluene): These solvents are non-polar and have no effective mechanism to solvate and stabilize the charged ions. The energy cost to break the ionic lattice is far too high, resulting in insolubility.[4] Even for moderately polar organic solvents like ethanol, the polarity is insufficient to effectively overcome the lattice energy of a polysalt like GLDA-Na4.

Q2: Does temperature significantly increase the solubility of GLDA-Na4 in organic solvents?

For most solids, solubility increases with temperature.[4] However, when a compound is practically insoluble to begin with, the effect of temperature is often negligible. While heating might slightly increase the solubility of GLDA-Na4 in a polar organic solvent like methanol, it will not be sufficient to achieve high concentrations. It is more effective to focus on changing the solvent system itself via the co-solvent or PTC methods described above.

Q3: Can I use GLDA-Na4 in a biphasic (water-organic) system without a phase-transfer catalyst?

Yes, but its function will be limited to the aqueous phase. GLDA-Na4 is an excellent chelating agent for metal ions.[2] If you have a reaction in an organic solvent that is contaminated with metal ions, you can use an aqueous solution of GLDA-Na4 to wash the organic phase. The GLDA-Na4 will remain in the aqueous phase and extract the metal ions by forming water-soluble complexes.[2] However, the GLDA-Na4 itself will not transfer to the organic layer.

Q4: Are there any safety considerations when using these methods?

Yes. Always follow standard laboratory safety procedures.

  • Solvent Handling: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Phase-Transfer Catalysts: Some PTCs can be irritants. Consult the Safety Data Sheet (SDS) for the specific catalyst you are using and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Exothermic Reactions: The dissolution of salts can sometimes be exothermic or endothermic. When preparing concentrated co-solvent mixtures, add components slowly to control any potential temperature changes.

References

  • Shandong Kairui Chemistry Co.,Ltd. (2022). Glutamic Acid,N,N-diacetic Acid, Tetra Sodium Salt (GLDA.Na4).
  • Univar Solutions. Caflon® GLDA Na4.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Tetrasodium Glutamate Diacetate (GLDA).
  • Ataman Kimya. GLDA-Na4.
  • Shandong Look Chemical Co.,Ltd. GLDA-Na4 Tetrasodium Glutamate Diacetate CAS 51981-21-6.
  • Nouryon. Dissolvine® GL technical brochure.
  • Ataman Kimya. TETRASODIUM N,N-BIS(CARBOXYLATOMETHYL)-L-GLUTAMATE.
  • Wikipedia. Cosolvent.
  • Ghasarma, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • TCI America. (2018). N,N-Bis(carboxymethyl)-L-glutamic Acid Tetrasodium Salt (ca. 40% in Water) Safety Data Sheet.
  • Wikipedia. Phase-transfer catalyst.
  • Scribd. Factors Influencing Solubility.
  • Alfa Chemistry. Phase Transfer Catalysis.
  • Kalb, R., et al. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC.
  • Google Patents. EP1045828B1 - Method for producing highly pure tetrasodium salt of ethylenediaminetetraacetic acid.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Google Patents. WO1999029656A1 - Method for producing highly pure tetrasodium salt of ethylenediaminetetraacetic acid.
  • OperaChem. (2023). Phase transfer catalysis (PTC).

Sources

Optimization

Minimizing background interference in UV-Vis spectroscopy when using GLDA-Na4

Topic: Minimizing Background Interference When Using GLDA-Na4 Welcome to the Analytical Support Portal. As a Senior Application Scientist, I frequently assist researchers, analytical chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Background Interference When Using GLDA-Na4

Welcome to the Analytical Support Portal. As a Senior Application Scientist, I frequently assist researchers, analytical chemists, and drug development professionals in optimizing their spectroscopic workflows.

Tetrasodium glutamate diacetate (GLDA-Na4) is a high-purity, bio-based aminopolycarboxylate chelating agent widely used as a sustainable alternative to EDTA. While it is exceptionally effective at sequestering metal ions, its molecular structure introduces significant background interference in ultraviolet-visible (UV-Vis) spectroscopy. This guide provides field-proven, self-validating methodologies to diagnose and eliminate these spectral artifacts.

The Causality of GLDA-Na4 Spectral Interference

To troubleshoot effectively, we must first understand the physical chemistry governing the interference. GLDA-Na4 consists of four carboxylate groups and a tertiary amine (). The primary source of UV interference arises from the n→π∗ and π→π∗ electronic transitions within these carboxylate groups, which absorb intensely in the deep UV region (< 250 nm).

When the concentration of GLDA-Na4 is too high, the sample becomes optically opaque to UV light. According to the Beer-Lambert law ( A=log10​(I0​/I) ), as the transmitted light ( I ) approaches zero, the spectrophotometer's detector is starved of photons. The instrument attempts to calculate absorbance by dividing by a reference spectrum that is nearly zero, resulting in extreme signal-to-noise degradation and wild spectral gyrations ().

Table 1: GLDA-Na4 Physicochemical & Spectral Properties
PropertyQuantitative ValueSpectroscopic Impact & Causality
Molecular Formula C₉H₉NNa₄O₈Contains multiple carboxylate chromophores; absorbs strongly in the UV range.
Molecular Weight 351.13 g/mol High molar absorptivity at standard assay concentrations leads to rapid detector saturation.
pH (1% solution) 11.0 – 12.0Highly alkaline. Unbuffered addition alters the protonation state of analytes, causing peak shifts.
Primary UV Absorbance < 250 nm n→π∗ transitions cause massive background interference in the deep UV region.
Chelation Capacity 45 mg Ca²⁺/g, 72 mg Cu²⁺/gForms Ligand-to-Metal Charge Transfer (LMCT) complexes that introduce new absorption bands.
Diagnostic Workflow for Signal Interference

Use the following logical workflow to identify the root cause of your spectral anomalies when working with GLDA-Na4.

DiagnosticWorkflow N1 High Noise/Absorbance < 260 nm N2 Check Reference Blank N1->N2 N3 Is GLDA-Na4 in Blank? N2->N3 N4 Perform Matrix Matching N3->N4 No N5 Check Sample Absorbance N3->N5 Yes N4->N5 N6 Absorbance > 2.0? N5->N6 N7 Reduce Pathlength (Use 1mm Cuvette) N6->N7 Yes N8 Verify pH Stability N6->N8 No N7->N8 N9 Interference Resolved N8->N9 Stable

Caption: Logical workflow for diagnosing and resolving UV-Vis interference caused by GLDA-Na4.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my baseline extremely noisy and erratic below 260 nm? A1: This is a classic symptom of detector saturation and stray light interference. When GLDA-Na4 absorbs nearly all incident light in the UV range, the detector registers noise rather than a true signal. Resolution: You must decrease the optical density of the system. Dilute the sample if your analyte concentration permits it. Alternatively, reduce the optical pathlength by using a 1 mm or 2 mm quartz cuvette instead of the standard 10 mm cuvette. Modern spectrophotometers have stray light filters, but minimizing exposure to ambient light and ensuring clean cuvettes is critical ().

Q2: My target analyte peak is shifting. Is GLDA-Na4 reacting with it? A2: Peak shifting in the presence of GLDA-Na4 is typically caused by two factors: pH fluctuations or metal chelation. Because GLDA-Na4 is highly alkaline, adding it to an unbuffered system will raise the pH, altering the protonation state (and thus the chromophore) of your analyte. Alternatively, if your analyte is a metal complex, GLDA-Na4 may competitively chelate the metal ion, altering the LMCT absorption bands. Resolution: Use a high-capacity, non-UV-absorbing buffer (such as phosphate buffer) to lock the pH. Ensure the GLDA-Na4 concentration is optimized to be just enough to sequester free background metals without stripping metals from your target analyte.

Q3: Can I just use deionized water as my reference blank? A3: No. Using water as a blank when your sample contains GLDA-Na4 will result in massive spectral interference. Matrix-matching is an absolute requirement to mitigate matrix effects and spectral interference. The blank must contain the exact same concentration of GLDA-Na4 as the sample ().

Table 2: Troubleshooting Matrix & Quantitative Thresholds
SymptomQuantitative ThresholdRoot CauseCorrective Action
Extreme UV Noise Absorbance > 2.0 ADetector saturation due to high GLDA-Na4 absorbance.Dilute sample or reduce pathlength to 1 mm.
Baseline Drift Drift > 0.01 A/hourpH mismatch between blank and sample altering protonation state.Buffer system to ± 0.1 pH units; allow lamp to warm up.
Analyte Peak Shift Wavelength shift > 2 nmGLDA-Na4 chelating a metal ion integral to the analyte.Adjust GLDA-Na4 to exact stoichiometric equivalence.
Standard Operating Procedure (SOP): Matrix-Matched Blanking

To guarantee data integrity, every protocol must be a self-validating system. Follow this rigorous methodology to completely subtract the background absorbance of GLDA-Na4 without introducing artifactual negative peaks.

SOPWorkflow S1 1. Formulate Buffer (Control pH) S2 2. Add GLDA-Na4 to Buffer S1->S2 S3 3. Split Solution S2->S3 S4 Reference Blank (No Analyte) S3->S4 S5 Sample Solution (Add Analyte) S3->S5 S6 4. Auto-Zero Instrument (Using Blank) S4->S6 S8 6. Measure Sample Spectra S5->S8 S7 5. Self-Validation (Blank vs Blank = 0 A) S6->S7 S7->S8 Validated

Caption: Step-by-step methodology for matrix-matched blanking and self-validation in UV-Vis.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare a non-UV-absorbing buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Caution: Do not use buffers with high UV cutoffs (like HEPES or PIPES) if scanning below 230 nm.

  • Stock Preparation: Dissolve GLDA-Na4 directly into the buffer to create a master stock. Causality: This ensures the chelator is fully equilibrated to the target pH, preventing pH-induced spectral shifts during subtraction.

  • Solution Splitting: Divide the master stock into two aliquots.

    • Aliquot A (Reference Blank): Add the exact volume of pure solvent used to dissolve your analyte.

    • Aliquot B (Sample): Add the analyte.

    • Causality: This guarantees that the concentration of GLDA-Na4, the solvent ratio, and the pH are mathematically identical in both cuvettes.

  • Instrument Auto-Zero: Place Aliquot A in both the reference and sample beams (for double-beam instruments) or read Aliquot A as the blank (for single-beam instruments).

  • Self-Validation (Critical Step): Run Aliquot A as a sample against the Aliquot A blank. The resulting spectrum must be a perfectly flat line at 0.000±0.005 Absorbance Units from 200 nm to 800 nm. If you observe peaks, troughs, or drift, your cuvettes are optically mismatched, contaminated, or the lamp requires a longer warm-up time. Do not proceed until this validation passes.

  • Sample Measurement: Replace the sample cuvette with Aliquot B and record the spectrum. The GLDA-Na4 background is now perfectly subtracted.

References
  • Title: How to Reduce Noise in a UV-Visible Spectrometer (% R)? Source: ResearchGate URL: [Link]

  • Title: 7 Advanced Tips for UV-Vis Spectroscopy Data Precision Source: Eye On Annapolis URL: [Link]

  • Title: What are the Key Challenges in Spectrophotometric Analysis? Source: Drawell Analytical URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt versus EDTA for lead extraction

An In-Depth Comparative Guide to N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) and EDTA for Lead Extraction For researchers and scientists in environmental remediation and drug development, the choice of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) and EDTA for Lead Extraction

For researchers and scientists in environmental remediation and drug development, the choice of a chelating agent is a critical decision that balances efficacy, environmental impact, and experimental conditions. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the benchmark for heavy metal chelation due to its high binding affinity.[1][2] However, its significant environmental persistence has prompted the search for effective, biodegradable alternatives.[1][3] This guide provides a detailed comparative analysis of EDTA and a promising green alternative, N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA), focusing on their application in lead (Pb²⁺) extraction.

Derived from the natural amino acid L-glutamic acid, GLDA has emerged as a high-performance, readily biodegradable chelating agent, offering a more sustainable profile without significant compromise in many applications.[1][4][5] This analysis synthesizes performance data, mechanistic principles, and practical methodologies to provide a comprehensive framework for selecting the appropriate chelator for your research needs.

Chemical and Performance Profile: A Head-to-Head Comparison

The primary function of a chelating agent is to form stable, water-soluble complexes with metal ions, thereby sequestering them from a matrix.[1] The stability of this complex is the most critical indicator of a chelator's effectiveness.

Quantitative Comparison of Chelation Strength

The stability constant (log K) quantifies the strength of the complex formed between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, consequently, a more potent chelating agent for that specific metal.[1]

As the data in Table 1 illustrates, EDTA consistently forms more stable complexes with a range of heavy metals, including lead, than GLDA.[1] The log K for the Pb²⁺-EDTA complex is 18.0, significantly higher than the 10.5 value for the Pb²⁺-GLDA complex.[1] This suggests that, on a purely thermodynamic basis, EDTA is a more powerful lead chelator.[1][6][7] However, the chelating efficacy of GLDA is still substantial and proves sufficient for many remediation and industrial applications, especially when environmental factors are a primary consideration.[1][8]

Metal IonGLDA (log K)EDTA (log K)
Lead (Pb²⁺) 10.5 18.0
Cadmium (Cd²⁺)9.116.5
Copper (Cu²⁺)13.118.8
Iron (Fe³⁺)11.725.1
Zinc (Zn²⁺)10.016.5
Nickel (Ni²⁺)10.918.4
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.[1]

Mechanism of Chelation: A Structural Perspective

The difference in stability constants arises from the distinct molecular structures of GLDA and EDTA and how they coordinate with a lead ion. EDTA is a hexadentate ligand, meaning it can form six bonds with a metal ion, effectively "wrapping" around it.[9] This creates a highly stable, cage-like structure. GLDA, on the other hand, is a pentadentate ligand, forming five bonds. While still a strong complex, it is inherently less stable than the one formed by EDTA.

G cluster_EDTA EDTA Chelation (Hexadentate) cluster_GLDA GLDA Chelation (Pentadentate) EDTA EDTA Pb_EDTA Pb²⁺ EDTA->Pb_EDTA 6 Bonds caption_EDTA EDTA forms a highly stable cage-like complex. GLDA GLDA Pb_GLDA Pb²⁺ GLDA->Pb_GLDA 5 Bonds caption_GLDA GLDA forms a strong but less stable complex.

Caption: Chelation mechanisms of EDTA and GLDA with a Lead (Pb²⁺) ion.

Performance Under Varying Environmental Conditions

While stability constants provide a theoretical maximum, real-world extraction efficiency is critically dependent on environmental parameters, most notably pH.

  • Influence of pH: GLDA demonstrates its highest efficacy for heavy metal extraction, including lead, under acidic conditions, particularly between pH 3.5 and 4.[8][10] In one study, GLDA achieved removal ratios of 81.04% for Copper (Cu) and 94% for Cadmium (Cd) at these acidic pH levels.[8] Its efficiency generally decreases as the pH becomes more alkaline.[8][10] EDTA, while also affected by pH, generally operates effectively across a broader pH range.[11] This pH dependency is a crucial factor in experimental design, as the choice of chelator may be dictated by the native pH of the sample matrix (e.g., soil, sludge).

  • Competition from Other Ions: In environmental samples, other metal ions (like Ca²⁺, Mg²⁺, Fe³⁺) are often present at high concentrations and can compete with lead for the chelating agent. EDTA's very high stability constant with Fe³⁺ (log K = 25.1) means its efficiency for lead extraction can be reduced in iron-rich soils.[1] While GLDA also chelates iron, the difference in stability constants is less extreme, which can be advantageous in certain matrices.

The Decisive Factor: Environmental Profile and Safety

The most significant distinction between GLDA and EDTA lies in their environmental fate and safety profile. This is often the primary driver for researchers to choose GLDA over the more potent EDTA.[1][12]

FeatureN, N-Bis(Carboxymethyl)-L-glutamic acid (GLDA)Ethylenediaminetetraacetic acid (EDTA)
Biodegradability Readily biodegradable (>60% in 28 days per OECD standards).[4][13]Poorly biodegradable; persistent in the environment.[1][3][11]
Source Material Derived from renewable, plant-based L-glutamic acid.[4][5][11]Synthesized from petrochemical derivatives.[3][11]
Ecotoxicity Low toxicity to aquatic life; does not bioaccumulate.[4][5][11]Can remobilize heavy metals from sediments, posing long-term ecological risks.[1][3]
Regulatory Status Aligns with green chemistry principles and preferred for eco-label certifications.[4][12]Use is increasingly restricted in some regions due to environmental concerns.[11][12]

The poor biodegradability of EDTA means that once introduced into the environment, it persists for long periods.[1] This raises significant concerns about the potential for the EDTA-metal complex to transport heavy metals into groundwater or to break down under sunlight, re-releasing the toxic metal ion elsewhere.[3] In contrast, GLDA is readily broken down by microorganisms into naturally occurring substances, mitigating the risk of secondary pollution and making it a far more environmentally benign option.[1][5]

Experimental Protocol: Comparative Soil Washing for Lead Extraction

This protocol provides a standardized workflow to objectively evaluate the lead extraction efficiency of GLDA and EDTA from a contaminated soil sample. The causality behind this design is to control variables (concentration, time, soil mass) to ensure a direct comparison of the chelators' intrinsic performance under specific pH conditions.

Objective

To compare the efficiency of GLDA and EDTA in extracting lead (Pb²⁺) from a contaminated soil matrix at a controlled pH.

Materials and Reagents
  • Lead-contaminated soil (sieved to <2mm)

  • N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) solution (e.g., 0.1 M)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt solution (e.g., 0.1 M)

  • Deionized water

  • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment

  • Centrifuge and 50 mL centrifuge tubes

  • Mechanical shaker

  • 0.45 µm syringe filters

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)[14][15]

  • pH meter

Step-by-Step Methodology
  • Soil Characterization (Baseline): Digest a subsample of the contaminated soil using an appropriate method (e.g., EPA Method 3050B) and analyze via ICP-OES to determine the initial total lead concentration. This provides the baseline (100%) value for calculating extraction efficiency.

  • Preparation of Chelator Solutions: Prepare equimolar solutions (e.g., 0.1 M) of GLDA and EDTA in deionized water. Divide each solution into two batches. For one batch of each, adjust the pH to 4.0 using HNO₃/NaOH, as this is an optimal pH for GLDA.[8] Leave the other batches at their natural pH.

  • Extraction Procedure:

    • Weigh 2.0 g of the dried, sieved soil into a series of 50 mL centrifuge tubes.

    • Add 20 mL of a chelator solution to each tube, creating a 1:10 solid-to-liquid ratio. Prepare triplicates for each condition (GLDA pH 4, EDTA pH 4, GLDA natural pH, EDTA natural pH). Include a control with deionized water only.

    • Place the tubes on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) for a set time (e.g., 24 hours) at room temperature.

  • Sample Separation:

    • After shaking, centrifuge the tubes at high speed (e.g., 4000 rpm) for 15 minutes to separate the soil from the liquid extractant (supernatant).

    • Carefully decant the supernatant.

  • Analysis:

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

    • Acidify the filtered samples with a small amount of concentrated nitric acid to preserve them for analysis.

    • Measure the concentration of lead in the filtered supernatant using ICP-OES or a similar sensitive analytical technique.[14][16][17]

  • Calculation of Efficiency: Calculate the lead extraction efficiency for each chelator using the formula:

    • Extraction Efficiency (%) = (Concentration of Pb in extractant × Volume of extractant) / (Initial concentration of Pb in soil × Mass of soil) × 100

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Soil 1. Weigh 2g Contaminated Soil Mix 3. Add 20mL Chelator to Soil (1:10 Ratio) Soil->Mix Chelator 2. Prepare 0.1M GLDA & EDTA Solutions (pH 4 & Natural) Chelator->Mix Shake 4. Shake for 24 hours Mix->Shake Centrifuge 5. Centrifuge for 15 min Shake->Centrifuge Filter 6. Filter Supernatant (0.45µm) Centrifuge->Filter ICP 7. Analyze Pb concentration via ICP-OES Filter->ICP Calculate 8. Calculate Extraction Efficiency ICP->Calculate

Caption: Experimental workflow for comparing lead extraction efficiency.

Conclusion and Recommendations

The choice between GLDA and EDTA for lead extraction is not a matter of simple substitution but a strategic decision based on project priorities.

  • Choose EDTA when: The absolute highest extraction efficiency is paramount, and environmental discharge is not a concern or is handled through a closed-loop recovery system.[2] Its superior stability constant makes it the more powerful chelating agent for lead.[1][6]

  • Choose GLDA when: Environmental sustainability is a key requirement. Its ready biodegradability, renewable sourcing, and low ecotoxicity make it the environmentally responsible choice, especially for applications like in-situ soil remediation or in formulations for consumer products where ingredients may enter wastewater systems.[1][11][13] While its binding strength for lead is lower than EDTA's, its performance is often sufficient and can be optimized by adjusting conditions, such as operating at an acidic pH.[8]

For the modern researcher, GLDA represents a significant advancement, offering a potent and viable alternative that aligns with the principles of green chemistry.[4][12] While EDTA remains the benchmark for raw chelating power, GLDA's compelling environmental profile makes it the superior choice for sustainable and future-focused applications.

References

  • A Comparative Analysis of Tetrasodium Glutamate Diacetate (GLDA)
  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation.
  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remedi
  • GLDA vs EDTA: Which Chel
  • What is the mechanism of Disodium edetate?.
  • Beyond EDTA: Why GLDA (Tetrasodium Glutamate Diacetate)
  • What is Tetrasodium Glutamate Diacet
  • Remediation of Heavy Metal Contaminated Farmland Soil by Biodegradable Chel
  • Comparative ability of EDTA, GLDA, and MGDA to desorb Pb from contaminated montmorillonite: Aging effects.
  • GLDA vs EDTA: Is The New Eco-Friendly Chelator The Ultimate Winner? Key Differences & Selection Guide. Yuanlian Chemical.
  • Detecting Lead in Drinking W
  • Selective leaching of lead from lead smelter residues using EDTA. PMC - NIH.
  • The Green Chelation Revolution: Why MGDA & GLDA are Superseding Traditional EDTA. Yuanlian Chemical.
  • Method for Analysis of Environmental Lead Contamin
  • What is the Best Method for Detecting Lead in Drinking W
  • [Extraction of Heavy Metals from Sludge Using Biodegradable Chelating Agent N,N-bis(carboxymethyl) Glutamic Acid Tetrasodium].
  • Detection Techniques for Lead Ions in W
  • Kinetics of Lead Remobilization from Montmorillonite by Glutamate Diacetate (GLDA), Methylglycine Diacetate (MGDA), and Ethylenediamine Tetraacetate (ETDA) Chelating Agents.

Sources

Comparative

Validating the Eco-Toxicity of GLDA Tetrasodium Salt: A Comparative Guide to OECD 301D Biodegradability

For Researchers, Scientists, and Drug Development Professionals The increasing global emphasis on environmental sustainability has catalyzed a shift in the chemical industry towards greener alternatives. Within the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing global emphasis on environmental sustainability has catalyzed a shift in the chemical industry towards greener alternatives. Within the realm of chelating agents, traditionally dominated by persistent molecules like Ethylenediaminetetraacetic acid (EDTA), this transition is particularly critical. This guide offers an in-depth technical comparison of Tetrasodium N,N-bis(carboxymethyl)-L-glutamate (GLDA), a modern, biodegradable chelating agent, against its predecessors, with a specific focus on validating its environmental safety profile using the OECD 301D guideline for ready biodegradability.

The Evolving Landscape of Chelating Agents: From Persistence to Sustainability

Chelating agents are indispensable in a multitude of applications, from industrial and household cleaning to agriculture and pharmaceuticals. Their primary function is to sequester metal ions, preventing them from causing undesirable reactions, such as scaling, discoloration, or degradation of active ingredients[1][2][3]. For decades, aminocarboxylic acids like EDTA and Nitrilotriacetic acid (NTA) were the industry standards due to their high efficacy and cost-effectiveness.

However, the very stability that makes these compounds effective also contributes to their significant environmental drawback: poor biodegradability[4][5]. EDTA, in particular, is known for its persistence in aquatic environments, leading to concerns about the remobilization of heavy metals from sediments[4]. This has prompted regulatory scrutiny and a market-driven demand for greener alternatives that do not compromise on performance.

GLDA (Tetrasodium Glutamate Diacetate) has emerged as a leading sustainable alternative[1][2][6]. Derived from the naturally occurring amino acid L-glutamic acid, GLDA is a powerful chelating agent that boasts a favorable environmental and toxicological profile[6][7].

Comparative Analysis: GLDA vs. Traditional Chelating Agents

A thorough evaluation of GLDA necessitates a direct comparison with its traditional counterparts. The following table summarizes key performance and environmental characteristics.

FeatureGLDA (Tetrasodium Glutamate Diacetate)EDTA (Ethylenediaminetetraacetic Acid)NTA (Nitrilotriacetic Acid)Citrates
Source Plant-based (L-glutamic acid)[6][7]Petrochemical derivative[5]Petrochemical derivativePlant-based (citrus fruits)
Biodegradability Readily biodegradable (>60% in 28 days)[8]Poorly biodegradable, persistent[4][5]Sufficiently biodegradable under certain conditions[9]Readily biodegradable
Ecotoxicity Low toxicity to aquatic organisms[6][8][10]Toxic to aquatic life[5]Suspected carcinogen[6][9]Low toxicity
Chelating Power High, especially in neutral to alkaline conditions[5]Very high across a broad pH range[4]Good, but less effective than EDTAWeaker than aminocarboxylates[7]

While EDTA exhibits superior binding strength for a wide array of heavy metals, its environmental persistence is a significant drawback[4]. GLDA, on the other hand, provides a compelling balance of strong chelation performance and ready biodegradability, making it a more sustainable choice for many applications[4][11]. Studies have shown GLDA's biodegradability to be over 80% in 28 days, classifying it as readily biodegradable according to OECD 301 criteria[8].

The OECD 301D Guideline: A Stringent Test for Ready Biodegradability

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The OECD 301 series, in particular, outlines methods for determining the "ready biodegradability" of a substance[12][13]. A substance is considered readily biodegradable if it is likely to undergo rapid and ultimate degradation in the environment[14].

The OECD 301D "Closed Bottle Test" is a stringent method used to assess the ready biodegradability of water-soluble compounds[12][14][15]. The principle of this test is to measure the consumption of dissolved oxygen by a microbial inoculum in the presence of the test substance over a 28-day period[14][15].

Key aspects of the OECD 301D test include:

  • Inoculum: A small concentration of microorganisms, typically from the effluent of a municipal sewage treatment plant, is used[16].

  • Test Conditions: The test is conducted in sealed bottles, in the dark, at a constant temperature[16].

  • Measurement: The depletion of dissolved oxygen is measured at regular intervals and compared to the theoretical oxygen demand (ThOD) of the test substance[14][15].

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% biodegradation within a "10-day window." This window begins when 10% biodegradation is reached and must be completed within 10 days from that point, all within the 28-day test period[12][16].

The stringency of the OECD 301D test provides a high level of confidence that a substance that passes will not persist in the environment.

Experimental Protocol: Validating GLDA's Biodegradability with OECD 301D

The following is a detailed, step-by-step methodology for conducting the OECD 301D test to validate the ready biodegradability of GLDA tetrasodium salt. This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability of the results.

4.1. Materials and Reagents

  • Test Substance: GLDA tetrasodium salt (high purity)

  • Reference Substance: Sodium benzoate (a readily biodegradable substance)

  • Inoculum: Fresh effluent from a domestic wastewater treatment plant

  • Mineral Medium: Prepared according to OECD 301 guidelines

  • Deionized Water: High purity

  • Glass Bottles: With airtight stoppers

  • Oxygen Meter: Calibrated

  • Incubator: Temperature-controlled

4.2. Experimental Workflow Diagram

OECD_301D_Workflow cluster_prep Preparation Phase cluster_setup Test Setup Phase cluster_incubation Incubation & Measurement Phase cluster_analysis Data Analysis Phase A Prepare Mineral Medium B Prepare Test Substance Stock Solution A->B C Prepare Reference Substance Stock Solution A->C D Collect and Prepare Inoculum A->D E Set up Test Bottles (GLDA) B->E H Set up Toxicity Controls (GLDA + Sodium Benzoate) B->H G Set up Reference Controls (Sodium Benzoate) C->G C->H D->E F Set up Blank Controls (Inoculum only) D->F D->G D->H I Incubate at 20°C in the dark for 28 days J Measure Dissolved Oxygen at regular intervals I->J K Calculate % Biodegradation J->K L Evaluate against Pass Criteria (60% in 10-day window) K->L M Final Report L->M

Caption: Workflow for the OECD 301D Closed Bottle Test.

4.3. Step-by-Step Protocol

  • Preparation of Mineral Medium: Prepare the mineral medium as specified in the OECD 301D guideline. This medium provides essential nutrients for the microorganisms.

  • Preparation of Test and Reference Solutions:

    • Prepare a stock solution of GLDA in deionized water.

    • Prepare a stock solution of the reference substance, sodium benzoate.

  • Inoculum Preparation:

    • Collect a fresh sample of effluent from a domestic wastewater treatment plant.

    • Allow the sample to settle for one hour. The supernatant will be used as the inoculum.

  • Test Setup:

    • Test Bottles: Add the mineral medium, inoculum, and the GLDA stock solution to achieve a final concentration that will yield a theoretical oxygen demand (ThOD) of 2-5 mg/L.

    • Blank Controls: Prepare bottles containing only the mineral medium and inoculum. This allows for the measurement of oxygen consumption by the inoculum itself.

    • Reference Controls: Prepare bottles with the mineral medium, inoculum, and the sodium benzoate stock solution. This serves as a positive control to verify the viability and activity of the inoculum.

    • Toxicity Controls: Prepare bottles containing the mineral medium, inoculum, and both the GLDA and sodium benzoate stock solutions. This is crucial to determine if the test substance is inhibitory to the microorganisms at the tested concentration[15][16].

  • Incubation:

    • Fill all bottles completely, ensuring no air bubbles are trapped.

    • Seal the bottles and place them in a dark incubator at 20 ± 1°C for 28 days.

  • Oxygen Measurement:

    • Measure the dissolved oxygen concentration in each bottle at regular intervals (e.g., days 0, 7, 14, 21, and 28) using a calibrated oxygen meter.

  • Data Analysis and Interpretation:

    • Calculate the percentage of biodegradation for each time point using the following formula: % Biodegradation = [(BOD_test - BOD_blank) / ThOD] * 100 where BOD_test is the biochemical oxygen demand of the test substance, BOD_blank is the biochemical oxygen demand of the blank control, and ThOD is the theoretical oxygen demand of the test substance.

    • Plot the percentage of biodegradation over time.

    • Determine if the 60% pass level is reached within the 10-day window.

    • The results from the reference control should show that the inoculum is active, and the toxicity control should indicate that the test substance is not inhibiting microbial activity.

Conclusion: The Sustainable Choice

The validation of GLDA tetrasodium salt's eco-toxicity profile through the stringent OECD 301D guideline for ready biodegradability provides robust evidence of its environmental safety. Unlike its persistent predecessors, GLDA offers a compelling combination of high-performance chelation and rapid breakdown in the environment, aligning with the principles of green chemistry[6]. For researchers, scientists, and drug development professionals, the selection of a biodegradable chelating agent like GLDA is a critical step towards developing more sustainable products and processes without compromising efficacy.

References

  • Aropha. (n.d.). OECD 301D: Closed Bottle Ready Biodegradability Test. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Ready biodegradability | Pesticide Registration Toolkit. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

  • Lanxess. (2015, August 15). Tetrasodium iminidisuccinate. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Pundt, I., et al. (2024, February 14). Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. Retrieved from [Link]

  • ResearchGate. (n.d.). The degree of EDTA, GLDA and NTA reduction during the biodegradation process under static conditions. Retrieved from [Link]

  • ShiningDeal. (2025, April 17). Is Tetrasodium Glutamate Diacetate Safe?. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrasodium iminodisuccinate. Retrieved from [Link]

  • Yuanlian Chemical. (2025, April 25). Using Eco-friendly complexing agent GLDA is an international tendency. Retrieved from [Link]

  • Yuanlian Chemical. (2025, October 16). Tetrasodium Glutamate Diacetate (GLDA): The High-Performance, Biodegradable Chelator for a Sustainable Europe. Retrieved from [Link]

  • Yuanlian Chemical. (2025, November 12). GLDA vs EDTA: Is The New Eco-Friendly Chelator The Ultimate Winner? Key Differences & Selection Guide. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Metal Binding Affinities of GLDA and EDDS: A Focus on Performance and Sustainability

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes, product stability, and envir...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes, product stability, and environmental footprint. This guide provides an in-depth, objective comparison of two leading biodegradable chelating agents: N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) and Ethylenediamine-N,N'-disuccinic acid (EDDS). Moving beyond traditional, persistent chelators like EDTA, this analysis focuses on the metal binding affinities, operational pH ranges, and the sustainable profiles of GLDA and EDDS, supported by experimental data and methodologies.

Introduction: The Shift Towards Greener Chelating Agents

The primary function of a chelating agent is to form stable, water-soluble complexes with metal ions, thereby controlling their reactivity. While highly effective, traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA) exhibit poor biodegradability, leading to concerns about their environmental persistence and potential for remobilization of heavy metals.[1] This has driven the development and adoption of greener alternatives that offer strong chelation performance without the ecological drawbacks.

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) , derived from the natural amino acid L-glutamic acid, is a pentadentate chelating agent recognized for its excellent biodegradability and high solubility over a wide pH range.[2][3] Its origin from renewable resources further enhances its sustainable profile.[2][3][4]

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a hexadentate chelating agent and a structural isomer of EDTA.[2][5] The [S,S] stereoisomer of EDDS is particularly noteworthy for its ready biodegradability, making it an environmentally friendly alternative for various applications, including agriculture and remediation.[1][6][7]

This guide will delve into a quantitative comparison of their metal binding affinities, explore the structural basis for their chelation capabilities, and provide a detailed experimental protocol for determining these critical parameters.

Quantitative Comparison of Metal Binding Affinities

The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a specific metal ion. A higher log K value indicates the formation of a more stable complex. The selection of a chelating agent is often guided by these values, which are dependent on factors such as pH, temperature, and ionic strength.[8]

Below is a comparative table of the stability constants (log K) for GLDA and EDDS with various metal ions. It is important to note that these values are compiled from different sources and experimental conditions may vary.

Metal IonGLDA (log K)[S,S]-EDDS (log K)
Fe³⁺ 11.7[9], 15.27[3]22.0[10]
Cu²⁺ 13.1[9]18.2[10]
Ni²⁺ 10.9[9]16.8[10]
Zn²⁺ 10.0[9]15.7[10]
Pb²⁺ 10.5[9]15.1[10]
Cd²⁺ 9.1[9], 12.68[9][11]13.2[10]
Mn²⁺ 7.6[9]10.6[10]
Ca²⁺ 6.44.7
Mg²⁺ 5.95.2

Note: Stability constants can vary with experimental conditions. The values presented are for general comparison.

From the data, a clear trend emerges: EDDS generally exhibits higher stability constants for transition metals and heavy metals compared to GLDA . This suggests that under comparable conditions, EDDS forms more stable complexes with ions like Fe³⁺, Cu²⁺, and Pb²⁺. A comparative study on the efficacy of these agents for soil heavy metal remediation ranked their performance as EDDS > MGDA > GLDA > EDTA, further supporting the strong chelating power of EDDS.[12]

The higher number of donor atoms in the hexadentate structure of EDDS compared to the pentadentate structure of GLDA contributes to its generally stronger binding affinity for many metal ions.

Structural Basis of Chelation

The efficiency of a chelating agent is intrinsically linked to its molecular structure, specifically the number and arrangement of its electron-donating groups (ligands) that can form coordinate bonds with a central metal ion.

Chelation cluster_GLDA GLDA Chelation cluster_EDDS EDDS Chelation GLDA GLDA GLDA_Complex GLDA-Metal Complex GLDA->GLDA_Complex 5 donor atoms (1 N, 4 O) M_GLDA Metal Ion M_GLDA->GLDA_Complex EDDS EDDS EDDS_Complex EDDS-Metal Complex EDDS->EDDS_Complex 6 donor atoms (2 N, 4 O) M_EDDS Metal Ion M_EDDS->EDDS_Complex

Caption: Chelation of a metal ion by GLDA and EDDS.

GLDA, being a pentadentate ligand, utilizes one nitrogen atom and four carboxylate oxygen atoms to coordinate with a metal ion. EDDS, as a hexadentate ligand, employs two nitrogen atoms and four carboxylate oxygen atoms, allowing it to form a more encompassing and stable complex with many metal ions. This structural difference is a key determinant of the observed differences in their stability constants.

Experimental Protocol: Determination of Metal-Chelate Stability Constants via Potentiometric Titration

To ensure the trustworthiness of the presented data, this section outlines a detailed, self-validating protocol for determining metal-chelate stability constants using potentiometric titration. This method is widely recognized for its accuracy and reliability.[5][12][13]

Principle: Potentiometric titration measures the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a function of the volume of a titrant added. In the context of chelation, a solution containing a known concentration of a metal ion is titrated with a solution of the chelating agent (GLDA or EDDS). The formation of the metal-chelate complex leads to a decrease in the concentration of the free metal ion, which is monitored by the electrode. The stability constant is then calculated from the titration curve data.

Materials and Reagents:

  • Potentiometer or pH/mV meter with a resolution of at least 0.1 mV

  • Combined pH electrode or a metal ion-selective electrode with a corresponding reference electrode

  • Calibrated burette (10 mL or 25 mL)

  • Temperature-controlled reaction vessel

  • Magnetic stirrer and stir bar

  • Standardized metal salt solution (e.g., 0.01 M Cu(NO₃)₂)

  • Standardized chelating agent solution (e.g., 0.01 M GLDA or EDDS)

  • Standardized strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Inert electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength

  • High-purity deionized water

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH electrode with standard buffers (pH 4, 7, 10) B Prepare metal ion solution in reaction vessel with inert electrolyte A->B C Add known amount of strong acid to the vessel B->C D Titrate with standardized strong base to determine protonation constants of the ligand E Add known concentration of chelating agent (GLDA or EDDS) D->E F Titrate with standardized strong base E->F G Record pH/mV readings after each titrant addition F->G H Plot titration curve (pH/mV vs. volume of titrant) I Input data into a specialized software (e.g., HYPERQUAD) H->I J Calculate protonation constants and metal-chelate stability constants (log K) I->J

Caption: Workflow for determining stability constants via potentiometric titration.

Step-by-Step Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the desired experimental temperature.

  • Ligand Protonation Constants Determination:

    • Pipette a known volume of the standardized chelating agent solution into the temperature-controlled reaction vessel.

    • Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength.

    • Add a known amount of standardized strong acid to lower the initial pH.

    • Titrate the solution with a standardized strong base, recording the pH and the volume of titrant added after each increment.

  • Metal-Chelate Stability Constant Determination:

    • To the solution from the previous step (or a freshly prepared one containing the chelating agent and electrolyte), add a known volume of the standardized metal salt solution.

    • Titrate this mixture with the standardized strong base, again recording the pH and volume of titrant at regular intervals. Pay close attention to the regions where the pH changes rapidly.

  • Data Analysis:

    • The collected titration data (pH vs. volume of base) for both titrations are then processed using specialized computer programs like HYPERQUAD.

    • The software refines the protonation constants of the ligand from the first titration and then uses these values to calculate the stability constant(s) of the metal-chelate complex(es) from the second titration data.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: The use of an inert electrolyte like KNO₃ is crucial to maintain a constant ionic strength throughout the titration. This minimizes changes in the activity coefficients of the ions in solution, ensuring that the calculated equilibrium constants are accurate.

  • Carbonate-Free Base: The NaOH solution must be free of carbonate, as carbonate ions can precipitate with many metal ions, interfering with the chelation equilibrium.

  • Inert Atmosphere: For metal ions susceptible to oxidation, purging the solution with an inert gas like nitrogen is recommended.

  • Specialized Software: The calculation of stability constants from potentiometric data involves complex equilibrium models. Software like HYPERQUAD is designed to handle these calculations by simultaneously considering all relevant equilibria (ligand protonation, metal hydrolysis, complex formation), leading to more reliable results than manual calculations.

Conclusion: Selecting the Appropriate Biodegradable Chelating Agent

The choice between GLDA and EDDS is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

  • [S,S]-EDDS is the preferred choice when a high binding affinity for transition and heavy metals is paramount. Its hexadentate structure provides exceptional stability for these metal complexes, making it highly effective in applications such as industrial cleaning, water treatment, and soil remediation.[7][12][13]

  • GLDA , while exhibiting lower stability constants for many heavy metals, is a highly effective and versatile chelating agent, particularly for controlling water hardness (Ca²⁺ and Mg²⁺). Its excellent solubility across a broad pH range and its derivation from natural amino acids make it an attractive option for household detergents, personal care products, and applications in the food industry.[2]

Both GLDA and the [S,S] isomer of EDDS offer the significant advantage of being readily biodegradable, addressing the environmental concerns associated with persistent chelating agents.[2][3][6] By understanding the nuances of their metal binding affinities and operational parameters, researchers and professionals can make informed decisions to optimize performance while adhering to the principles of green chemistry.

References

  • A Comparative Analysis of Tetrasodium Glutamate Diacetate (GLDA) and EDTA for Heavy Metal Chelation - Benchchem.
  • EDDS - Wikipedia. Available at: [Link]

  • A Comparative Analysis of the Biodegradability of Disodium Iminodiacetate and EDDS - Benchchem.
  • Tetrasodium Glutamate Diacetate (GLDA): A Comprehensive Guide- Yuanlian Chemical.
  • A Technical Guide to the Physicochemical Properties of Ethylenediamine-N,N'-disuccinic Acid (EDDS) - Benchchem.
  • GLDA: The Rising Star of Green Chelation - SINOCHEM.
  • Stability Constants of Fe(III) and Cr(III) Complexes with dl-2-(2-Carboxymethyl)nitrilotriacetic Acid (GLDA) and 3-Hydroxy-2,2′-iminodisuccinic acid (HIDS) in Aqueous Solution | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • The stability of metal chelates - Science in Hydroponics. Available at: [Link]

  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation - Semantic Scholar. Available at: [Link]

  • Beyond EDTA: Why GLDA (Tetrasodium Glutamate Diacetate) is the Future of Sustainable Chelation- Yuanlian Chemical. Available at: [Link]

  • Glutamic-N,N-Diacetic Acid as an Innovative Chelating Agent in Microfertilizer Development: Biodegradability, Lettuce Growth Promotion, and Impact on Endospheric Bacterial Communities - MDPI. Available at: [Link]

  • Complexation of [S,S] and mixed stereoisomers of N,N '-ethylenediaminedisuccinic acid (EDDS) with Fe(III), Cu(II), Zn(II) and Mn(II) ions in aqueous solution - ResearchGate. Available at: [Link]

  • EDDS – Knowledge and References - Taylor & Francis. Available at: [Link]

  • EDDS Chelating Agent: The Biodegradable & Eco-Friendly Solution for Europe. Available at: [Link]

  • Biodegradation of Metal−[S,S]-EDDS Complexes | Environmental Science & Technology. Available at: [Link]

  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes - SCIRP. Available at: [Link]

  • ETHYLENEDIAMINE-N,N'-DISUCCINIC ACID(EDDS) - Ataman Kimya. Available at: [Link]

  • TETRASODIUM N,N-BIS(CARBOXYLATOMETHYL)-L-GLUTAMATE - Ataman Kimya. Available at: [Link]

  • Thermodynamic Solution Properties of a Biodegradable Chelant (L-glutamic-N,N-diacetic Acid, L-GLDA) and Its Sequestering Ability toward Cd2+ - MDPI. Available at: [Link]

  • From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - RSC Publishing. Available at: [Link]

  • TETRASODIUM GLUTAMATE GLDA 4NA 47% - Ataman Kimya. Available at: [Link]

  • TETRASODIUM GLUTAMATE DIACETATE |. Available at: [Link]

  • Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Available at: [Link]

  • N,N-BIS(CARBOXYMETHYL)-L-GLUTAMIC ACID TETRASODIUM SALT - LookChem. Available at: [Link]

  • GLDA vs EDTA: Which Chelator is Better?- Yuanlian Chemical. Available at: [Link]

  • GLDA vs EDTA: Is The New Eco-Friendly Chelator The Ultimate Winner? Key Differences & Selection Guide. Available at: [Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA - Rasayan Journal of Chemistry. Available at: [Link]

Sources

Comparative

Efficacy of N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) vs NTA in Industrial Detergents

Industrial cleaning formulations, particularly Clean-In-Place (CIP) detergents, require robust chelating agents to sequester hard water ions (Ca²⁺, Mg²⁺). Failure to control these ions results in surfactant deactivation...

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Author: BenchChem Technical Support Team. Date: April 2026

Industrial cleaning formulations, particularly Clean-In-Place (CIP) detergents, require robust chelating agents to sequester hard water ions (Ca²⁺, Mg²⁺). Failure to control these ions results in surfactant deactivation and the formation of insoluble inorganic scales. Historically, Nitrilotriacetic acid (NTA) was the industry standard due to its high thermodynamic stability constants. However, its classification by the International Agency for Research on Cancer (IARC) as a Group 2B possible human carcinogen has necessitated a shift toward safer, sustainable alternatives 1.

N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA), a bio-based aminopolycarboxylic acid derived from L-glutamic acid, has emerged as the premier replacement. This guide objectively compares the mechanistic efficacy, physicochemical stability, and synergistic properties of GLDA against NTA, supported by self-validating experimental protocols.

Mechanistic & Physicochemical Profiling

To understand the efficacy of a chelator in industrial detergents, one must look beyond basic thermodynamic stability constants (log K) and evaluate conditional stability under formulation extremes. Both GLDA and NTA act as tetradentate ligands, utilizing one nitrogen atom and up to three carboxylate groups to coordinate metal centers 2.

While NTA possesses a slightly higher thermodynamic affinity for calcium (log K ~6.4) compared to GLDA (log K ~5.9) 3, GLDA vastly outperforms NTA functionally due to two critical physicochemical phenomena:

  • Ca-Complex Solubility: When NTA binds calcium, the resulting NTA-Ca complex is highly crystalline (~88% crystallinity) and insoluble, which can inadvertently cause the very scaling it is meant to prevent. In stark contrast, GLDA-Ca complexes exhibit low crystallinity (~10%) and remain highly soluble in aqueous environments 2.

  • Alkaline Stability: Industrial detergents frequently utilize 5% to 25% NaOH mass fractions. NTA salts out and precipitates in concentrated NaOH, whereas GLDA maintains extreme solubility, allowing for the formulation of highly concentrated, low-water detergent pods and liquids [[4]]().

Quantitative Data Comparison
ParameterGLDA (Tetrasodium Glutamate Diacetate)NTA (Nitrilotriacetic Acid)
Denticity & Structure Tetradentate, bio-based amino acid derivativeTetradentate, synthetic aminopolycarboxylic acid
Thermodynamic Log K (Ca²⁺) ~5.9 3~6.4 3
Solubility in 25% NaOH >50% (Highly Soluble) 4<5% (Prone to precipitation)
Ca-Complex Solubility Highly Soluble (~10% crystallinity) 2Insoluble (~88% crystallinity) 2
Thermal Stability Stable > 280°C Stable > 150°C
Biodegradability Readily Biodegradable (OECD 301D) 5Readily Biodegradable 1
Toxicological Profile Non-sensitizing, No CMR classification 5Group 2B Carcinogen (IARC) [[1]]()

Experimental Protocol 1: Calcium Chelation Efficacy under High Alkalinity

Causality & Logic: To accurately assess chelator efficacy for industrial contexts, testing must simulate the harsh pH conditions (pH > 11) of heavy-duty detergents. At this pH, unchelated calcium rapidly precipitates as calcium hydroxide. We utilize Hydroxy Naphthol Blue (HNB) as a competitive indicator. HNB possesses its own affinity for calcium; thus, it only shifts color (blue to red) when the primary chelator (GLDA or NTA) is fully saturated 4. By monitoring the absorbance shift spectrophotometrically, this protocol becomes a self-validating system that eliminates the subjectivity of visual colorimetric titrations.

Workflow Start 1. Prepare Equimolar Solutions (GLDA vs NTA) Buffer 2. Adjust to pH 11.5 (NaOH Buffer System) Start->Buffer Indicator 3. Add Hydroxy Naphthol Blue (Competitive Indicator) Buffer->Indicator Titration 4. Titrate with CaCl2 Under Constant Stirring Indicator->Titration Spectro 5. Spectrophotometric Analysis (Absorbance at 650 nm) Titration->Spectro Data 6. Calculate Calcium Binding Capacity (mg/g) Spectro->Data

Experimental workflow for determining calcium chelation efficacy at high pH.

Step-by-Step Methodology:
  • Preparation: Prepare 0.1 M aqueous solutions of GLDA-Na₄ and NTA-Na₃.

  • Alkaline Buffering: Transfer 50 mL of each solution into separate beakers. Adjust the pH to 11.5 using a 1 M NaOH buffer to simulate CIP detergent conditions.

  • Indicator Addition: Add 0.1 g of Hydroxy Naphthol Blue (HNB) indicator to each solution. The solutions will appear deep blue, indicating the absence of free Ca²⁺.

  • Spectrophotometric Setup: Place the samples in a UV-Vis spectrophotometer flow cell, continuously monitoring absorbance at 650 nm (the peak absorbance of free, uncomplexed HNB).

  • Titration: Titrate a standardized 0.1 M CaCl₂ solution into the mixture at a rate of 1 mL/min under constant magnetic stirring.

  • Endpoint Validation: As the chelator reaches its maximum binding capacity, excess Ca²⁺ will bind to HNB, causing a sharp decrease in absorbance at 650 nm (as the indicator shifts to red). The inflection point of the absorbance curve dictates the absolute calcium binding capacity.

Result Insight: Under these harsh conditions, GLDA's calcium binding efficiency remains highly stable and prevents precipitation, whereas NTA often exhibits premature turbidity due to the insolubility of the NTA-Ca complex 2.

Experimental Protocol 2: Biocidal Synergy and Membrane Permeabilization

Causality & Logic: Industrial detergents frequently double as sanitizers. Gram-negative bacteria (e.g., Pseudomonas aeruginosa) rely on divalent cations (Ca²⁺, Mg²⁺) to cross-link the lipopolysaccharide (LPS) layer of their outer membranes. Chelating these structural ions destabilizes the membrane, drastically increasing permeability to biocidal agents. GLDA's specific stereochemistry allows it to penetrate and sequester these ions more effectively than NTA, reducing the required biocide Minimum Inhibitory Concentration (MIC) by up to 80% . To ensure the system is self-validating, negative controls (chelator only, no biocide) are used to prove the chelator itself is not the primary lethal agent, but rather a synergistic potentiator.

Pathway GLDA GLDA Application Chelation Chelation of Ca2+/Mg2+ from Bacterial LPS GLDA->Chelation Membrane Outer Membrane Destabilization Chelation->Membrane Permeability Increased Biocide Permeability Membrane->Permeability MIC Up to 80% Reduction in Biocide MIC Permeability->MIC

Mechanistic pathway of GLDA-induced biocidal synergy in Gram-negative bacteria.

Step-by-Step Methodology:
  • Culture Preparation: Grow Pseudomonas aeruginosa (ATCC 27853) in Mueller-Hinton broth to a standard McFarland 0.5 turbidity (~1.5 × 10⁸ CFU/mL).

  • Control Setup:

    • Positive Control: Serial dilutions of a standard biocide (e.g., Benzalkonium chloride) without any chelator.

    • Negative Control: 50 ppm of GLDA and NTA in broth without biocide (validates that the chelator alone does not inhibit growth).

  • Synergy Matrix: Prepare a 96-well microtiter plate. Add a fixed sub-lethal concentration of chelator (50 ppm of GLDA in Row A, 50 ppm of NTA in Row B) 4.

  • Biocide Titration: Perform a two-fold serial dilution of the biocide across the columns of the microtiter plate.

  • Inoculation & Incubation: Inoculate each well with 10 µL of the bacterial suspension. Incubate at 37°C for 24 hours.

  • MIC Determination: Read the optical density (OD₆₀₀) of the plate. The MIC is the lowest concentration of biocide that completely inhibits visible bacterial growth.

Result Insight: Formulations utilizing 50 ppm GLDA routinely demonstrate a significantly lower biocide MIC compared to NTA-assisted formulations, proving superior LPS-layer destabilization 4.

Conclusion

While NTA has historically been utilized for its raw thermodynamic binding strength, GLDA represents a profound structural and functional upgrade for industrial detergent formulations. GLDA's ability to maintain high solubility in concentrated caustic environments, prevent the crystallization of calcium complexes, and act as a potent biocidal synergist makes it mechanistically superior. Coupled with its bio-based origin and lack of carcinogenic classification, GLDA is the definitive choice for modern, high-performance, and regulatory-compliant industrial cleaning systems.

References

  • Substitutes for traditional chelating agents: eco-friendly GLDA - Yuanlian Chemical - 4

  • Dissolvine® GL technical brochure - Nouryon - 5

  • Survey of Trisodium nitrilotriacetate - Miljøstyrelsen - 1

  • Grouping approaches based on structure alone are insufficient to conclude about toxicological properties—the example of monoamine-based chelates - Taylor & Francis - 2

  • Enhancing Cleaning Performance: A Deep Dive into Chelating Agents - BASF -3

  • GLDA-Na4 - Ataman Kimya - Link

Sources

Validation

Comparative performance of GLDA tetrasodium salt and phosphonates in scale inhibition

Title: Beyond Phosphonates: A Comparative Guide to GLDA Tetrasodium Salt in Scale Inhibition and Chelation Executive Summary The transition from traditional phosphonates (e.g., HEDP, ATMP, DTPMP) to biodegradable alterna...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond Phosphonates: A Comparative Guide to GLDA Tetrasodium Salt in Scale Inhibition and Chelation

Executive Summary The transition from traditional phosphonates (e.g., HEDP, ATMP, DTPMP) to biodegradable alternatives like GLDA (Glutamic acid N,N-diacetic acid tetrasodium salt) represents a critical paradigm shift in scale management[1]. As a Senior Application Scientist, I frequently encounter formulators struggling to balance thermodynamic efficacy with stringent environmental regulations. This guide provides an objective, data-driven comparison of GLDA tetrasodium salt and traditional phosphonates, detailing their mechanistic divergence, experimental validation, and comparative performance in scale inhibition and removal.

Mechanistic Divergence: Threshold Inhibition vs. Stoichiometric Chelation

Phosphonates operate primarily via the threshold effect[2]. At sub-stoichiometric concentrations (often 1-50 ppm), phosphonate molecules adsorb onto the active growth sites of nascent microcrystals (e.g., CaCO₃ or CaSO₄)[3]. This adsorption induces crystal lattice distortion, delaying macroscopic precipitation. However, phosphonates are highly sensitive to high-calcium brines and elevated temperatures, often precipitating as insoluble calcium-phosphonate complexes themselves, which can cause secondary formation damage[4].

Conversely, GLDA tetrasodium salt functions via stoichiometric chelation[5]. As a pentadentate ligand, GLDA forms highly stable, 1:1 water-soluble complexes with multivalent cations (Ca²⁺, Mg²⁺, Fe³⁺)[1],[5]. By sequestering the metal ions, GLDA reduces the free ion activity in the solution, shifting the thermodynamic equilibrium to maintain undersaturation[3]. This mechanism not only inhibits new scale formation but actively dissolves existing scale deposits—a feat threshold phosphonates cannot efficiently achieve[6].

MechanisticPathway cluster_GLDA GLDA Tetrasodium Salt cluster_Phosphonate Phosphonates (HEDP/DTPMP) Ca Free Scaling Ions (Ca²⁺, Mg²⁺) GLDA_Action 1:1 Stoichiometric Chelation Ca->GLDA_Action Phos_Action Adsorption to Crystal Sites Ca->Phos_Action GLDA_Result Thermodynamic Undersaturation GLDA_Action->GLDA_Result Phos_Result Crystal Lattice Distortion Phos_Action->Phos_Result

Mechanistic pathways of scale inhibition: GLDA chelation vs. phosphonate threshold effect.

Self-Validating Experimental Methodologies

To objectively compare these agents, we employ a modified Static Bottle Test for scale inhibition and a Dynamic Dissolution Test for scale removal. The following protocol is designed as a self-validating system: by tracking the mass balance of calcium from initial dosing to final residual analysis, we eliminate false positives caused by inhibitor precipitation.

Protocol: High-Temperature Scale Inhibition & Dissolution Assay

  • Brine Synthesis & Isolation : Prepare cationic (Ca²⁺, Mg²⁺) and anionic (SO₄²⁻, CO₃²⁻) brines in separate vessels. Causality: Isolating the reactive ions prevents premature nucleation at room temperature, ensuring that the kinetics measured are strictly a function of the inhibitor's performance at the target temperature.

  • Inhibitor Dosing & Equilibration : Dose the inhibitor (GLDA or HEDP) into the cationic brine. Allow 15 minutes of equilibration. Causality: Pre-equilibration allows GLDA to form stable chelates or phosphonates to disperse evenly before the scaling stress is introduced.

  • Thermal Incubation : Mix the brines to initiate supersaturation and incubate at the target temperature (e.g., 100°C) for 24 hours.

  • Hot Filtration (0.45 µm) & Quenching : Filter the solution immediately at the test temperature, then quench the filtrate with 1% HNO₃. Causality: Hot filtration separates the soluble inhibited calcium from precipitated scale. Quenching with nitric acid drops the pH, protonating the anions and permanently halting any further precipitation prior to analytical measurement. This ensures the calcium quantified is exactly what was soluble at the end of the incubation.

  • ICP-OES Analysis : Quantify the residual soluble Ca²⁺ to calculate inhibition efficiency[3].

ExperimentalWorkflow Step1 Brine Synthesis Step2 Inhibitor Dosing Step1->Step2 Step3 Thermal Incubation Step2->Step3 Step4 Hot Filtration & Quench Step3->Step4 Step5 ICP-OES Analysis Step4->Step5

Self-validating experimental workflow for evaluating high-temperature scale inhibitors.

Quantitative Performance Analysis

The efficacy of GLDA versus traditional phosphonates (like HEDP) diverges significantly depending on the application—whether the goal is low-dose threshold inhibition or high-capacity scale removal under harsh conditions.

Table 1: CaSO₄ Scale Removal Efficiency at Elevated Temperatures Experimental data demonstrates that GLDA outperforms traditional phosphonates in dissolving persistent calcium sulfate scales, particularly at elevated temperatures[5],[7].

Chelator / InhibitorConcentrationpHEfficiency (25°C)Efficiency (50°C)Efficiency (100°C)
GLDA (Tetrasodium) 8%12.420%23%39%
HEDP (Phosphonate) 10%0.710%12%22%
DTPA (Traditional) 10%12.817%19%32%

Table 2: Environmental and Physicochemical Profiling Beyond performance, the regulatory landscape heavily favors GLDA due to its bio-based origin and lack of phosphorus[8].

ParameterGLDA Tetrasodium SaltPhosphonates (e.g., HEDP)
Primary Mechanism Stoichiometric Chelation[5]Threshold Inhibition[2]
Biodegradability Readily Biodegradable (>60% in 28 days, OECD 301B)[1]Inherently Persistent[8]
Phosphorus Content 0% (Zero Eutrophication Risk)[8]High (Contributes to Eutrophication)[8]
High Temp Stability Excellent (Stable up to 150°C+)[6]Moderate (Risk of Ca-Phosphonate scaling)[4]

Strategic Application & Formulation Insights

When formulating for industrial water treatment, detergents, or oilfield scale management, the choice between GLDA and phosphonates dictates the lifecycle of the system.

  • Choose Phosphonates when : The system requires highly cost-effective, low-ppm continuous injection to delay scale in low-scaling-index environments, and phosphorus discharge regulations are not a limiting factor[3].

  • Choose GLDA Tetrasodium Salt when : The system requires the active dissolution of existing scale[5], operates at extreme temperatures/pH where phosphonates degrade or precipitate[9], or when strict environmental regulations mandate zero-phosphorus, readily biodegradable formulations[8].

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of N,N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA)

As laboratory operations and drug development workflows increasingly pivot toward sustainable chemistry, the substitution of traditional aminopolycarboxylic acids (APCAs) like EDTA with N,N-Bis(Carboxymethyl)-L-glutamic...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory operations and drug development workflows increasingly pivot toward sustainable chemistry, the substitution of traditional aminopolycarboxylic acids (APCAs) like EDTA with N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) represents a critical advancement. GLDA (CAS: 51981-21-6) is a next-generation, plant-derived chelating agent.

While GLDA is celebrated for its low ecological toxicity and rapid biodegradability, improper handling or disposal of its highly alkaline tetrasodium salt form can still pose significant laboratory safety and compliance risks. This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and validated protocols required to safely manage, neutralize, and dispose of GLDA waste.

The Mechanistic Rationale: Why GLDA Disposal Differs from EDTA

To understand the proper disposal of GLDA, one must first understand its chemical behavior and environmental fate. GLDA operates through a sophisticated quadridentate ligand structure that creates exceptionally stable complexes with di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) .

Unlike traditional petrochemical chelators (like EDTA or DTPA) which are negligibly biodegradable and accumulate in aquatic systems, GLDA is synthesized from natural L-glutamic acid. This structural origin allows it to be readily recognized and cleaved by environmental microbial enzymes . According to OECD 301 testing standards, GLDA achieves >60-80% mineralization within 28 days, breaking down into harmless water, carbon dioxide, and trace sodium salts .

Because GLDA does not persist in the environment, it does not cause the long-term mobilization of heavy metals in wastewater systems—a primary reason why EPA guidelines permit more flexible disposal routes for unreacted GLDA compared to legacy chelators.

GLDA_Biodegradation A GLDA Tetrasodium (C9H9NNa4O8) B Microbial Action (OECD 301) A->B Release C Intermediate Metabolites B->C Enzymatic Cleavage D Mineralization (>80% in 28 days) C->D Oxidation E H2O + CO2 + Sodium Salts D->E Complete Breakdown F Biomass D->F Assimilation

Fig 1: GLDA biodegradation pathway demonstrating >80% mineralization within 28 days.

Quantitative Comparison: GLDA vs. Traditional Chelators

The following table summarizes the quantitative data driving the shift toward GLDA and dictating its safety profile :

ParameterGLDA Tetrasodium SaltTraditional EDTAOperational & Disposal Impact
Biodegradability (28 Days) > 60-80% (OECD 301)< 10%GLDA prevents environmental accumulation and secondary pollution.
Calcium Binding Capacity 325 mg CaCO₃/g283 mg CaCO₃/gGLDA offers ~15% higher efficiency, requiring lower overall volumes.
Renewable Carbon Content ~50-60% (Plant-derived)0% (Petrochemical)Reduces the overall carbon footprint of laboratory operations.
Aquatic Toxicity (EC50) > 100 mg/L (Non-toxic)VariableUnreacted GLDA is safer for downstream wastewater treatment facilities.

Waste Segregation & Disposal Decision Logic

The most critical step in GLDA disposal is determining the nature of the complex it has formed. While the GLDA backbone is non-toxic, its primary function is to sequester metal cations.

  • Causality of Toxicity: If GLDA has been used to chelate toxic heavy metals (e.g., Cadmium, Lead, Mercury, Copper), the resulting complex retains the inherent toxicity of the metal. If this complex is discharged into the environment, the rapid biodegradation of the GLDA backbone will release these highly bioavailable heavy metals, causing severe ecological damage . Therefore, heavy-metal-complexed GLDA must be treated as hazardous waste.

GLDA_Disposal Start GLDA Waste Generated Check Contains toxic heavy metals? (e.g., Cd, Pb, Hg) Start->Check Yes Yes Check->Yes No No Check->No HazWaste Classify as Hazardous Waste (Due to heavy metal toxicity) Yes->HazWaste NonHaz Classify as Non-Hazardous Aqueous/Solid Waste No->NonHaz DisposeHaz Dispose via Certified Hazardous Waste Contractor HazWaste->DisposeHaz DisposeNonHaz Neutralize pH & Dispose per Local/EPA Drain Regulations NonHaz->DisposeNonHaz

Fig 2: GLDA waste segregation and disposal decision tree based on heavy metal complexation.

Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system to ensure absolute compliance with Safety Data Sheet (SDS) requirements .

Methodology A: Spill Containment and Recovery Protocol

GLDA is typically supplied as a ~40-47% aqueous solution. Because it is a tetrasodium salt, unbuffered solutions are highly alkaline (pH > 11) and can cause severe skin burns and eye damage (Skin Corrosion Cat 1A) .

  • Safety Assessment & PPE: Immediately don liquid-tight chemical protective clothing, nitrile rubber gloves, and a face shield. Causality: The high alkalinity of the tetrasodium salt rapidly saponifies skin lipids upon contact.

  • Containment: Stop the spill at the source. Prevent the spilled material from entering unauthorized drainage systems by surrounding the perimeter with an inert barrier (e.g., dry sand or earth).

  • Absorption: Apply a suitable inert absorbent (e.g., vermiculite or commercial spill pads) directly onto the liquid. Do NOT use combustible materials like sawdust for highly concentrated spills.

  • Collection: Shovel the saturated absorbent into a heavy-duty, sealable polyethylene container.

  • Validation: Swab the spill area with a damp pH test strip. If the strip reads > 8.0, wash the area with a dilute neutralizing agent (like 1% citric acid) and rinse with water until a neutral pH (7.0) is confirmed.

Methodology B: Disposal of Unreacted or Non-Toxic GLDA Solutions

If the GLDA was used for general water softening (complexing Calcium or Magnesium) or remains unreacted, it is generally considered non-hazardous under EPA Safer Choice guidelines . However, it cannot be dumped directly due to its pH.

  • Collection: Transfer the aqueous GLDA waste into a dedicated, chemically compatible neutralization vessel (glass or high-density polyethylene).

  • Titration/Neutralization: Slowly add a mild acid (e.g., 1M Hydrochloric Acid or Citric Acid) while stirring continuously. Causality: Neutralizing the tetrasodium salt prevents damage to municipal plumbing infrastructure and complies with standard wastewater discharge limits.

  • Self-Validation Step: Wait 5 minutes for the solution to equilibrate. Submerge a calibrated pH meter or high-resolution pH indicator strip into the solution. The protocol is only successful when the pH stabilizes strictly between 6.0 and 8.0 .

  • Disposal: Once neutralized, and only if local municipal wastewater regulations permit, the solution may be flushed down the laboratory drain with copious amounts of water (at least a 10:1 water-to-waste ratio) to ensure rapid dilution.

Methodology C: Disposal of Heavy-Metal-Complexed GLDA

If the GLDA solution contains transition metals or heavy metals (e.g., from catalyst recovery, toxicology assays, or metallurgical workflows):

  • Segregation: Do not mix this waste with general aqueous solvents. Transfer the solution into a designated, clearly labeled Hazardous Waste carboy.

  • Labeling: The label must explicitly state both the chelating agent and the specific metal (e.g., "Hazardous Aqueous Waste: 5% GLDA, 100ppm Cadmium"). Causality: Waste contractors must know a chelator is present, as chelators can interfere with standard precipitation-based metal removal treatments at the disposal facility.

  • Storage: Store secondary containment in a cool, well-ventilated area away from strong oxidizing agents .

  • Disposal: Transfer the custody of the container to a certified hazardous waste management contractor for specialized high-temperature incineration or advanced chemical destruction.

References

  • Safety Data Sheet: Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate (GLDA) . TRC-Corp. Available at:[1]

  • Safety Data Sheet: N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt 40 % in water . Carl Roth. Available at:[2]

  • Glutamic-N,N-Diacetic Acid as an Innovative Chelating Agent in Microfertilizer Development . MDPI. Available at:[3]

  • EPA's Safer Choice Program Criteria for Chelating and Sequestering Agents . U.S. Environmental Protection Agency (EPA). Available at:[4]

  • Thermodynamic Solution Properties of a Biodegradable Chelant (L-glutamic-N,N-diacetic Acid, L-GLDA) . PMC (National Institutes of Health). Available at:[5]

Sources

Handling

Personal protective equipment for handling N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt

Title: Comprehensive Safety and Operational Guide for Handling N,N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA-Na₄) Introduction As the pharmaceutical and chemical industries pivot toward sustainable practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling N,N-Bis(Carboxymethyl)-L-glutamic Acid Tetrasodium Salt (GLDA-Na₄)

Introduction As the pharmaceutical and chemical industries pivot toward sustainable practices, N,N-Bis(carboxymethyl)-L-glutamic acid tetrasodium salt (commonly known as GLDA-Na₄ or Tetrasodium Glutamate Diacetate) has emerged as a premier, biodegradable alternative to traditional chelators like EDTA [1]. Synthesized from naturally occurring L-glutamic acid, GLDA-Na₄ exhibits exceptional metal-binding efficacy. However, its chemical nature—specifically its high alkalinity in concentrated forms—demands rigorous personal protective equipment (PPE) and handling protocols to ensure laboratory safety and operational integrity.

Mechanistic Hazard Assessment Understanding the causality behind safety protocols is the cornerstone of a robust safety culture. GLDA-Na₄ is typically supplied either as a highly concentrated aqueous solution (~47%) or as a crystalline powder.

  • Alkalinity and Tissue Saponification: As the tetrasodium salt of a weak acid, GLDA hydrolyzes in water to produce a highly alkaline solution (pH ≥ 11.5). Contact with biological tissues causes rapid saponification of lipids, leading to severe skin irritation (H315) and irreversible eye damage (H318) [2].

  • Metal Corrosivity: The high pH makes the concentrated liquid corrosive to amphoteric metals such as aluminum and zinc (H290) [3].

  • Particulate Hazards: In powder form, airborne GLDA-Na₄ acts as a desiccant and alkaline irritant to mucous membranes, necessitating respiratory protection against respiratory tract irritation (H335) [2].

Quantitative Data & Hazard Profile The following table summarizes the critical physicochemical and hazard data to inform your risk assessment.

Property / HazardValue / ClassificationOperational Implication
CAS Number 51981-21-6Ensure correct SDS retrieval across databases.
Molecular Weight 351.13 g/mol Relevant for accurate molarity calculations.
pH (1% Aqueous Solution) 11.0 – 12.0High alkalinity; requires neutralization for physiological assays.
GHS Hazard Codes H290, H315, H318, H335Corrosive to metals; causes skin/eye damage and respiratory irritation.
Biodegradability Readily Biodegradable (OECD 301)Environmentally safe disposal after pH neutralization.
LD50 (Oral, Rat) > 2000 mg/kgLow systemic acute toxicity [1].

Personal Protective Equipment (PPE) Matrix To mitigate the hazards described above, the following PPE must be strictly adhered to:

  • Eye Protection: Wrap-around, splash-proof chemical safety goggles. Causality: Standard safety glasses with side shields are insufficient against alkaline liquid splashes, which can bypass gaps and cause immediate corneal damage.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Causality: Nitrile provides excellent chemical resistance against highly alkaline aqueous solutions, whereas latex may degrade or cause allergenic responses under chemical stress.

  • Body Protection: A knee-length, chemically resistant lab coat. Avoid synthetic fabrics that can melt into the skin in the event of a secondary fire, although GLDA itself is non-flammable [4].

  • Respiratory Protection: An N95 or P100 particulate respirator is required only when handling the powder form outside of a fume hood. Causality: Prevents the inhalation of alkaline dust that triggers H335 respiratory irritation.

Standard Operating Procedure (SOP): Preparation of 0.1 M GLDA-Na₄ Working Solution This self-validating protocol ensures the safe dilution of the 47% stock solution while preventing exothermic splashing.

  • Preparation and PPE Donning: Verify the fume hood is operational. Don nitrile gloves, splash-proof goggles, and a lab coat.

  • Volumetric Calculation: Calculate the required volume of the 47% GLDA-Na₄ stock. (Note: The density of the 47% solution is approximately 1.3 g/mL).

  • Pre-filling the Flask: Fill a volumetric flask with deionized (DI) water to approximately 50% of its final volume.

  • Dispensing: Using a chemical-resistant serological pipette, slowly transfer the calculated volume of GLDA-Na₄ stock into the water.

    • Causality: Always add the alkaline solute to water. This dissipates the heat of dilution into the larger thermal mass of the water, preventing localized boiling and splashing of the concentrated base.

  • Dilution and Mixing: Top up the flask to the calibration mark with DI water. Cap and invert gently to mix.

  • pH Adjustment (If Required): If the downstream application is a biological assay, monitor the pH using a calibrated probe. Titrate slowly with 1 M HCl until the target pH is reached.

    • Causality: Adjusting the pH protonates the carboxylate groups of GLDA, which directly alters its chelation thermodynamics and affinity for specific metal ions.

Spill Response and Disposal Plan Immediate and logical action is required in the event of a spill to prevent equipment corrosion and personnel injury.

Protocol: Spill Containment and Decontamination

  • Isolation: Immediately restrict access to the spill zone.

  • PPE Upgrade: If dealing with a powder spill, immediately don an N95/P100 respirator to prevent inhalation of alkaline dust.

  • Containment:

    • For Liquids (47% Solution): Surround and cover the spill with an inert absorbent such as diatomaceous earth or silica sand. Causality: Do not use aluminum-based clay absorbents, as the high pH (H290) will react with the metal, potentially releasing hydrogen gas[3].

    • For Solids (Powder): Lightly mist the powder with water to suppress dust generation, then sweep mechanically using a plastic brush and pan.

  • Collection: Transfer the absorbed material into a clearly labeled, chemically resistant high-density polyethylene (HDPE) waste container.

  • Neutralization and Verification: Wash the affected surface with copious amounts of water. Use pH indicator paper on the final rinse water to verify that the surface pH has returned to neutral (~7.0), validating that the area is fully decontaminated.

Logical Workflow: GLDA-Na₄ Spill Response The following diagram illustrates the decision matrix for handling a GLDA-Na₄ spill based on its physical state.

G A Spill Detected (GLDA-Na4) B Assess Physical State A->B C Liquid (47% Solution) High pH & Corrosive Hazard B->C Liquid D Solid (Powder) Airborne Dust Hazard B->D Solid E Contain with inert mineral absorbent (e.g., sand) C->E F Mist lightly with water & mechanically sweep D->F G Verify Surface pH & Wash with Water E->G F->G H Transfer to HDPE Chemical Waste Container G->H

Decision matrix and operational workflow for GLDA-Na₄ spill containment and decontamination.

References

  • Ataman Kimya. "TETRASODIUM GLUTAMATE GLDA 4NA 47%". Ataman Chemicals. Available at: [Link]

  • NextSDS. "Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate — Chemical Substance Information". NextSDS. Available at: [Link]

  • Carl Roth. "Safety Data Sheet: N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt". Carl Roth GmbH + Co. KG. Available at: [Link]

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